molecular formula C17H13NaO5 B13817227 Fumasol CAS No. 34490-93-2

Fumasol

Cat. No.: B13817227
CAS No.: 34490-93-2
M. Wt: 320.27 g/mol
InChI Key: SVFRZMWUJFQZQP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fumasol is a useful research compound. Its molecular formula is C17H13NaO5 and its molecular weight is 320.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fumasol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fumasol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

34490-93-2

Molecular Formula

C17H13NaO5

Molecular Weight

320.27 g/mol

IUPAC Name

sodium;3-[1-(furan-2-yl)-3-oxobutyl]-2-oxochromen-4-olate

InChI

InChI=1S/C17H14O5.Na/c1-10(18)9-12(13-7-4-8-21-13)15-16(19)11-5-2-3-6-14(11)22-17(15)20;/h2-8,12,19H,9H2,1H3;/q;+1/p-1

InChI Key

SVFRZMWUJFQZQP-UHFFFAOYSA-M

Canonical SMILES

CC(=O)CC(C1=CC=CO1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

Related CAS

117-52-2 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fumasol (Hypochlorous Acid) Against Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumasol is a sanitizer and disinfectant that utilizes hypochlorous acid (HOCl) as its active ingredient. HOCl is a weak acid that is naturally produced by the human body's immune cells to combat infections.[1] As a powerful oxidizing agent, Fumasol is highly effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi.[1] This technical guide provides a detailed overview of the core mechanism of action of Fumasol (HOCl) against bacteria, supported by experimental evidence and methodologies.

Core Mechanism of Action

The primary mechanism of action of Fumasol against bacteria is through the potent oxidizing properties of its active ingredient, hypochlorous acid. This action targets and damages essential cellular components, leading to rapid bacterial inactivation and death.

The key steps involved in the bactericidal action of Fumasol are:

  • Cell Wall and Membrane Disruption: HOCl, being a small, uncharged molecule, can easily penetrate bacterial cell walls. It reacts with and degrades the peptidoglycan layer in Gram-positive bacteria and the outer membrane of Gram-negative bacteria. This compromises the structural integrity of the cell envelope.

  • Oxidation of Cellular Components: Once inside the cell, HOCl and its reactive oxygen species (ROS) derivatives oxidize vital cellular components. This includes:

    • Proteins: Oxidation of amino acid side chains, particularly those containing sulfur (cysteine and methionine), leads to protein denaturation and enzyme inactivation. This disrupts critical metabolic and cellular processes.

    • Nucleic Acids: HOCl can cause damage to DNA and RNA through oxidation of the nucleotide bases, leading to mutations and inhibition of replication and transcription.

    • Lipids: The lipid bilayer of the cell membrane is susceptible to oxidation, a process known as lipid peroxidation. This disrupts membrane fluidity and function, leading to leakage of cellular contents.

  • Inhibition of Metabolic Pathways: By inactivating key enzymes involved in metabolic pathways such as glycolysis and cellular respiration, Fumasol effectively shuts down the bacterium's energy production, leading to cell death.

Quantitative Data on Bactericidal Efficacy

The bactericidal efficacy of hypochlorous acid has been quantified in various studies. The following table summarizes typical quantitative data.

Parameter Bacterial Species Concentration of HOCl Contact Time Log Reduction Reference Method
Minimum Inhibitory Concentration (MIC)Staphylococcus aureus1 - 5 ppm24 hours-Broth Dilution
Minimum Inhibitory Concentration (MIC)Escherichia coli1 - 5 ppm24 hours-Broth Dilution
Bactericidal EfficacyPseudomonas aeruginosa200 ppm30 seconds> 5Suspension Test
Bactericidal EfficacyListeria monocytogenes200 ppm30 seconds> 5Suspension Test
Virucidal EfficacyNorovirusNot Specified5 minutesNot SpecifiedQuantitative suspension test
Virucidal EfficacyFeline Calicivirus (FCV)Not Specified2 minutesNot SpecifiedQuantitative suspension test
Fungicidal EfficacyCandida albicansNot Specified30 secondsNot SpecifiedQuantitative non-porous surface test
Fungicidal EfficacyAspergillus nigerNot Specified5 secondsNot SpecifiedQuantitative non-porous surface test

Note: The data presented are representative values from various studies on hypochlorous acid. Actual values for "Fumasol" may vary depending on the specific formulation.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating the bactericidal effects of Fumasol. Below are standard protocols used in microbiology to assess the efficacy of disinfectants like Fumasol.

Minimum Inhibitory Concentration (MIC) Assay

This experiment determines the lowest concentration of a substance that prevents visible growth of a bacterium.

  • Materials:

    • Bacterial culture (e.g., E. coli, S. aureus) in logarithmic growth phase.

    • Mueller-Hinton Broth (MHB) or other suitable growth medium.

    • Fumasol (Hypochlorous Acid) solution of known concentration.

    • 96-well microtiter plates.

    • Incubator.

    • Spectrophotometer (for optical density measurement).

  • Protocol:

    • Prepare a serial dilution of Fumasol in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (bacteria and broth, no Fumasol) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting for the lowest concentration of Fumasol that inhibits bacterial growth (no turbidity). The optical density can also be measured.

Suspension Test for Bactericidal Activity

This method evaluates the ability of a disinfectant to kill bacteria in suspension within a specified contact time.

  • Materials:

    • Standardized bacterial suspension (e.g., 1.5-5.0 x 10^8 CFU/mL).

    • Fumasol solution at the desired test concentration.

    • Neutralizing solution to inactivate the Fumasol after the contact time.

    • Plate Count Agar (PCA) or other suitable solid medium.

    • Sterile test tubes and pipettes.

    • Incubator.

  • Protocol:

    • Add a specific volume of the bacterial suspension to a tube containing a specific volume of the Fumasol solution.

    • Start a timer for the desired contact time (e.g., 30 seconds, 1 minute, 5 minutes).

    • At the end of the contact time, transfer a specific volume of the mixture to a tube containing the neutralizing solution.

    • Perform serial dilutions of the neutralized mixture.

    • Plate the dilutions onto PCA plates.

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of colonies and calculate the log reduction in viable bacteria compared to a control (bacterial suspension treated with a saline solution instead of Fumasol).

Visualizations

Signaling Pathway of Bacterial Cell Inactivation by Fumasol (HOCl)

Fumasol_Mechanism cluster_extracellular Extracellular cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular Fumasol Fumasol (HOCl) CellWall Cell Wall / Outer Membrane Fumasol->CellWall Penetration & Disruption Proteins Proteins / Enzymes Fumasol->Proteins Oxidation & Denaturation NucleicAcids DNA / RNA Fumasol->NucleicAcids Oxidation & Damage Lipids Lipids Fumasol->Lipids Lipid Peroxidation Metabolism Metabolic Pathways Proteins->Metabolism Inactivation CellDeath Bacterial Cell Death NucleicAcids->CellDeath Inhibition of Replication Lipids->CellDeath Membrane Dysfunction Metabolism->CellDeath Energy Depletion

Caption: Mechanism of Fumasol (HOCl) action on a bacterial cell.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Serial Dilution of Fumasol in 96-well plate B Inoculate wells with standardized bacterial culture A->B C Incubate at 37°C for 18-24 hours B->C D Observe for turbidity / Measure Optical Density C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of Fumasol's Bactericidal Effects

Logical_Relationship Fumasol Fumasol (HOCl) OxidativeStress Induces Oxidative Stress Fumasol->OxidativeStress Damage Damage to Macromolecules OxidativeStress->Damage Inhibition Inhibition of Cellular Functions Damage->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Logical flow of Fumasol's bactericidal action.

References

Fumasol (Hypochlorous Acid) Virucidal Activity Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the virucidal activity of Fumasol, a disinfectant solution in which the active ingredient is Hypochlorous Acid (HOCl). This document synthesizes available scientific data on its broad-spectrum efficacy against a range of viruses, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.

Introduction to Hypochlorous Acid (HOCl)

Hypochlorous acid is a weak acid that is naturally produced by the human immune system's neutrophils to combat pathogens.[1][2][3][4] As a powerful oxidizing agent, HOCl exhibits broad-spectrum antimicrobial properties, effectively inactivating bacteria, fungi, and a wide array of viruses, including both enveloped and the more resilient non-enveloped types.[5][6] Its mechanism of action is multifaceted, leading to the rapid destruction of viral components and a low likelihood of developing microbial resistance.[5][7][8]

Virucidal Spectrum and Efficacy

HOCl has demonstrated significant virucidal activity against a diverse range of viruses. The following tables summarize the quantitative data from various studies, detailing the virus, experimental conditions, and observed efficacy.

Table 1: Virucidal Efficacy of Hypochlorous Acid (HOCl) against Non-Enveloped Viruses
Virus (Surrogate)HOCl Concentration (ppm)Contact TimeLog Reduction (TCID50 or PFU)Test MethodReference
Norovirus20 - 20010 minutes>3 log10Carrier Test (Ceramic & Stainless Steel)[9]
Norovirus2001 minute>99.9%Carrier Test (Stainless Steel & Ceramic)[10]
Norovirus (Murine Norovirus)20 - 20010 minutes>3 log10Suspension & Fogging[9]
Feline Calicivirus (FCV)Not Specified ("Ecasol")1 minute>5 log10Carrier Test (Plastic)[11]
Human Adenovirus (HAdV)Not Specified ("EOS")Not Specified>4 log10Suspension Test[12]
Rotavirus (RV)0.006 - 0.0530 minutesUp to 4 logSuspension Test[3][4]
Enterovirus 71 (EV71)0.06 - 1.6630 minutesUp to 4 logSuspension Test[3][4]
Table 2: Virucidal Efficacy of Hypochlorous Acid (HOCl) against Enveloped Viruses
VirusHOCl Concentration (ppm)Contact TimeLog Reduction (TCID50)Test MethodReference
Avian Influenza Virus (AIV) H7N1100 - 20010 secondsUndetectable (<2.5 log10)Direct Spray on Carrier[7]
Avian Influenza Virus (AIV) H7N1503 minutesUndetectable (<2.5 log10)Direct Spray on Carrier[7]
Avian Coronavirus (IBV)300 - 500A few seconds1.16 - 1.67 log10Aerosol Spray[13]
SARS-CoV-2 (Wuhan & Delta strains)≥3020 seconds5.2 - 5.4 log10Suspension Test (0.2% FBS)[14]
SARS-CoV-2 (WK-521)51 - 5620 seconds>4 log10Suspension Test (0.05% FBS)[14]
SARS-CoV-2 (Multiple Variants)0.12 - 1530 minutesSignificant reductionSuspension Test[15]
Herpes Simplex Virus 1 (HSV-1)Not Specified ("EOS")Not Specified>4 log10Suspension Test[12]
Koi Herpes Virus (KHV)200 (as Sodium Hypochlorite)30 secondsInactivationNot Specified[16][17][18]
Japanese Encephalitis Virus (JEV)0.6 - >330 minutes>2 logSuspension Test[3][4]

Mechanism of Virucidal Action

The virucidal activity of HOCl is not attributed to a single mechanism but rather a combination of destructive oxidative reactions that compromise the structural and functional integrity of the virus.

  • Disruption of Viral Envelope and Capsid: HOCl is a potent oxidizing agent that attacks the lipid envelopes of enveloped viruses and the protein capsids of both enveloped and non-enveloped viruses.[5] This leads to the breakdown of the protective viral structure.

  • Protein Denaturation and Aggregation: HOCl reacts with amino acids, causing denaturation and irreversible aggregation of viral proteins, including critical surface proteins required for host cell attachment and entry.[3][4][7] This renders the virus non-infectious.

  • Damage to Nucleic Acids: The oxidative power of HOCl can lead to single and double-stranded breaks in the viral DNA or RNA genome through chlorination, forming chloramines and nitrogen-centered radicals.[7] This damage prevents viral replication.

Mechanism_of_Action_HOCl HOCl Hypochlorous Acid (HOCl) Envelope Viral Envelope (Lipids) HOCl->Envelope Oxidative Damage Capsid Protein Capsid HOCl->Capsid Protein Denaturation & Aggregation Genome Viral Genome (RNA/DNA) HOCl->Genome Chlorination & Strand Breaks Virus Virus Particle Virus->Envelope Virus->Capsid Virus->Genome Inactivation Virus Inactivation Envelope->Inactivation Capsid->Inactivation Genome->Inactivation Suspension_Test_Workflow start Start prep_virus Prepare High-Titer Virus Stock start->prep_virus prep_hocl Prepare HOCl Solution (Test Concentration) start->prep_hocl mix Mix Virus, HOCl, and Interfering Substance prep_virus->mix prep_hocl->mix incubate Incubate for Defined Contact Time mix->incubate neutralize Neutralize HOCl incubate->neutralize titer Determine Viral Titer (e.g., TCID50) neutralize->titer calculate Calculate Log Reduction titer->calculate end End calculate->end

References

In-Depth Technical Guide to the Stability of Hypochlorous Acid (HOCl)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of hypochlorous acid (HOCl), a potent antimicrobial agent with increasing applications in healthcare and disinfection. Understanding the factors that influence its stability is paramount for ensuring its efficacy and shelf-life in various formulations. This document synthesizes available data on HOCl stability under different conditions, details experimental protocols for its assessment, and illustrates key concepts through diagrams.

Introduction to Hypochlorous Acid and its Instability

Hypochlorous acid is a weak acid that is naturally produced by the human immune system to combat infections.[1] Its high reactivity against a broad spectrum of microorganisms makes it an attractive active ingredient for various applications. However, this reactivity also contributes to its inherent instability.[2] The degradation of HOCl can lead to a loss of antimicrobial efficacy, rendering products ineffective.[3] The primary factors governing the stability of HOCl solutions are pH, temperature, light exposure, initial concentration, and the presence of impurities.[3][4]

The stability of HOCl is critically dependent on the pH of the solution. It is most stable in a slightly acidic environment, typically between pH 3.5 and 6.5.[2][4] Within this range, the equilibrium between hypochlorous acid (HOCl) and the less effective hypochlorite (B82951) ion (OCl⁻) favors the protonated form.[5] At higher pH values, the equilibrium shifts towards the hypochlorite ion, while at very low pH, chlorine gas can be formed.[2]

Factors Influencing Hypochlorous Acid Stability: A Quantitative Perspective

The shelf-life of a hypochlorous acid solution is a multifactorial issue. While general principles of chemical kinetics apply, the specific degradation rates are highly dependent on the formulation and storage conditions.

Effect of Temperature

Higher temperatures accelerate the decomposition of hypochlorous acid.[3] Storing HOCl solutions in cool environments is crucial for preserving their potency. One study demonstrated that HOCl solutions can lose up to 50% of their active chlorine content within 24 hours at room temperature.[6] Conversely, refrigeration can significantly extend the shelf life.[6]

Table 1: Effect of Storage Temperature on Gaseous Hypochlorous Acid Half-Life [7]

Temperature (°C)Relative Humidity (%)Half-Life (hours)
1030-9076.9 - 116
4030-9076.9 - 116

Note: This data pertains to gaseous HOCl and illustrates the general principle of temperature dependence on stability. Specific degradation kinetics in aqueous solutions will vary based on other factors.

Impact of pH

As previously mentioned, pH is a critical determinant of HOCl stability. The optimal pH range of 3.5 to 6.5 is where the concentration of the active HOCl species is maximized.[2][4]

Table 2: Stability of Hypochlorous Acid Solution in Different Containers over 34 Days [8]

Storage ContainerpH AdjustmentInitial pHFinal pHFree Chlorine Loss (%)
Plastic BottleVinegar-acidified~65.720
Glass BottleVinegar-acidified~65.916
Plastic BottleNon-acidified~8.78.7< 5
Glass BottleNon-acidified~8.88.8< 5

This study highlights that while the non-acidified (higher pH) solution showed less decay of free chlorine, the active species at this pH is predominantly the less effective hypochlorite ion.

Influence of Light Exposure

Exposure to ultraviolet (UV) light, including direct sunlight, rapidly degrades hypochlorous acid.[4] Therefore, storage in opaque containers is essential for maintaining the stability of HOCl solutions.[4]

Role of Initial Concentration

The initial concentration of hypochlorous acid can also affect its stability, with some evidence suggesting that higher concentrations may degrade more quickly.[4]

Experimental Protocols for Stability Assessment

To evaluate the stability of a hypochlorous acid formulation, a well-defined experimental protocol is necessary. This involves storing the product under various conditions and periodically measuring the concentration of active chlorine.

Sample Preparation and Storage
  • Formulation: Prepare the hypochlorous acid solution with the desired concentration and buffer system to maintain the target pH.

  • Packaging: Aliquot the solution into appropriate containers. For light-exposure studies, both opaque and transparent containers should be used.

  • Storage Conditions: Place the samples in controlled environmental chambers at various temperatures (e.g., refrigerated at 4°C, room temperature at 25°C, and accelerated conditions at 40°C).

  • Time Points: Designate specific time points for sample analysis (e.g., day 0, week 1, week 2, month 1, month 3, etc.).

Analytical Methods for Quantification of Hypochlorous Acid

The concentration of hypochlorous acid is typically measured as "free available chlorine" (FAC). Several analytical methods can be employed for this purpose:

  • Iodometric Titration: This is a classic and reliable method for determining the total available chlorine content.

  • Spectrophotometry (UV-Vis): This technique allows for the rapid measurement of HOCl concentration by assessing its absorbance at specific wavelengths.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides high sensitivity and selectivity for the precise quantification of HOCl and its potential degradation products.

  • Electrochemical Methods: Amperometric and potentiometric sensors can provide real-time monitoring of HOCl concentration.

A detailed protocol for a stability study would involve selecting one or more of these methods and validating them for the specific formulation being tested.

Visualization of Key Concepts

Diagrams created using Graphviz (DOT language) can help visualize important relationships and workflows in the study of hypochlorous acid stability.

StabilityFactors cluster_factors Influencing Factors HOCl Hypochlorous Acid (HOCl) Stable Stable (Effective) HOCl->Stable Optimal Conditions Degraded Degraded (Ineffective) HOCl->Degraded Sub-optimal Conditions pH pH pH->HOCl Temp Temperature Temp->HOCl Light Light Exposure Light->HOCl Conc Concentration Conc->HOCl Impurity Impurities Impurity->HOCl

Caption: Factors influencing the stability of hypochlorous acid.

ExperimentalWorkflow start Start: Prepare HOCl Solution storage Store under various conditions (Temp, Light, pH) start->storage sampling Collect samples at defined time points storage->sampling analysis Analyze for Free Available Chlorine (e.g., Titration, HPLC) sampling->analysis data Compile and analyze stability data analysis->data end End: Determine Shelf-life data->end

Caption: General workflow for a hypochlorous acid stability study.

Conclusion

The stability of hypochlorous acid is a complex issue that is critical to the successful formulation and commercialization of HOCl-based products. A thorough understanding of the impact of pH, temperature, light, and other factors, coupled with robust analytical testing, is essential for developing stable and effective formulations. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this promising antimicrobial agent. Further in-depth studies are necessary to elucidate the degradation kinetics and stabilization strategies for specific Fumasol or other hypochlorous acid-based products.

References

In-depth Technical Guide: Biocidal Efficacy of Fumasol (Hypochlorous Acid) on Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the biocidal efficacy of Fumasol, a disinfectant whose active ingredient is Hypochlorous Acid (HOCl). Fumasol demonstrates broad-spectrum antimicrobial activity against a wide range of pathogenic bacteria, viruses, and fungi on various surfaces. This document synthesizes available quantitative data, details standardized experimental protocols for efficacy testing, and illustrates the underlying mechanism of action. The information presented is intended to support research, development, and application of Fumasol as a potent surface disinfectant.

Introduction to Fumasol and Hypochlorous Acid (HOCl)

Fumasol is a high-level disinfectant and sanitizer that utilizes Hypochlorous Acid (HOCl) as its primary active ingredient. HOCl is a weak acid that is naturally produced by the human immune system's neutrophils to combat infections[1][2]. As a disinfectant, it is a powerful oxidizing agent, effective against a broad range of microorganisms[1][3]. Its efficacy is attributed to its neutral charge, which allows it to readily penetrate the cell walls of pathogens[4]. Fumasol, leveraging the properties of HOCl, is positioned as a rapid and effective solution for surface disinfection.

Quantitative Biocidal Efficacy Data

The biocidal efficacy of Fumasol's active ingredient, Hypochlorous Acid, has been demonstrated across numerous studies against a variety of microorganisms. The following tables summarize the quantitative data from these studies, detailing the microorganism, HOCl concentration, contact time, surface or condition, and the observed log reduction.

Table 1: Virucidal Efficacy of Hypochlorous Acid
VirusHOCl Concentration (ppm)Contact TimeSurface/ConditionLog ReductionReference
Norovirus & other enteric viruses2001 minuteInert Surfaces>3 to 5 log10[5][6]
Norovirus & other enteric viruses2010 minutesEnvironmental Surfaces>3 to 5 log10[5][6]
Avian Influenza Virus (H7N1)100-20010 seconds (direct spray)Inert SheetsUndetectable (<2.5 log10TCID50/mL)[5]
Avian Influenza Virus (H7N1)503 minutesInert SheetsUndetectable (<2.5 log10TCID50/mL)[5]
Various Viruses50-200Not SpecifiedVertical & Horizontal Surfaces (Fogging)3 to 5 log10[5]
Enveloped Viruses248-14902-10 minutesNot Specified5 to 6 log10 (99.999% to 99.9999%)[7]
Table 2: Bactericidal Efficacy of Hypochlorous Acid
BacteriumHOCl Concentration (ppm)Contact TimeSurface/ConditionLog Reduction/EffectReference
Escherichia coli O157:H7 & Listeria monocytogenes>3015 secondsStainless Steel BiofilmsSignificant Decrease[3]
Escherichia coli O157:H7 & Listeria monocytogenes505-10 minutesStainless Steel BiofilmsReduced to < Detection Limit[3]
Staphylococcus aureus & Pseudomonas aeruginosaNot Specified (undiluted solution)1 minuteIn Vitro Suspension>5 log10[8]
Escherichia coli & Staphylococcus aureusNot SpecifiedNot SpecifiedCutting Boards2.2-2.4 log10 CFU/cm² (E. coli), 1.7-1.9 log10 CFU/cm² (S. aureus)[9]
Listeria monocytogenes6510 minutesBiofilmsBactericidal Effect[9]
Various Bacteria248-14902-10 minutesNot Specified5 to 6 log10 (99.999% to 99.9999%)[7]
Surface Bacteria (ICU)Not SpecifiedNot SpecifiedEnvironmental SurfacesSignificant Reduction (716 to 56 CFU)[10]
Escherichia coli50 µM (~2.6 ppm)5 minutesIn Vitro SuspensionComplete inhibition of cell division[2]
Table 3: Fungicidal Efficacy of Hypochlorous Acid
FungusHOCl Concentration (ppm)Contact TimeSurface/ConditionLog Reduction/EffectReference
Candida albicans & other Candida speciesNot Specified< 1 minuteIn Vitro Suspension6 log10 (99.9999%)[11]
Sporothrix schenckiiNot Specified1 minuteIn Vitro Suspension6 log10 (99.9999%)[11]
Trichophyton mentagrophytesNot Specified1 minuteIn Vitro Suspension6 log10 (99.9999%)[11]
Various Fungi248-149010 minutesNot Specified5 to 6 log10 (99.999% to 99.9999%)[7]
Candida albicansDilutions up to 1/64< 1 minuteNot SpecifiedBactericidal and Fungicidal[12]

Mechanism of Action

Hypochlorous acid exerts its potent biocidal activity through a multi-targeted mechanism that leads to the rapid inactivation of microorganisms. Due to its neutral electrical charge, HOCl can efficiently penetrate the cell walls and membranes of bacteria, viruses, and fungi[4][13]. Once inside the cell, or upon interaction with the cell envelope, HOCl acts as a strong oxidizing agent, leading to:

  • Protein Denaturation: HOCl reacts with amino acids, causing the unfolding and aggregation of proteins, which disrupts essential cellular functions and enzymatic activity[14][15].

  • Lipid Peroxidation: It attacks the unsaturated fatty acids in the cell membrane, leading to lipid peroxidation, which compromises membrane integrity and function[14].

  • Inhibition of DNA Synthesis: HOCl can cause single and double-stranded DNA breaks, interrupting DNA replication and rendering the genetic material of the microorganism useless[2][4][5].

  • Metabolic Disruption: By oxidizing key enzymes, HOCl can inhibit critical metabolic pathways, such as ATP production[4].

This multifaceted attack ensures a rapid and effective kill, and makes the development of microbial resistance highly unlikely.

Mechanism_of_Action_HOCl Mechanism of Action of Hypochlorous Acid (HOCl) on a Bacterial Cell HOCl Hypochlorous Acid (HOCl) (Neutral Charge) Penetration Efficient Penetration HOCl->Penetration CellWall Cell Wall & Membrane Proteins Proteins & Enzymes DNA DNA Metabolism Metabolic Pathways (e.g., ATP Production) Penetration->CellWall Denaturation Protein Denaturation & Aggregation Penetration->Denaturation Damage DNA Damage & Replication Inhibition Penetration->Damage Inhibition Metabolic Inhibition Penetration->Inhibition Death Cell Death Denaturation->Death Damage->Death Inhibition->Death

Caption: A diagram illustrating the multi-targeted mechanism of action of Hypochlorous Acid.

Experimental Protocols for Efficacy Testing

To substantiate claims of biocidal efficacy for surface disinfection, standardized testing methodologies must be employed. The following protocols are based on established standards from organizations such as ASTM International and AOAC INTERNATIONAL.

Virucidal Efficacy on Hard, Non-Porous Surfaces (Based on ASTM E1053)

This method is designed to evaluate the efficacy of liquid and spray disinfectants against viruses on inanimate, non-porous surfaces[16][17][18].

  • Objective: To determine the log reduction of a specific virus on a hard, non-porous surface after treatment with the disinfectant.

  • Materials:

    • Test Virus Stock: A high-titer stock of the challenge virus (e.g., Human Coronavirus, Influenza A, Norovirus).

    • Cell Culture: Appropriate host cells for viral propagation and titration.

    • Test Carriers: Sterile glass or stainless steel carriers (e.g., 1x1 inch squares).

    • Test Substance: Fumasol (Hypochlorous Acid solution).

    • Control Substance: A buffer or saline solution that is non-virucidal.

    • Neutralizer: A solution capable of inactivating the biocidal properties of HOCl to halt the reaction at the specified contact time.

    • Organic Soil Load: Optional, such as 5% Fetal Bovine Serum, to simulate real-world conditions.

  • Procedure:

    • Carrier Inoculation: A defined volume of the virus stock (with or without organic soil load) is spread evenly onto the surface of each sterile carrier and allowed to dry completely in a controlled environment.

    • Disinfectant Application: The test substance (Fumasol) is applied to the dried, inoculated carriers according to the product's intended use instructions (e.g., sprayed until thoroughly wet). Control carriers are treated with the control substance.

    • Contact Time: The treated carriers are held for the specified contact time (e.g., 1, 5, 10 minutes) at a controlled temperature (typically room temperature).

    • Neutralization: Following the contact time, the carriers are transferred to a solution containing the neutralizer to stop the virucidal action.

    • Virus Elution and Titration: The virus is eluted from the carriers, and serial dilutions of the eluate are prepared. The viral titer is then determined using a standard assay, such as the Tissue Culture Infectious Dose 50% (TCID50) assay or a plaque assay[19].

    • Data Analysis: The log reduction in viral titer is calculated by comparing the viral titer recovered from the test carriers to that recovered from the control carriers. A common requirement for a virucidal claim is a ≥4-log reduction[17].

Experimental_Workflow_ASTM_E1053 Experimental Workflow for Virucidal Surface Efficacy Testing (ASTM E1053) Start Start Inoculate Inoculate sterile carriers with test virus and dry Start->Inoculate Apply Apply Fumasol (Test) or Buffer (Control) Inoculate->Apply Contact Hold for specified contact time Apply->Contact Neutralize Transfer carriers to neutralizer solution Contact->Neutralize Elute Elute and serially dilute recovered virus Neutralize->Elute Assay Perform viral titration assay (e.g., TCID50 or Plaque Assay) Elute->Assay Calculate Calculate Log Reduction (Test vs. Control) Assay->Calculate End End Calculate->End

Caption: A flowchart of the standardized workflow for testing virucidal efficacy on surfaces.

Bactericidal Efficacy of Spray Disinfectants (Based on AOAC Official Method 961.02)

This method is used to evaluate the efficacy of spray disinfectants against bacteria on hard, non-porous surfaces[20][21].

  • Objective: To determine if a spray disinfectant sterilizes a specified number of contaminated carriers.

  • Materials:

    • Test Bacteria: Standardized cultures of bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica.

    • Test Carriers: Sterile glass microscope slides (18 x 36 mm)[22].

    • Test Substance: Fumasol (Hypochlorous Acid solution) applied as a spray.

    • Culture Media and Neutralizers: Appropriate for the growth and recovery of the test bacteria.

  • Procedure:

    • Carrier Inoculation: A defined volume of a 48-54 hour broth culture of the test bacterium is applied to each sterile glass slide and dried for 30-40 minutes.

    • Disinfectant Application: The inoculated carriers are sprayed with the Fumasol disinfectant from a specified distance (e.g., 6-8 inches) until thoroughly wet.

    • Contact Time: The carriers remain wet for the product's specified contact time (typically up to 10 minutes).

    • Transfer to Neutralizer: After the contact time, each carrier is transferred to a tube containing a suitable liquid neutralizer broth.

    • Incubation: The broth tubes are incubated under optimal conditions for the growth of the test bacterium (e.g., 48 hours at 37°C).

    • Observation: The tubes are visually inspected for turbidity, which indicates bacterial growth.

    • Performance Standard: For a product to pass, a certain number of carriers must show no growth. For example, for a 60-carrier test, at least 59 must show no growth of the test organism[21].

Conclusion

The data and methodologies presented in this guide underscore the potent and broad-spectrum biocidal efficacy of Fumasol's active ingredient, Hypochlorous Acid. Its rapid action against viruses, bacteria, and fungi on surfaces, combined with a multi-targeted mechanism of action that minimizes the risk of resistance, makes it a highly effective disinfectant for a wide range of applications. Adherence to standardized testing protocols, such as those outlined by ASTM and AOAC, is crucial for the validation of its performance claims. This guide provides a foundational resource for scientific and professional audiences engaged in the study and application of advanced disinfection technologies.

References

Farnesol's Mode of Action on Fungal Pathogens: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Fumasol" did not yield specific results for a known antifungal agent. The following guide is based on the strong likelihood that the query pertained to "Farnesol," a well-documented quorum-sensing molecule with significant, pleiotropic effects on fungal pathogens.

Introduction

Farnesol (B120207) is a C15 isoprenoid alcohol that functions as a quorum-sensing molecule, primarily in the opportunistic pathogen Candida albicans.[1] It plays a crucial role in regulating fungal morphology, biofilm formation, and virulence.[2] Beyond its role in cell-to-cell communication, farnesol exhibits direct antifungal properties and can potentiate the activity of conventional antifungal drugs.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying farnesol's action against fungal pathogens, intended for researchers, scientists, and drug development professionals.

Core Mechanisms of Action

Farnesol's antifungal activity is multifaceted, impacting several essential cellular processes simultaneously. The primary modes of action include disruption of membrane integrity, induction of mitochondrial dysfunction and apoptosis, and interference with key signaling pathways.

Farnesol compromises the fungal cell membrane, a critical barrier for maintaining cellular homeostasis. This disruption is achieved through the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.[5]

  • Inhibition of Ergosterol Biosynthesis: Farnesol is a precursor in the sterol biosynthesis pathway.[5] The accumulation of exogenous farnesol can lead to feedback inhibition of this pathway, resulting in decreased ergosterol levels.[5] This depletion of ergosterol alters membrane fluidity and permeability, ultimately leading to cell lysis.[6] Studies have shown that exposure to subinhibitory concentrations of farnesol significantly decreases the amount of ergosterol in fungal cells.[5][7] This effect is particularly pronounced under conditions of osmotic stress, further highlighting farnesol's impact on the cell membrane.[5][7]

Farnesol is a potent inducer of apoptosis, or programmed cell death, in a variety of fungal species, including Aspergillus nidulans and Candida albicans.[8][9] This process is primarily mediated through its effects on mitochondrial function.

  • Reactive Oxygen Species (ROS) Accumulation: Farnesol treatment leads to the accumulation of reactive oxygen species (ROS) within the fungal cell.[8][10] This oxidative stress damages cellular components, including mitochondria.

  • Mitochondrial Degradation: The increased ROS levels contribute to mitochondrial degradation, a hallmark of apoptosis.[9][10] Proteomic analyses of farnesol-treated C. albicans have revealed the downregulation of proteins involved in the mitochondrial electron transport chain and respiratory chain.[9]

  • Caspase Activation: Farnesol induces the upregulation and activation of caspases, which are key executioner proteins in the apoptotic cascade.[9][10]

Farnesol modulates critical signaling pathways that regulate fungal virulence, most notably the Ras-cAMP-PKA pathway, which controls the morphological transition from yeast to hyphal growth in C. albicans.[11][12][13]

  • Inhibition of the Ras-cAMP-PKA Pathway: Farnesol inhibits the adenylyl cyclase, Cyr1p, a key enzyme in the cAMP signaling pathway.[12][14] This inhibition prevents the yeast-to-hypha transition, a critical step for biofilm formation and tissue invasion. By blocking this pathway, farnesol maintains C. albicans in its less virulent yeast form.[15]

  • Impact on Cell Wall Integrity (CWI) Pathway: In Aspergillus fumigatus, farnesol has been shown to inhibit the CWI pathway.[16] This is significant as the CWI pathway is crucial for maintaining cell wall integrity in response to stress.[16]

Quantitative Data on Farnesol's Antifungal Activity

The following tables summarize the quantitative data on the antifungal efficacy of farnesol, both alone and in combination with other antifungal agents.

Table 1: Minimum Inhibitory Concentrations (MICs) of Farnesol Against Various Fungal Pathogens

Fungal SpeciesFarnesol MIC RangeReference(s)
Aspergillus fumigatus1,500 - 6,000 µM[17]
Aspergillus flavus3,000 - 12,000 µM[17]
Coccidioides posadasii0.00171 - 0.01369 mg/L[5][7]
Candida auris400 - 500 µM (MIC50)[18]
Candida albicans>600 µM (Biofilm)[19]

Table 2: Synergistic Interactions of Farnesol with Conventional Antifungal Drugs

Fungal SpeciesAntifungal DrugFarnesol ConcentrationObservationFICIReference(s)
Candida albicansFluconazole200 µMSynergism≤ 0.5[4]
Candida albicansItraconazole200 µMSynergism≤ 0.5[4]
Candida parapsilosisFluconazole200 µMSynergism≤ 0.5[20]
Candida parapsilosisItraconazole200 µMSynergism≤ 0.5[20]
Coccidioides posadasiiVarious AntifungalsSubinhibitorySynergism≤ 0.5[5][7]
Candida auris (Resistant)Fluconazole200 µMMIC50 of Fluconazole decreased from 256 µg/mL to 1 µg/mLNot specified[18][21]
Candida albicans (Biofilm)Micafungin (B1204384)300 µMSynergism0.49[19][22]
Candida albicans (Biofilm)FluconazoleNot specifiedSynergism0.50[19][22]

FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 indicates synergy.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on farnesol's mode of action.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum: Fungal colonies are suspended in sterile saline to a specific turbidity, corresponding to a defined cell concentration.

  • Serial Dilution of Antifungal Agent: The antifungal agent (e.g., farnesol) is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) to allow fungal growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.[17]

This assay measures the metabolic activity of fungal biofilms to assess their viability after treatment.

  • Biofilm Formation: Fungal cells are allowed to adhere to the bottom of a 96-well plate and form a biofilm over a specified period.

  • Treatment: The mature biofilms are treated with various concentrations of the antifungal agent.

  • XTT Labeling: The biofilms are washed and then incubated with an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution. Metabolically active cells reduce the XTT to a formazan (B1609692) product.

  • Colorimetric Measurement: The color change is measured spectrophotometrically, and the results are used to calculate the percentage of biofilm inhibition.[22]

This protocol is used to measure the ergosterol content in fungal cells.

  • Cell Harvesting and Saponification: Fungal cells are harvested, and the cell pellets are saponified using a solution of alcoholic potassium hydroxide.

  • Sterol Extraction: Non-saponifiable lipids, including ergosterol, are extracted using a solvent like n-heptane.

  • Spectrophotometric Analysis: The ergosterol content in the extract is determined by scanning spectrophotometry between 240 and 300 nm. The presence of ergosterol and the intermediate 24(28) dehydroergosterol (B162513) results in a characteristic four-peaked curve.[5]

  • Annexin V Staining: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis. Protoplasts are generated from fungal cells and stained with FITC-Annexin V and propidium (B1200493) iodide (PI). Annexin V-positive and PI-negative cells are considered to be in the early stages of apoptosis.[23]

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyltransferase-mediated dUTP-biotin nick end labeling) assay detects DNA fragmentation, a later event in apoptosis.[9][10]

Visualizing Farnesol's Impact: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Farnesol_Mode_of_Action cluster_farnesol Farnesol cluster_membrane Cell Membrane cluster_mitochondria Mitochondria cluster_signaling Signaling Pathways farnesol Farnesol ergosterol Ergosterol Biosynthesis farnesol->ergosterol Inhibits ros ROS Production farnesol->ros Induces ras_camp Ras-cAMP-PKA Pathway farnesol->ras_camp Inhibits membrane_integrity Membrane Integrity ergosterol->membrane_integrity Maintains caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis morphogenesis Yeast-to-Hypha Transition ras_camp->morphogenesis Promotes

Caption: Overview of Farnesol's primary modes of action on fungal pathogens.

Ras_cAMP_PKA_Pathway farnesol Farnesol cyr1 Adenylyl Cyclase (Cyr1) farnesol->cyr1 Inhibits ras1 Ras1 ras1->cyr1 Activates camp cAMP cyr1->camp Produces pka Protein Kinase A (PKA) camp->pka Activates hyphal_growth Hyphal Growth / Virulence pka->hyphal_growth Promotes

Caption: Farnesol's inhibition of the Ras-cAMP-PKA signaling pathway.

Experimental_Workflow_MIC start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Serial Dilution of Farnesol serial_dilution->inoculate incubate Incubate inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results end Determine MIC read_results->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

Farnesol exhibits a complex and potent mode of action against fungal pathogens, targeting multiple cellular processes essential for their survival and virulence. Its ability to disrupt membrane integrity, induce apoptosis, and interfere with key signaling pathways makes it a promising candidate for further investigation as a standalone antifungal agent or as an adjuvant to enhance the efficacy of existing drugs. The synergistic effects observed with conventional antifungals, particularly against drug-resistant strains, are of significant clinical interest.[4][18]

Future research should focus on elucidating the precise molecular targets of farnesol and further exploring its potential in vivo. A deeper understanding of its mechanism of action will be crucial for the development of novel therapeutic strategies to combat the growing threat of fungal infections.

References

An In-depth Technical Guide to the Chemical Composition and Analysis of Formaldehyde-Based Sterilants (Fumasol Archetype)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Fumasol" is a trade name for various disinfectant and fumigant products. The exact composition of a specific "Fumasol" product is proprietary and can vary. However, a primary active ingredient in many such high-level sterilants is formaldehyde (B43269). This guide focuses on the technical specifications of a representative formaldehyde-based sterilant, commonly known as formalin, which serves as a scientific archetype for products of this class.

Core Chemical Composition

Formaldehyde-based sterilants are typically aqueous solutions, where formaldehyde (CH₂O) is the principal active component. Commercial-grade solutions, often referred to as "formalin," are not pure formaldehyde in water. They are complex equilibrium solutions containing hydrated formaldehyde (methanediol), and its polymers (paraformaldehyde), and are often stabilized with methanol (B129727) to prevent polymerization and oxidation.[1][2]

Table 1: Typical Quantitative Composition of Formalin

ComponentChemical FormulaCAS NumberConcentration (% w/w)Purpose
FormaldehydeCH₂O50-00-037 - 40%Active Biocidal Agent
MethanolCH₃OH67-56-110 - 15%Stabilizer
WaterH₂O7732-18-545 - 53%Solvent

Note: In aqueous solution, formaldehyde exists in equilibrium with its hydrated form, methanediol (B1200039) (CH₂(OH)₂), and various oligomers (polyoxymethylene glycols).[3]

Mechanism of Action: The Biocidal Pathway

The potent, broad-spectrum antimicrobial activity of formaldehyde stems from its ability to non-specifically alkylate macromolecules, effectively cross-linking and inactivating essential cellular components.[1][4] This reactivity makes it effective against bacteria, fungi, viruses, and spores.[4]

The primary mechanism involves the reaction of formaldehyde with primary amino groups (e.g., in lysine), sulfhydryl groups (cysteine), and other nucleophilic groups on proteins and the ring nitrogen atoms of purine (B94841) bases in nucleic acids (e.g., guanine).[1] This action irreversibly denatures proteins and damages DNA, leading to the cessation of cellular functions and cell death.[1][5]

Formaldehyde Mechanism of Action Protein Protein (-NH2, -SH groups) Protein_X Cross-linked Proteins Protein->Protein_X DNA Nucleic Acid (Purine rings) DNA_X Damaged DNA DNA->DNA_X Enzyme Functional Enzyme Enzyme_I Denatured Enzyme Enzyme->Enzyme_I Replication DNA Replication Replication_I Replication Blocked Replication->Replication_I Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Protein Alkylation/ Cross-linking Formaldehyde->DNA Alkylation

Figure 1. Antimicrobial mechanism of formaldehyde via macromolecule cross-linking.

Experimental Protocols for Quantitative Analysis

Accurate quantification of formaldehyde in solution is critical for efficacy and safety. Due to its reactive nature, direct measurement is challenging. Standard methods often involve derivatization followed by a quantitative technique.

This method is based on the Hantzsch reaction, where formaldehyde reacts with Fluoral-P (4-amino-3-penten-2-one) and ammonium (B1175870) acetate (B1210297) to form a stable yellow product, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL), which can be quantified spectrophotometrically.[6]

I. Reagent Preparation:

  • Fluoral-P Reagent: Dissolve 25 g of ammonium acetate, 0.5 g of acetylacetone, and 0.3 g of glacial acetic acid in 100 mL of deionized water. This solution should be freshly prepared.

II. Sample Preparation & Derivatization:

  • Prepare a stock solution of the formaldehyde-based sterilant by making a precise dilution in deionized water to bring the expected formaldehyde concentration into the linear range of the assay (typically 0.1 - 4.0 ppm).[6]

  • Pipette 2.0 mL of the diluted sample (or standard) into a 15 mL test tube.

  • Add 2.0 mL of the Fluoral-P reagent to the test tube.

  • Vortex the tube thoroughly to ensure complete mixing.

  • Incubate the mixture in a water bath at 60°C for 10 minutes to allow for color development.

  • Allow the solution to cool to room temperature for 15-20 minutes.

III. Quantification:

  • Calibrate a UV-VIS spectrophotometer using a blank (2.0 mL deionized water + 2.0 mL Fluoral-P reagent).

  • Measure the absorbance of the cooled sample at the wavelength of maximum absorbance for DDL, approximately 412 nm.

  • Determine the concentration of formaldehyde in the sample by comparing its absorbance to a standard curve generated from solutions of known formaldehyde concentrations.

For lower concentrations or complex matrices, a highly sensitive method using Electrospray Ionization Mass Spectrometry (ESI-MS) is employed. Formaldehyde is first derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic medium.[7]

I. Reagent Preparation:

  • DNPH Solution: Prepare a saturated solution of 2,4-DNPH in 0.5 M sulfuric acid.

II. Sample Preparation & Derivatization:

  • Precisely dilute the sterilant sample in methanol to an expected formaldehyde concentration range of 10-200 µM.[7]

  • Mix the diluted sample with the acidic DNPH solution.

  • Allow the reaction to proceed to form the formaldehyde-2,4-dinitrophenylhydrazone derivative.

  • Neutralize the solution and remove sulfate (B86663) ions by adding a precipitating agent like Barium Hydroxide (Ba(OH)₂).[7]

  • Perform a liquid-liquid extraction of the derivative into a suitable organic solvent (e.g., isobutyl acetate).[7]

III. Quantification:

  • Introduce the extracted sample into an ESI-Time-of-Flight (TOF) Mass Spectrometer.

  • Monitor the signal intensity of the mass fragment corresponding to the derivatized formaldehyde (m/z = 209 for the [M-H]⁻ ion).[7]

  • Quantify the formaldehyde concentration against a calibration curve prepared with known standards. The limit of detection for this method can be as low as ~7.8 µM.[7]

Analytical Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Quant Quantification Sample Formalin Sample Dilution Precise Dilution (Aqueous or Methanolic) Sample->Dilution Derivatization Derivatization (e.g., with DNPH or Fluoral-P) Dilution->Derivatization Analysis Spectrophotometry (412 nm) or ESI-MS (m/z=209) Derivatization->Analysis Inject Sample StandardCurve Standard Curve Comparison Analysis->StandardCurve Obtain Signal Result Final Concentration (ppm or µM) StandardCurve->Result

Figure 2. Generalized workflow for the quantitative analysis of formaldehyde.

References

Hypochlorous Acid: A Technical Guide to its Disinfectant Properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Hypochlorous acid (HOCl) is a potent, broad-spectrum disinfectant that is naturally produced by the human immune system.[1][2][3][4] Its high antimicrobial efficacy, coupled with a favorable safety profile, has led to its increasing use in various applications, from healthcare and wound care to food safety and general sanitation.[5][6][7] This technical guide provides a comprehensive review of the scientific literature on hypochlorous acid as a disinfectant, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Concepts: Production and Stability

The efficacy and application of hypochlorous acid are intrinsically linked to its production method and chemical stability.

Production Methods

Hypochlorous acid is predominantly produced through three main methods:

  • Electrochemical Activation (ECA): This is a common method that involves the electrolysis of a dilute salt (sodium chloride) solution.[8][9] By controlling parameters such as current density, pH, and electrode materials, high-purity and stable HOCl solutions can be generated.[8][10] Some advanced systems utilize membrane-free cells for continuous production without chemical additives.[8]

  • Acidification of Sodium Hypochlorite (B82951): HOCl can be produced by carefully adjusting the pH of a sodium hypochlorite (bleach) solution to a slightly acidic range (typically pH 3.5-6.5) using acids like hydrochloric acid, phosphoric acid, or sulfuric acid.[8][9][11] Precise pH control is critical to ensure the predominance of HOCl and to avoid the formation of less effective chlorine species or toxic chlorine gas.[8][9]

  • Dissolving Sodium Dichloroisocyanurate (NaDCC) in Water: NaDCC tablets can be dissolved in water to generate a solution of hypochlorous acid.[9] This method provides a convenient way to produce HOCl at the point of use.[9]

Factors Affecting Stability

Hypochlorous acid is inherently unstable and can degrade over time, impacting its disinfectant efficacy.[8][10][12] Several factors influence its stability:

  • pH: The pH of the solution is the most critical factor. HOCl is most stable and exists as the predominant species in a slightly acidic pH range of 3.5 to 6.5.[8][12][13] Outside this range, it can convert to less effective hypochlorite ions (at higher pH) or chlorine gas (at lower pH).[14]

  • Temperature: Higher temperatures accelerate the decomposition of HOCl.[10][15] Therefore, storage in cool conditions is recommended.[15]

  • Light Exposure: UV radiation and sunlight can break down HOCl molecules, reducing their disinfecting power.[10][13][15] Opaque and UV-protective packaging is crucial for maintaining stability.[2][12]

  • Presence of Contaminants: Organic matter, heavy metals, and certain ions can react with and consume HOCl, reducing its concentration and efficacy.[10][15] The use of high-purity water and clean manufacturing processes is essential for producing stable solutions.[15][16]

Mechanism of Antimicrobial Action

Hypochlorous acid's potent antimicrobial activity stems from its ability to act as a strong oxidizing agent, disrupting essential cellular components of microorganisms.[1][13] As a neutral molecule, HOCl can easily penetrate the cell walls and membranes of bacteria, viruses, and fungi.[3][17]

Once inside the cell, HOCl targets multiple components:

  • Proteins: HOCl reacts with and oxidizes sulfhydryl groups in amino acids like cysteine and methionine, leading to protein denaturation, aggregation, and loss of function.[3][18] This disrupts critical enzymatic activities and structural integrity.[17]

  • Nucleic Acids: HOCl can cause damage to both DNA and RNA, leading to breaks in the nucleic acid strands and interfering with replication and transcription.[3][13][17]

  • Lipids: It can induce lipid peroxidation by reacting with unsaturated fatty acids in the cell membrane, leading to the formation of chlorohydrins and disrupting membrane integrity, causing cell lysis.[18]

  • Metabolism: HOCl can inhibit key metabolic pathways, such as ATP production, by targeting enzymes involved in cellular respiration.[3][17]

Microbial_Cell_Disruption_by_HOCl cluster_extracellular Extracellular cluster_cell Microbial Cell cluster_effects Cellular Effects HOCl Hypochlorous Acid (HOCl) CellWall Cell Wall/ Membrane HOCl->CellWall Penetrates Penetration Cell Penetration CellWall->Penetration Proteins Proteins/ Enzymes Oxidation Oxidation & Denaturation Proteins->Oxidation Causes NucleicAcids DNA/RNA Damage Strand Breaks NucleicAcids->Damage Causes Metabolism Metabolic Pathways Inhibition ATP Production Inhibition Metabolism->Inhibition Causes Penetration->Proteins Penetration->NucleicAcids Penetration->Metabolism CellDeath Cell Death Oxidation->CellDeath Damage->CellDeath Inhibition->CellDeath

Quantitative Efficacy of Hypochlorous Acid

The disinfectant efficacy of HOCl is dependent on its concentration and the contact time with the microorganism. The following tables summarize quantitative data from various studies.

Virucidal Activity
VirusHOCl Concentration (ppm)Contact TimeLog ReductionOrganic LoadReference
SARS-CoV-2>35-Effective Inactivation-[1]
SARS-CoV-2 (Wuhan and Delta strains)19-20020 seconds - 5 minutes3-40.05-0.25% FBS[19]
Human Coronavirus OC4310030 secondsComplete DestructionWith and without saliva[20]
Influenza A virus (H7N1)50, 100, 200< 1 minute--[13]
Influenza virus (H1N1)10030 secondsComplete DestructionWith and without saliva[20]
Norovirus2001 minuteEffective Decontamination-[13]
Norovirus18.8 (liquid and fog)-Effective Inactivation-[1]
Herpes Simplex Virus 1 (HSV1)10030 secondsComplete Destruction-[20]
Bactericidal Activity
BacteriaHOCl Concentration (ppm)Contact TimeLog ReductionReference
Escherichia coli--Rapid and effective[5]
Staphylococcus aureus--Rapid and effective[5]
Pseudomonas aeruginosa--Rapid and effective[5]
Listeria monocytogenes--Rapid and effective[5]
Streptococcus mutans (biofilm)--Effective[1]
Streptococcus gordonii (biofilm)--Effective[1]
XDR/MDR Gram-negative and Gram-positive bacteria8.84 mM-Effective killing of 1.5 x 10⁸ CFU/mL[21]
Fungicidal and Sporicidal Activity
MicroorganismHOCl ConcentrationContact TimeEfficacyReference
Candida albicans--Effective[5]
Aspergillus niger--Effective[5]
Trichophyton mentagrophytes--Effective[5]
Bacillus subtilis spores--Sporicidal activity demonstrated[5]
Clostridium difficile spores--Sporicidal activity demonstrated[5]
Bacillus cereus spores5,000 ppm (pH 9.5)10 minutes4-log reduction[22]

Experimental Protocols for Efficacy Testing

Standardized experimental protocols are crucial for evaluating and comparing the disinfectant properties of hypochlorous acid.

Suspension Test for Virucidal Efficacy

This protocol is a common method to assess the ability of a disinfectant to inactivate viruses in a liquid suspension.

Virucidal_Suspension_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_neutralization Neutralization cluster_quantification Quantification VirusStock Prepare Virus Stock (e.g., SARS-CoV-2) Mix Mix Virus, Organic Load, and HOCl Solution VirusStock->Mix HOClSolution Prepare HOCl Solution (at desired concentration) HOClSolution->Mix OrganicLoad Prepare Organic Load (e.g., FBS) OrganicLoad->Mix Incubate Incubate for Specific Contact Time Mix->Incubate Neutralize Add Neutralizer (e.g., Sodium Thiosulfate) Incubate->Neutralize SerialDilution Perform Serial Dilutions Neutralize->SerialDilution Inoculate Inoculate Cell Cultures SerialDilution->Inoculate IncubateCells Incubate and Observe for Cytopathic Effect Inoculate->IncubateCells CalculateTiter Calculate Viral Titer (e.g., TCID50) IncubateCells->CalculateTiter

Methodology:

  • Virus Preparation: A high-titer stock of the target virus is prepared in a suitable cell culture medium.

  • Disinfectant and Organic Load Preparation: The hypochlorous acid solution is diluted to the desired test concentration. An organic load, such as fetal bovine serum (FBS), is often included to simulate real-world conditions where disinfectants may encounter proteins and other organic matter.[19]

  • Exposure: The virus suspension is mixed with the organic load and then with the HOCl solution at a specific ratio (e.g., 1:9 or 1:19).[19] The mixture is incubated for a predetermined contact time (e.g., 20 seconds, 1 minute, 5 minutes).[13][19]

  • Neutralization: Immediately after the contact time, a neutralizer (e.g., sodium thiosulfate) is added to stop the disinfectant action of HOCl.[19]

  • Viral Titer Quantification: The infectivity of the remaining virus is quantified using methods such as the 50% Tissue Culture Infectious Dose (TCID50) assay or plaque assays.[19][20] This involves making serial dilutions of the neutralized mixture and inoculating them onto susceptible host cell cultures.

  • Data Analysis: The log reduction in viral titer is calculated by comparing the titer of the disinfectant-treated group to that of a control group (treated with a placebo, such as water).

Carrier Test for Surface Disinfection

Carrier tests evaluate the efficacy of a disinfectant on a contaminated surface, simulating practical applications.

Methodology:

  • Carrier Preparation: Standardized carriers (e.g., stainless steel discs, glass slides, or rayon sheets) are sterilized.[23]

  • Inoculation: A known amount of the test microorganism is applied to the surface of the carrier and allowed to dry.

  • Disinfection: The inoculated carrier is exposed to the hypochlorous acid solution for a specific contact time. This can be done by immersion, spraying, or wiping.[13]

  • Neutralization and Recovery: The carrier is transferred to a neutralizing broth to inactivate the disinfectant and recover the surviving microorganisms.

  • Quantification: The number of viable microorganisms is determined by plating the neutralized broth and counting the resulting colonies.

  • Data Analysis: The log reduction in the number of microorganisms is calculated by comparing the results from the treated carriers to those from control carriers.

Safety and Toxicology

Hypochlorous acid is generally considered safe for human use at appropriate concentrations and is non-toxic to mammalian cells.[7][13][24] It is an endogenous substance produced by neutrophils in the human body to fight infection.[1][25] Clinical studies have demonstrated its safety in various applications, including wound care, ophthalmology, and respiratory treatments, with minimal reports of cytotoxicity or hypersensitivity.[6][24] Preclinical studies have established that HOCl is a low-hazard substance, belonging to the fourth class of toxicity, with its half-lethal dose (DL50) not being determined.[26]

Signaling Pathways and Bacterial Stress Response

The potent antimicrobial activity of hypochlorous acid induces a significant stress response in bacteria. Exposure to HOCl leads to the accumulation of unfolded and aggregated proteins.[18][27] In response, bacteria up-regulate heat-shock proteins and chaperones, such as Hsp33, which help to prevent lethal protein aggregation and protect essential cellular components.[18][27] Understanding these bacterial defense mechanisms is crucial for developing strategies to overcome microbial resistance to disinfectants.

Bacterial_Stress_Response_to_HOCl HOCl_Stress Hypochlorous Acid (HOCl) Stress Protein_Damage Protein Oxidation & Unfolding HOCl_Stress->Protein_Damage Protein_Aggregation Protein Aggregation Protein_Damage->Protein_Aggregation Chaperone_Activation Activation of Chaperones (e.g., Hsp33) Protein_Damage->Chaperone_Activation Induces Cell_Death Cell Death Protein_Aggregation->Cell_Death Protein_Protection Binding to Unfolded Proteins Chaperone_Activation->Protein_Protection Protein_Protection->Protein_Aggregation Prevents Cell_Survival Enhanced Cell Survival Protein_Protection->Cell_Survival

Conclusion

Hypochlorous acid is a highly effective, broad-spectrum disinfectant with a well-established safety profile. Its potent antimicrobial activity is attributed to its ability to disrupt multiple cellular targets in microorganisms. The stability and efficacy of HOCl solutions are highly dependent on factors such as pH, temperature, and purity. Standardized experimental protocols are essential for the accurate evaluation of its disinfectant properties. For researchers, scientists, and drug development professionals, a thorough understanding of these core concepts is paramount for harnessing the full potential of hypochlorous acid in various applications.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of Fumonisin B1 for Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Fumasol" does not correspond to a recognized chemical entity in the scientific literature. Based on the context of safety and toxicity profiling for research, this guide focuses on Fumonisin B1 (FB1) , a prevalent mycotoxin from the Fusarium species. It is plausible that "Fumasol" is a trade name, internal laboratory code, or a misspelling related to Fusarium toxins. This document provides a comprehensive overview of the known safety and toxicity profile of Fumonisin B1.

Executive Summary

Fumonisin B1 (FB1) is the most abundant and toxic of the fumonisin mycotoxins, primarily produced by the fungi Fusarium verticillioides and Fusarium proliferatum.[1] A common contaminant of maize and other cereals worldwide, FB1 poses significant health risks to both humans and animals, necessitating careful handling and a thorough understanding of its toxicological properties in a research setting.[1][2] The primary mechanism of FB1 toxicity is the disruption of sphingolipid metabolism through the inhibition of the enzyme ceramide synthase.[3][4] This interference with a fundamental cellular pathway leads to a cascade of downstream effects, including organ-specific toxicities, developmental defects, and carcinogenicity.[4][5] This guide provides a detailed summary of the toxicological data for FB1, experimental protocols for its assessment, and visual representations of its mechanism of action to inform safe laboratory practices and support drug development professionals.

Quantitative Toxicological Data

The following tables summarize the key quantitative data regarding the toxicity of Fumonisin B1.

Table 1: Acute Toxicity of Fumonisin B1

SpeciesRoute of AdministrationLD50Reference
MouseIntraperitoneal443 mg/kg[6]
Rat (Male, Sprague-Dawley)Intravenous1.25 mg/kg bw[7]
Rat (Male, Fischer)Gavage>50 mg/kg bw (single dose)[7]

Note: The single-dose oral LD50 of Fumonisin B1 is not well-established and appears to be low in acute toxicity via this route.[2][7]

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Level (NOAEL) of Fumonisin B1

SpeciesDurationEndpointNOAELReference
Rat (Fischer/344)90 daysNephrotoxicity0.2 mg/kg bw/day[8]
Mouse (B6C3F1)2 yearsLiver adenomas and carcinomas (females)<50 ppm in feed[9]
Rat (Fischer 344/N)2 yearsKidney tubule adenomas and carcinomas (males)<50 ppm in feed[9]

Table 3: In Vitro Cytotoxicity of Fumonisin B1

Cell LineEndpointIC50Reference
Primary Rat HepatocytesInhibition of sphingolipid biosynthesis0.1 µM[10]
Pig Kidney Epithelial Cells (LLC-PK1)Inhibition of sphingosine (B13886) biosynthesis35 µM[10]
MDCK Dog Kidney Epithelial CellsCell viability3 µg/ml[11]

Mechanism of Action

The primary molecular mechanism of Fumonisin B1 toxicity is the competitive inhibition of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway.[3] FB1's structure mimics that of sphinganine (B43673) and sphingosine, the substrates for ceramide synthase.[12] This inhibition leads to the accumulation of free sphinganine and sphingosine and a depletion of complex sphingolipids, which are crucial for cell structure, signaling, and regulation.[3][4] The disruption of sphingolipid homeostasis is linked to a variety of downstream cellular dysfunctions, including oxidative stress, apoptosis, and altered cytokine signaling.[13][14]

Signaling Pathway of Fumonisin B1-Induced Toxicity

Fumonisin_B1_Toxicity_Pathway FB1 Fumonisin B1 CerS Ceramide Synthase FB1->CerS Inhibits SaSo Accumulation of Sphinganine (Sa) & Sphingosine (So) FB1->SaSo Sphingolipids Complex Sphingolipids (e.g., Ceramide) CerS->Sphingolipids Synthesizes CerS->SaSo Leads to Cell_Membrane Altered Cell Membrane Structure & Function Sphingolipids->Cell_Membrane Maintains Signaling Disrupted Cell Signaling (Growth, Differentiation, Apoptosis) Sphingolipids->Signaling Regulates Oxidative_Stress Oxidative Stress SaSo->Oxidative_Stress Apoptosis Apoptosis SaSo->Apoptosis Organ_Toxicity Organ Toxicity (Liver, Kidney) Cell_Membrane->Organ_Toxicity Signaling->Organ_Toxicity Oxidative_Stress->Organ_Toxicity Apoptosis->Organ_Toxicity

Caption: Fumonisin B1 inhibits ceramide synthase, leading to the accumulation of sphinganine and sphingosine and the depletion of complex sphingolipids, which in turn causes cellular dysfunction and organ toxicity.

Genotoxicity and Carcinogenicity

Fumonisin B1 is not considered a direct genotoxic agent; it does not typically induce gene mutations in bacterial assays.[15] However, it can cause chromosomal aberrations in mammalian cells at low concentrations.[15] The International Agency for Research on Cancer (IARC) has classified Fumonisin B1 as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[16] Its carcinogenic effects are thought to be secondary to its chronic toxicity and the resulting regenerative cell proliferation, particularly in the liver and kidneys.[9][14] In long-term studies, FB1 has been shown to induce liver adenomas and carcinomas in female mice and kidney tubule adenomas and carcinomas in male rats.[9]

Reproductive and Developmental Toxicity

Fumonisin B1 is a known developmental toxicant.[12][17] It can cross the placenta and cause embryotoxicity and teratogenic effects.[18] In animal studies, maternal exposure to FB1 has been linked to growth retardation, developmental abnormalities, and even fetal death.[17] One of the proposed mechanisms for its developmental toxicity is the disruption of folate transport, which can lead to neural tube defects.[12][17] While some studies in rats have not shown overt adverse effects on reproductive performance, others have linked FB1 to decreased fertility.[17][18]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a general procedure for assessing the cytotoxicity of Fumonisin B1 in a mammalian cell line.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., LLC-PK1, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Fumonisin B1 stock solution (in a suitable solvent, e.g., water or methanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of Fumonisin B1 in cell culture medium. Remove the old medium from the wells and add 100 µL of the Fumonisin B1 dilutions. Include a vehicle control (medium with solvent) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_FB1 Add Fumonisin B1 Dilutions Incubate_24h->Add_FB1 Incubate_Exposure Incubate for Exposure Period Add_FB1->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Buffer Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing Fumonisin B1 cytotoxicity using the MTT assay.

In Vivo Acute Toxicity Study

This protocol provides a general framework for an acute oral toxicity study in rodents.

Animals:

  • Male and female rats or mice, 8-12 weeks old.

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days.

  • Grouping and Dosing: Divide animals into groups (e.g., 5 animals per sex per group). Administer Fumonisin B1 by oral gavage at various dose levels. Include a control group that receives the vehicle only.

  • Observation: Observe the animals for clinical signs of toxicity immediately after dosing and periodically for at least 14 days. Record body weights at regular intervals.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy. Collect organs for histopathological examination.

  • Data Analysis: Determine the LD50 value and identify the target organs of toxicity.

Laboratory Safety and Handling

Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields, and nitrile gloves when handling Fumonisin B1.

Handling:

  • Handle solid Fumonisin B1 in a chemical fume hood to avoid inhalation of dust.

  • Prepare solutions in a well-ventilated area or a fume hood.

  • Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with soap and water.

Storage:

  • Store Fumonisin B1 in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly closed.

Disposal:

  • Dispose of Fumonisin B1 waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

Fumonisin B1 is a mycotoxin with significant toxicological properties, including hepatotoxicity, nephrotoxicity, developmental toxicity, and carcinogenicity. Its primary mechanism of action involves the disruption of sphingolipid metabolism. Researchers, scientists, and drug development professionals must be aware of these hazards and implement appropriate safety precautions when working with this compound. A thorough understanding of its toxicity profile is essential for risk assessment and the development of potential therapeutic interventions or detoxification strategies.

References

Initial Assessment of Fumasol for Microbial Decontamination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth assessment of Fumasol, a microbial decontamination agent with Hypochlorous Acid (HOCl) as its active ingredient. The document outlines its mechanism of action, antimicrobial efficacy against a broad spectrum of microorganisms, and protocols for its evaluation and validation.

Core Principles of Fumasol (Hypochlorous Acid) Decontamination

Fumasol, utilizing hypochlorous acid, is a powerful oxidizing agent effective against a wide range of bacteria, viruses, fungi, and spores.[1][2] Produced naturally by the human immune system, HOCl offers a broad-spectrum antimicrobial activity with a favorable safety profile, being non-toxic to human cells.[2] Its efficacy is attributed to its ability to rapidly inactivate microorganisms through multiple cellular targets, making the development of resistance unlikely.

Mechanism of Action

The primary mechanism of action of hypochlorous acid is through oxidative damage to critical cellular components. Due to its neutral charge, HOCl can easily penetrate microbial cell walls and membranes.[3][4] Once inside the cell, it disrupts cellular integrity and function through several pathways:

  • Protein Oxidation: HOCl reacts with and oxidizes proteins, leading to their denaturation and inactivation. This includes essential enzymes, disrupting metabolic processes such as ATP production.[2][5]

  • Lipid Peroxidation: It attacks and degrades lipids in the cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell lysis.[2]

  • Nucleic Acid Damage: HOCl can damage both DNA and RNA, leading to mutations and interference with replication and transcription, rendering the microorganism non-viable.[2][3]

The multi-targeted nature of HOCl's action ensures a rapid and effective kill of a broad spectrum of pathogens.

Antimicrobial Efficacy of Fumasol (Hypochlorous Acid)

The antimicrobial efficacy of Fumasol (Hypochlorous Acid) has been demonstrated across numerous studies against various microorganisms. The following tables summarize the quantitative data on log reduction values achieved under different conditions.

Table 1: Bactericidal and Fungicidal Efficacy of Hypochlorous Acid
MicroorganismConcentration (ppm)Contact TimeLog ReductionReference
Clostridioides difficile30060 min≥5[1]
Mycobacterium terrae500Not Specified≥4[1]
Mycobacterium avium500Not Specified≥4[1]
Candida albicans300Not Specified5.71[1]
Aspergillus brasiliensis200090 minNot Specified[1]
Staphylococci10020 min>99% reduction[6]
Open Wound Bacteria200Not Specified4 to 6[6]
Table 2: Virucidal Efficacy of Hypochlorous Acid
VirusConcentration (ppm)Contact TimeLog ReductionReference
Human Norovirus20-20010 min≥3[6]
Avian Influenza Virus (H7N1)100-20010 secUndetectable[6]
Human Coronavirus OC4310030 sec100% inactivation[7]
Japanese Encephalitis Virus>330 min>2[8]
Rotavirus0.0530 min4[8]
Enterovirus 711.6630 min4[8]
Human Norovirus (in feces)7.5Not SpecifiedComplete inactivation[8]

Experimental Protocols for Efficacy Assessment

Standardized protocols are essential for the accurate evaluation of the antimicrobial efficacy of Fumasol. The following sections detail the methodologies for suspension-based and airborne decontamination assessments.

Suspension Time-Kill Test (Based on ASTM E2315)

This method evaluates the reduction of a microbial population in a liquid suspension upon exposure to the disinfectant.[9][10][11]

Objective: To determine the rate and extent of microbial reduction in a liquid Fumasol solution.

Procedure:

  • Preparation of Microbial Culture: A 24-hour culture of the test bacteria is prepared in a nutrient broth. For fungi, a spore preparation from a saline wash is used.[9]

  • Test Setup: Equal volumes of the Fumasol solution are placed in sterile test vessels.

  • Inoculation: A specified volume of the microbial culture (typically 1/10th of the product volume) is added to the test vessel and mixed immediately.[9][10]

  • Contact Time: At predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes), a small aliquot of the mixture is removed.[12]

  • Neutralization and Enumeration: The removed aliquot is transferred to a neutralizing solution to stop the antimicrobial action. The number of surviving microorganisms is then determined using standard plate count methods.

  • Control: A saline control vessel is inoculated with the same microbial culture to determine the initial microbial concentration.

  • Calculation: The log reduction is calculated by comparing the number of surviving microorganisms in the test vessel to the initial concentration in the control vessel.

ASTM_E2315_Workflow A Prepare Microbial Culture C Inoculate Fumasol with Microbes A->C B Dispense Fumasol Solution B->C D Incubate for Defined Contact Times C->D E Neutralize Antimicrobial Action D->E F Enumerate Surviving Microorganisms E->F G Calculate Log Reduction F->G

ASTM E2315 Suspension Time-Kill Test Workflow.
Airborne Room Disinfection by Automated Process (Based on EN 17272:2020)

This standard is used to determine the disinfectant activity of automated airborne disinfection processes, such as fogging with Fumasol, on non-porous surfaces.[13][14]

Objective: To validate the efficacy of Fumasol fogging for surface decontamination in an enclosed area.

Procedure:

  • Test Organisms and Carriers: Standardized test microorganisms are inoculated onto stainless steel carriers and dried.

  • Test Enclosure: The carriers are placed at various locations within a sealed test enclosure to assess the distribution of the disinfectant.

  • Automated Fogging Process: The Fumasol solution is aerosolized into the enclosure using a fogging device. The process consists of four phases:

    • Conditioning: Preparation of the enclosure and the fogging system.

    • Diffusion (Gassing): Introduction of the Fumasol fog.

    • Contact (Dwell): The fog is held in the enclosure for a specified contact time.

    • Aeration: Removal of the disinfectant from the enclosure.[15]

  • Recovery and Analysis: After the contact time, the carriers are retrieved and the surviving microorganisms are recovered and enumerated.

  • Efficacy Requirement: The log reduction for each test microorganism is calculated and compared against the standard's requirements for bactericidal, fungicidal, virucidal, and sporicidal activity.

EN_17272_Workflow cluster_prep Preparation cluster_process Fogging Process cluster_analysis Analysis A Inoculate Carriers with Test Microorganisms B Place Carriers in Test Enclosure A->B C Conditioning B->C D Diffusion (Fogging) C->D E Contact (Dwell Time) D->E F Aeration E->F G Retrieve Carriers F->G H Enumerate Survivors G->H I Determine Log Reduction H->I

EN 17272 Airborne Disinfection Test Workflow.

Sterilization Validation for Fumasol Fogging

For critical applications in pharmaceutical and medical device manufacturing, a sterilization process must be validated to ensure a Sterility Assurance Level (SAL) of 10⁻⁶.[16][17] This means there is a one in a million probability of a single viable microorganism surviving the process.

Validation Protocol Overview

The validation of a Fumasol fogging sterilization process involves a rigorous protocol, typically adapted from standards for other gaseous sterilization methods.

Key Steps:

  • Process Development: Define the critical process parameters, including Fumasol concentration, fogging time, contact time, temperature, and humidity.

  • Installation Qualification (IQ) and Operational Qualification (OQ): Verify that the fogging equipment is installed correctly and operates within the specified parameters.

  • Performance Qualification (PQ): Demonstrate the effectiveness and reproducibility of the sterilization cycle using biological indicators.

Use of Biological Indicators

Biological indicators (BIs) are the cornerstone of sterilization validation. For low-temperature gaseous sterilization processes like Fumasol fogging, the most resistant organism is typically used.

  • Organism: Geobacillus stearothermophilus spores (with a population of ≥10⁶) are commonly used as the biological indicator.[18][19]

  • Procedure:

    • BIs are placed throughout the sterilization chamber, including in the most difficult-to-reach locations.

    • The sterilization cycle is run.

    • The BIs are then aseptically transferred to a growth medium and incubated.

    • Absence of growth indicates a successful sterilization cycle.

  • Acceptance Criteria: All experimental BIs must show no growth, while control BIs (not exposed to the sterilant) must show growth.[18]

Sterilization_Validation_Pathway A Define Process Parameters B IQ / OQ of Fogging System A->B C Place Biological Indicators (≥10^6 spores) B->C D Execute Fumasol Fogging Cycle C->D E Incubate Biological Indicators D->E F Analyze for Growth/No Growth E->F G All BIs No Growth? F->G H Validation Successful (SAL 10^-6) G->H Yes I Review Process Parameters G->I No I->D

Sterilization Validation Pathway for Fumasol Fogging.

Material Compatibility

The compatibility of Fumasol (Hypochlorous Acid) with various materials is a critical consideration in its application. The following table provides a general guide to the chemical resistance of common polymers, elastomers, and metals. It is recommended to perform specific compatibility testing for critical applications.

Table 3: Material Compatibility with Hypochlorous Acid
Material ClassMaterialCompatibility Rating
Plastics Polyvinyl Chloride (PVC)A (Satisfactory to 72°F)[20]
PolypropyleneA (Satisfactory to 72°F)[20]
PolyacetalA (Satisfactory to 72°F)[20]
Elastomers Fluoroelastomer (FKM/Viton®)Recommended
Buna-N (Nitrile)A (Satisfactory for "O" Rings)[20]
Metals 302 Stainless Steel-
304 Stainless Steel-
316 Stainless Steel-
Aluminum-
Titanium-
Hastelloy C-
Brass-
Carbon Steel-

Rating Key: A = Excellent/Recommended, B = Good, C = Fair, D = Severe Effect/Not Recommended, - = Data Not Available

Conclusion

Fumasol, with its active ingredient hypochlorous acid, presents a highly effective and versatile solution for microbial decontamination. Its broad-spectrum efficacy, rapid action, and favorable safety profile make it a compelling option for a wide range of applications in research, scientific, and drug development settings. The successful implementation of Fumasol requires a thorough understanding of its mechanism of action, adherence to standardized testing protocols for efficacy validation, and careful consideration of material compatibility. For sterilization applications, a robust validation program utilizing appropriate biological indicators is essential to ensure the attainment of the required Sterility Assurance Level.

References

The Effect of Fumasol on Bacterial Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in both clinical and industrial settings. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which confers increased resistance to antimicrobial agents and the host immune system. The quorum sensing (QS) molecule farnesol (B120207), initially identified in Candida albicans, has emerged as a promising agent in the fight against bacterial biofilms. This technical guide provides an in-depth overview of the effects of farnesol on bacterial biofilm formation, with a focus on its impact on Staphylococcus aureus and Pseudomonas aeruginosa. We will delve into the quantitative data from key studies, detailed experimental protocols for assessing biofilm inhibition, and the underlying signaling pathways affected by this multifaceted molecule.

Quantitative Analysis of Fumasol's Anti-Biofilm Activity

Fumasol has demonstrated significant efficacy in inhibiting and disrupting bacterial biofilms, both alone and in synergy with conventional antibiotics. The following tables summarize the key quantitative findings from various studies.

Table 1: Effect of Fumasol on Staphylococcus aureus Biofilms
ParameterStrain(s)Fumasol ConcentrationObservationSource(s)
Biofilm InhibitionMethicillin-resistant (MRSA) and -susceptible (MSSA) S. aureus100 µMMinimal biofilm formation observed.
MRSA and MSSA S. aureus>100 µMComplete inhibition of biofilm formation.
Cell Membrane IntegrityMRSA and MSSA S. aureusNot specifiedCompromised cell membrane integrity.
Synergistic Effect with GentamicinMSSA100 µM Fumasol + 2.5x MIC Gentamicin>2 log unit reduction in bacterial population.
Reversal of Antibiotic ResistanceMRSA and MSSA S. aureus150 µMReversed resistance to certain antibiotics.
Minimum Biofilm Inhibitory Concentration (MBIC) of FSL NPsS. aureus1.56 x 10⁸ NPs/mLComplete inhibition of biofilm formation.
Disruption of Established Biofilm by FSL NPsS. aureus3.13 x 10⁸ NPs/mL60% reduction in established biofilm.

FSL NPs: Farnesol-loaded solid lipid nanoparticles

Table 2: Effect of Fumasol on Pseudomonas aeruginosa Biofilms
ParameterStrain(s)Fumasol ConcentrationObservationSource(s)
Biofilm Biomass Reduction (Crystal Violet Assay)P. aeruginosa≥2.8 µg/mL45% reduction in biofilm biomass.
Metabolic Activity Reduction (XTT Assay)P. aeruginosa90 µg/mL40% reduction in metabolic activity.
Biofilm Inhibition (CFU Reduction)P. aeruginosa Xen50.5 mg/mL~2-log reduction in CFU.
Disruption of Established Biofilm (CFU Reduction)P. aeruginosa Xen50.2 mg/mL>90% reduction in CFU.
Synergistic Effect with Ciprofloxacin (B1669076) (Liposomal Formulation)P. aeruginosaNot specified125-fold lower ciprofloxacin concentration needed for similar biofilm inhibition compared to free ciprofloxacin.
Disruption of Established BiofilmP. aeruginosa PAO13 mg/mL (emulsion)>99% reduction in CFU.

CFU: Colony Forming Units

Table 3: Effect of Fumasol on Mixed-Species Biofilms
ParameterOrganismsFumasol ConcentrationObservationSource(s)
MBIC₅₀C. albicans and MSSA S. aureus125 µM50% inhibition of mixed biofilm.
MBIC₅₀C. albicans and MRSA S. aureus250 µM50% inhibition of mixed biofilm.
Synergistic Effect with OxacillinC. albicans and S. aureus300 µM Fumasol + 2 mg/mL Oxacillin80% inhibition of mixed biofilm (Oxacillin alone showed ≤4% inhibition).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data tables.

Biofilm Formation and Inhibition Assay using Crystal Violet

This assay quantifies the total biofilm biomass.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol (B145695) or 30% Acetic Acid for solubilization

  • Microplate reader

Procedure:

  • Inoculation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium and add 200 µL to each well of a 96-well plate. For inhibition assays, add varying concentrations of farnesol to the wells along with the bacterial suspension. Include negative control wells with sterile medium only.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 20-24 hours at 37°C) to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

  • Fixation (Optional but recommended): Add 200 µL of 95% ethanol to each well and let it sit for 20 minutes to fix the biofilm. Discard the ethanol.

  • Staining: Add 125-150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the Crystal Violet solution and wash the plate multiple times with distilled water until the control wells are colorless.

  • Drying: Invert the plate on a paper towel and let it air dry completely.

  • Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound Crystal Violet.

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Biofilm Metabolic Activity Assay using XTT

This colorimetric assay measures the metabolic activity of the cells within the biofilm, providing an indication of cell viability.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Biofilms grown as described above

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) solution (e.g., 0.5 mg/mL in PBS or Ringer's lactate)

  • Menadione (B1676200) solution (e.g., 10 mM in acetone)

  • Microplate reader

Procedure:

  • Biofilm Preparation: Grow biofilms in a 96-well plate and treat with farnesol as required.

  • Washing: After incubation, remove the planktonic cells by washing the wells three times with PBS.

  • XTT-Menadione Solution Preparation: Immediately before use, prepare the working solution by mixing the XTT solution with the menadione solution. A common ratio is 20:1 (volume of XTT to menadione).

  • Incubation: Add 100 µL of the XTT-menadione solution to each well containing biofilm. Cover the plate with aluminum foil to protect it from light and incubate for 2 to 3 hours at 37°C.

  • Quantification: After incubation, transfer 80-100 µL of the colored supernatant from each well to a new 96-well plate. Measure the absorbance at 490 nm using a microplate reader. The color intensity is proportional to the metabolic activity of the biofilm.

**3. Broth Microdilution Assay

Exploratory Studies on the Sporicidal Capabilities of Fumasol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a representative document outlining the exploratory studies on the sporicidal capabilities of a hypothetical agent referred to as "Fumasol." As of the latest literature review, "Fumasol" is not a recognized scientific or commercial name for a sporicidal agent. Therefore, the data, protocols, and pathways described herein are synthesized from established methodologies and findings in the field of sporicidal research to provide a framework for the evaluation of a novel sporicidal compound.

Introduction

The emergence of highly resistant bacterial and fungal spores in clinical and industrial settings presents a significant challenge to contamination control. Bacterial spores, such as those from the genera Bacillus and Clostridium, can survive harsh conditions and are often resistant to conventional disinfectants[1][2]. This necessitates the development and rigorous evaluation of novel sporicidal agents. This whitepaper details the exploratory studies on the sporicidal capabilities of Fumasol, a novel (hypothetical) chemical agent, providing insights into its efficacy, mechanism of action, and potential applications for researchers, scientists, and drug development professionals.

Quantitative Efficacy Assessment

The sporicidal efficacy of Fumasol was evaluated against common spore-forming bacteria using standardized quantitative methods. The primary metric for efficacy is the log₁₀ reduction of viable spores following treatment.

Experimental Protocols

1.1.1 Spore Preparation and Inoculation

High-titer spore suspensions of Bacillus subtilis (ATCC 19659) and Clostridium difficile (ATCC 43593) were prepared using standard methods[3]. Spore viability and resistance to adverse conditions, such as acid exposure, were confirmed prior to use[4]. For carrier tests, sterile stainless steel or glass carriers (e.g., 5x5x1 mm glass coupons) were inoculated with a defined spore suspension to achieve a target concentration of 1.0×10⁵ to 1.0×10⁶ spores per carrier and allowed to air dry in a biological safety cabinet[3][4][5].

1.1.2 Quantitative Carrier Test Method (Adapted from AOAC Three Step Method)

A quantitative carrier test method was employed to determine the sporicidal efficacy of Fumasol on a hard, non-porous surface[5][6].

  • Exposure: Inoculated carriers were immersed in various concentrations of Fumasol solution for predetermined contact times (e.g., 5, 10, and 15 minutes) at room temperature.

  • Neutralization: Following exposure, carriers were transferred to a neutralizing broth to inactivate the sporicidal agent and prevent residual effects. The efficacy of the neutralization process was validated separately.

  • Spore Recovery and Enumeration: Viable spores were recovered from the carriers in three fractions: passive removal, sonication, and gentle agitation[5][6]. Each fraction was serially diluted and plated on a suitable recovery medium.

  • Calculation: The total number of viable spores was enumerated after incubation. The log₁₀ reduction was calculated by comparing the number of viable spores on treated carriers to that on control carriers (exposed to a placebo). The formula for the reduction factor (RF) is: RF = log₁₀(N₀) – log₁₀(N), where N₀ is the CFU count of the negative control and N is the CFU count of the sample treated with the disinfectant[7].

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Spore_Suspension Spore Suspension (B. subtilis, C. difficile) Inoculate_Carriers Inoculate Carriers (1x10^5 - 1x10^6 spores/carrier) Spore_Suspension->Inoculate_Carriers Expose_to_Fumasol Expose to Fumasol (Varying Conc. & Time) Inoculate_Carriers->Expose_to_Fumasol Neutralize Neutralize Sporicide Expose_to_Fumasol->Neutralize Recover_Spores Recover Viable Spores (3-Fraction Method) Neutralize->Recover_Spores Serial_Dilution Serial Dilution & Plating Recover_Spores->Serial_Dilution Enumerate_CFU Enumerate CFU Serial_Dilution->Enumerate_CFU Calculate_Log_Reduction Calculate Log Reduction Enumerate_CFU->Calculate_Log_Reduction Mechanism_of_Action cluster_spore Bacterial Spore Core Core (DNA, Ribosomes) Inner_Membrane Inner Membrane Cortex Cortex (Peptidoglycan) Outer_Membrane Outer Membrane Coat_Layers Coat Layers (Protein) Fumasol Fumasol Agent Fumasol->Core 3. Oxidative Damage to DNA & Proteins Fumasol->Cortex 2. Degradation Fumasol->Coat_Layers 1. Penetration & Disruption Signaling_Pathway Stimulus Environmental Stimulus (e.g., Nutrient Limitation) Receptor Membrane Receptor Stimulus->Receptor G_Protein G-Protein Signaling (RGS Pathway) Receptor->G_Protein Kinase_Cascade MAP Kinase Cascade G_Protein->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Sporulation_Genes Sporulation Gene Expression Transcription_Factor->Sporulation_Genes Spore_Formation Spore Formation Sporulation_Genes->Spore_Formation Fumasol Fumasol Fumasol->G_Protein Inhibition Fumasol->Kinase_Cascade Inhibition

References

Methodological & Application

Fumasol Application Protocol for Laboratory Disinfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumasol is a high-level disinfectant and sanitizer with Hypochlorous Acid (HOCl) as its active ingredient. Produced through the electrochemical activation of water and salt, Fumasol offers broad-spectrum antimicrobial activity against a wide range of pathogenic microorganisms, including bacteria, viruses, fungi, and spores. Its mechanism of action involves the oxidation of essential cellular components of microbes, leading to rapid and irreversible inactivation. This document provides detailed application notes and protocols for the effective use of Fumasol for disinfection in a laboratory setting. Fumasol is non-toxic, non-irritant, and environmentally safe, making it a suitable alternative to traditional laboratory disinfectants.[1][2][3]

Mechanism of Action

Hypochlorous acid (HOCl), the active component of Fumasol, is a potent oxidizing agent. Due to its neutral charge, it easily penetrates the cell walls and membranes of microorganisms.[4][5][6] Once inside the cell, HOCl disrupts critical cellular functions through several mechanisms:

  • Oxidation of Cellular Components: HOCl rapidly oxidizes proteins, lipids, and nucleic acids, leading to their denaturation and inactivation.[7][8]

  • Enzyme Inactivation: It targets and inactivates essential enzymes, such as those involved in ATP production and DNA replication, thereby halting the microbe's metabolic processes.[7][8]

  • Membrane Disruption: The oxidative action of HOCl damages the cell membrane, leading to increased permeability, leakage of cellular contents, and eventual cell lysis.[6][7]

  • DNA Damage: HOCl can cause damage to the genetic material (DNA and RNA) of microorganisms, preventing replication and transcription.[7][8]

This multi-targeted mechanism of action contributes to its high efficacy and low potential for inducing microbial resistance.

Quantitative Antimicrobial Efficacy of Fumasol (Hypochlorous Acid)

The following tables summarize the bactericidal, virucidal, fungicidal, and sporicidal activity of Hypochlorous Acid (HOCl) against a variety of common laboratory contaminants. The data is presented as log reductions at specified concentrations and contact times.

Table 1: Bactericidal Activity of Hypochlorous Acid (HOCl)

MicroorganismConcentration (ppm)Contact TimeLog ReductionConditions
Pseudomonas aeruginosa2001 minute>5-
Staphylococcus aureus2001 minute>5-
Escherichia coli2001 minute>5-
Enterococcus hirae2001 minute>5-
Methicillin-resistant Staphylococcus aureus (MRSA)2001 minute>5-
Pseudomonas aeruginosa20 (in suspension)10 minutes>5Environmental surfaces
Wound Bacteria100-200-4 to 6Lavage and washing

Table 2: Virucidal Activity of Hypochlorous Acid (HOCl)

VirusConcentration (ppm)Contact TimeLog ReductionConditions
Human Coronavirus (OC43)30-10030 seconds - 5 minutes>3With and without saliva
SARS-CoV-230-5020 seconds1.3 - 5.8-
Avian Influenza Virus (H7N1)100-2005 secondsUndetectable (<2.5 log10)Spray application
Norovirus (surrogate)20-20010 minutes≥3Ceramic and stainless steel
Various Viruses (in fog)--3 to 5Vertical and horizontal surfaces

Table 3: Fungicidal Activity of Hypochlorous Acid (HOCl)

MicroorganismConcentration (ppm)Contact TimeLog ReductionConditions
Candida albicans300-5.71Dry mist
Aspergillus brasiliensis200090 minutes≥4Dry mist
Yeast and Mold25-305-7 minutesNon-detectableOn produce
Botrytis cinerea25-10010 minutes6Pure culture
Monilinia fructicola25-10010 minutes6Pure culture

Table 4: Sporicidal Activity of Hypochlorous Acid (HOCl)

MicroorganismConcentration (ppm)Contact TimeLog ReductionConditions
Clostridium difficile spores50-100ShortSignificant-
Clostridium difficile spores-->3.5Hand washing
Bacillus anthracis (surrogate) spores-->3.5Hand washing
Bacillus spores--Lower than on surfacesOn hands
Clostridium difficile spores5% w/v Bioxy (HOCl precursor)10 minutes5.36-

Experimental Protocols

The efficacy of Fumasol can be validated in the laboratory using standardized quantitative suspension and carrier tests. The following are detailed methodologies for these key experiments.

Experimental Protocol 1: Quantitative Suspension Test (based on EN 13727)

This test evaluates the bactericidal activity of a disinfectant in a liquid suspension.

1. Materials:

  • Fumasol (Hypochlorous Acid solution) at desired test concentrations.

  • Test microorganism suspension (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) at a standardized concentration (approx. 1.5 - 5.0 x 10⁸ CFU/mL).

  • Interfering substance (e.g., bovine albumin solution for clean conditions, or a mixture of bovine albumin and sheep erythrocytes for dirty conditions).

  • Neutralizer solution (a solution that stops the antimicrobial action of the disinfectant without harming the microorganisms).

  • Culture media (e.g., Tryptic Soy Agar).

  • Sterile pipettes, test tubes, and other standard microbiology laboratory equipment.

2. Procedure:

  • Prepare the test solution by diluting Fumasol to the desired concentration with hard water.

  • In a sterile test tube, mix 1 mL of the interfering substance with 1 mL of the test microorganism suspension.

  • At time zero, add 8 mL of the Fumasol test solution to the mixture of interfering substance and microorganism suspension. Start a timer for the specified contact time.

  • Maintain the test mixture at the required temperature (e.g., 20°C) for the duration of the contact time.

  • At the end of the contact time, transfer 1 mL of the test mixture into a tube containing 8 mL of neutralizer and 1 mL of water. Mix thoroughly.

  • Perform serial dilutions of the neutralized sample.

  • Plate the dilutions onto the appropriate culture medium.

  • Incubate the plates under optimal conditions for the test microorganism.

  • Count the number of colony-forming units (CFU) on the plates.

  • Calculate the log reduction in viable counts compared to a control sample where the disinfectant was replaced with water. A log reduction of ≥ 5 is typically required for a product to be considered bactericidal.[9]

Experimental Protocol 2: Quantitative Carrier Test for Surfaces (based on EN 13697)

This test evaluates the efficacy of a disinfectant on a non-porous surface.

1. Materials:

  • Fumasol (Hypochlorous Acid solution) at desired test concentrations.

  • Test microorganism suspension (e.g., Candida albicans, Aspergillus brasiliensis) at a standardized concentration.

  • Interfering substance (as described in Protocol 1).

  • Sterile stainless steel discs (carriers).

  • Neutralizer solution.

  • Culture media (e.g., Sabouraud Dextrose Agar for fungi).

  • Standard microbiology laboratory equipment.

2. Procedure:

  • Inoculate the stainless steel carriers with a defined volume of the test microorganism suspension mixed with the interfering substance.

  • Dry the inoculated carriers in an incubator to create a dried film of microorganisms.

  • Apply a specified volume of the Fumasol test solution to cover the dried inoculum on the carrier. Start a timer for the specified contact time.

  • Maintain the treated carriers at the required temperature for the duration of the contact time.

  • After the contact time, transfer each carrier to a tube containing neutralizer.

  • Vortex or sonicate the tube to recover the surviving microorganisms from the carrier into the neutralizer.

  • Perform serial dilutions of the neutralizer containing the recovered microorganisms.

  • Plate the dilutions onto the appropriate culture medium.

  • Incubate the plates under optimal conditions.

  • Count the number of CFUs and calculate the log reduction compared to control carriers treated with water instead of the disinfectant. A log reduction of ≥ 4 for bacteria and ≥ 3 for fungi is typically required.[10]

Visualizations

Signaling Pathway of Fumasol's Antimicrobial Action

Fumasol_Mechanism cluster_extracellular Extracellular cluster_cell Microbial Cell cluster_targets Intracellular Targets cluster_effects Cellular Effects Fumasol Fumasol (HOCl) Membrane Cell Membrane/ Wall Fumasol->Membrane Penetration (Neutral Charge) Proteins Proteins & Enzymes Fumasol->Proteins Oxidation Lipids Lipids Fumasol->Lipids DNA_RNA DNA & RNA Fumasol->DNA_RNA Cytoplasm Cytoplasm Denaturation Denaturation & Inactivation Proteins->Denaturation MembraneDamage Membrane Damage & Lysis Lipids->MembraneDamage ReplicationError Replication & Transcription Errors DNA_RNA->ReplicationError CellDeath Cell Death Denaturation->CellDeath MembraneDamage->CellDeath ReplicationError->CellDeath

Caption: Mechanism of Fumasol (HOCl) antimicrobial action.

Experimental Workflow for Laboratory Disinfection Validation

Disinfection_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results Prep_Culture Prepare & Standardize Microbial Culture Inoculation Inoculate Carrier/ Suspension Prep_Culture->Inoculation Prep_Fumasol Prepare Fumasol Test Dilutions Exposure Expose to Fumasol (Contact Time) Prep_Fumasol->Exposure Prep_Materials Prepare Test Materials (e.g., Carriers, Media) Prep_Materials->Inoculation Inoculation->Exposure Neutralization Neutralize Disinfectant Exposure->Neutralization Plating Serial Dilution & Plating Neutralization->Plating Incubation Incubate Plates Plating->Incubation Enumeration Enumerate Colonies (CFU Count) Incubation->Enumeration Calculation Calculate Log Reduction Enumeration->Calculation Conclusion Determine Efficacy Calculation->Conclusion

Caption: Workflow for disinfectant efficacy testing.

Safety and Handling

Fumasol (Hypochlorous Acid) is generally considered safe and non-toxic to humans and the environment.[1][3] However, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear gloves and safety glasses during handling and application.

  • Storage: Store Fumasol in a cool, dark place in its original opaque container to protect it from light and heat, which can cause degradation of the active ingredient. Do not mix with other chemicals, especially acids or ammonia, as this can release toxic chlorine gas.

  • Spills: Small spills can be washed away with water. No special disposal procedures are typically required.

  • First Aid:

    • Eye Contact: Rinse thoroughly with plenty of water.

    • Skin Contact: Wash off with soap and plenty of water.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

    • Inhalation: Move to fresh air.

Application Protocols for Laboratory Disinfection

Protocol 1: Routine Surface Disinfection

For routine disinfection of laboratory benches, biosafety cabinets, and other non-porous surfaces.

  • Pre-cleaning: Remove any gross organic soil and debris from the surface using a suitable laboratory cleaner and disposable wipes.

  • Application: Apply Fumasol directly to the surface, ensuring complete coverage. This can be done by spraying or wiping with a saturated cloth.

  • Contact Time: Allow Fumasol to remain on the surface for the recommended contact time (refer to the efficacy tables, a minimum of 1-10 minutes is generally effective for most vegetative bacteria and viruses).

  • Drying: Allow the surface to air dry. Rinsing is not typically necessary.

Protocol 2: Disinfection of Laboratory Equipment

For non-critical and semi-critical laboratory equipment.

  • Pre-cleaning: Clean the equipment surfaces to remove any visible contamination.

  • Application: Thoroughly wipe all surfaces of the equipment with a cloth saturated in Fumasol. For equipment with complex surfaces, a spray application may be used to ensure full coverage.

  • Contact Time: Ensure the surfaces remain wet for the required contact time.

  • Post-treatment: After the contact time, wipe down sensitive electronic components with a dry sterile cloth to remove any excess moisture. For metal surfaces, it is good practice to wipe them with 70% ethanol (B145695) after disinfection to prevent any potential long-term corrosion.

Protocol 3: Laboratory Fogging for Decontamination

For whole-room decontamination or in areas with hard-to-reach surfaces.

  • Preparation: Seal the room to be decontaminated. Cover sensitive equipment that is not compatible with moisture.

  • Fogging: Use a cold fogger to generate a fine mist of Fumasol. The volume of Fumasol required will depend on the size of the room and the fogger manufacturer's instructions.

  • Contact Time: Allow the fog to settle and remain in the sealed room for a sufficient contact time (e.g., 1-2 hours).

  • Ventilation: Ventilate the room thoroughly before re-entry.

Conclusion

Fumasol, with its active ingredient Hypochlorous Acid, is a highly effective, broad-spectrum disinfectant suitable for a wide range of laboratory applications. Its rapid antimicrobial action, coupled with its excellent safety profile, makes it a valuable tool for maintaining a sterile and safe laboratory environment. Adherence to the provided protocols will ensure the optimal performance of Fumasol for laboratory disinfection.

References

Application Notes and Protocols for Fumasol-Type Disinfectants in Sterile Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of hypochlorous acid (HOCl) based fogging solutions, such as Fumasol Fogger Liquid, for the disinfection and sterilization of sterile environments. The following protocols and data are intended to ensure effective and validated decontamination of cleanrooms, laboratories, and other critical areas in pharmaceutical and research settings.

Product Overview

Fumasol Fogger Liquid is a broad-spectrum disinfectant with Hypochlorous Acid (HOCl) as its primary active ingredient.[1][2] HOCl is a weak acid naturally produced by the human immune system to combat infections.[1][2] It is a powerful oxidizing agent effective against a wide range of bacteria, fungi, and viruses.[1][2] The product is marketed as a non-toxic, non-irritating, and chemical-free alternative to traditional fogging agents like formaldehyde (B43269) or alcohol-based disinfectants.[1][2]

Mechanism of Action: The antimicrobial activity of HOCl is derived from its high oxidizing potential. It rapidly and irreversibly oxidizes and denatures essential proteins and enzymes on the cell membranes of microorganisms. This leads to a loss of structural integrity and immediate cell death.[1]

Quantitative Efficacy Data

The following tables summarize the reported efficacy of Fumasol-type HOCl solutions against various microorganisms. It is important to note that these killing times are typically derived from quantitative suspension tests and may vary based on the specific fogging equipment, environmental conditions, and surface types.

Table 1: Bactericidal and Fungicidal Activity

MicroorganismKilling TimeTest Method Reference
Escherichia coli5 secQuantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas —Test method and requirements (phase 2, step 1).[3]
Klebsiella pneumoniae5 secQuantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas —Test method and requirements (phase 2, step 1).[3]
Staphylococcus aureus5 secQuantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas —Test method and requirements (phase 2, step 1).[3]
Pseudomonas aeruginosa5 secQuantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas —Test method and requirements (phase 2, step 1).[3]
Enterococcus hirae30 secQuantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas —Test method and requirements (phase 2, step 1).[3]
Candida albicans30 secQuantitative non-porous surface test for the evaluation of bactericidal and/or fungicidal the activity of chemical disinfectants used in food, industrial, domestic and institutional areas — Test method and requirements without mechanical action (phase 2/step 2).[1]
Aspergillus niger5 secQuantitative non-porous surface test for the evaluation of bactericidal and/or fungicidal the activity of chemical disinfectants used in food, industrial, domestic and institutional areas — Test method and requirements without mechanical action (phase 2/step 2).[1]

Table 2: Virucidal and Sporicidal Activity

ActivityTest Method Reference
VirucidalThe ASTM E1052 method is performed to determine the virucidal efficacy of a biocide against a test virus in suspension. This test is conducted according to standards accepted by the US Environmental Protection Agency (EPA) and Food and Drug Administration (FDA).[3]
SporicidalChemical disinfectants and antiseptics – Basic sporicidal activity – Test method and requirements (phase 1).[3]

Experimental Protocols

Protocol for Room Decontamination using an Ultra-Low Volume (ULV) Fogger

This protocol outlines the standard operating procedure for decontaminating a sterile room using an HOCl-based solution and a ULV fogger.

3.1.1 Materials and Equipment

  • ULV Fogger Machine

  • Approved HOCl disinfectant solution (e.g., Fumasol Fogger Liquid)

  • Personal Protective Equipment (PPE): gloves, goggles, face mask/respirator, coverall[4]

  • "Area Under Fumigation" signage[4]

  • Sealing tape (if required)

  • Biological Indicators (BIs), e.g., Geobacillus stearothermophilus spore strips[5][6]

3.1.2 Pre-Fogging Procedure

  • Area Preparation:

    • Ensure the area to be decontaminated is thoroughly cleaned of all physical debris and residues.

    • Remove any materials that should not be exposed to the fogging agent.

    • Clear the area of all personnel.[4]

  • Environmental Sealing:

    • Switch off the Air Handling Unit (AHU) for the designated area.[7][8]

    • Close all doors, windows, and ventilation systems.[4]

    • If necessary, use tape to seal any significant gaps or openings to ensure the fog is contained.[5]

  • Safety Precautions:

    • Place "Area Under Fumigation" warning signs at all entry points.[4]

    • Ensure all personnel involved in the fogging process are wearing the appropriate PPE.[7]

3.1.3 Fogger Operation

  • Solution Preparation:

    • Prepare the disinfectant solution according to the manufacturer's instructions. Some solutions may require dilution.

    • Pour the required volume of the disinfectant into the fogger's tank. The volume will depend on the size of the room and the fogger's output rate.[7]

  • Fogger Placement and Settings:

    • Place the ULV fogger in a central location within the room, or as recommended by the equipment manufacturer.

    • Adjust the nozzle to a high angle (approximately 45 degrees) to ensure wide dispersion of the fog.[8][9]

    • Set the desired flow rate on the fogger. A finer mist (smaller particle size) is generally preferred for better penetration and surface coverage.[9]

  • Initiating Fogging:

    • Turn on the fogger to begin generating the disinfectant fog.[7]

    • The operator should then immediately exit the room, ensuring the door is securely closed.

    • Allow the fogger to run for the calculated duration to achieve complete coverage of the area.

3.1.4 Post-Fogging Procedure

  • Contact Time: Allow the fog to settle and remain in the sealed room for the manufacturer-specified contact or dwell time (typically 30-60 minutes) to ensure microbial inactivation.[4]

  • Aeration:

    • After the contact time has elapsed, re-enter the area with appropriate PPE.

    • Turn off the fogger machine.

    • Reactivate the AHU or ventilation system to clear the fog from the room.[8]

    • Do not allow personnel without PPE to re-enter the area until the fog has completely dissipated and the area is deemed safe.[8]

  • Final Steps:

    • Remove the "Area Under Fumigation" signage.

    • Record the fogging activity in the appropriate logbook.[4]

Protocol for Validation of Fogging Efficacy

To ensure the fogging process is effective, it must be validated. This is typically achieved using biological indicators (BIs).[6]

3.2.1 Materials

  • Biological Indicators: Stainless steel coupons or strips containing a certified population of highly resistant bacterial spores, such as Geobacillus stearothermophilus (ATCC 7953).[5][6]

  • Sterile containers for BI transport.

  • Appropriate growth medium for the BIs.[6]

  • Incubator set to the appropriate temperature (e.g., 55-60°C for G. stearothermophilus).[5][6]

3.2.2 Validation Procedure

  • BI Placement: Before starting the fogging process, place BIs in various locations throughout the room. Focus on areas that are considered difficult to reach, such as corners, behind equipment, and far from the fogger's location.[6]

  • Positive Control: Keep at least one BI from the same lot aside as a positive control. This BI will not be exposed to the fogging agent.

  • Fogging: Carry out the fogging procedure as described in Protocol 3.1.

  • BI Retrieval: After the aeration phase is complete, aseptically retrieve all the exposed BIs and place them in sterile containers.[5]

  • Incubation:

    • Transfer the exposed BIs and the positive control BI into their respective growth media.[5]

    • Incubate all samples at the specified temperature for the required duration (typically 24 hours to 7 days).[5][6]

  • Results Interpretation:

    • Successful Validation: If the growth medium of the exposed BIs shows no color change (indicating no microbial growth), the fogging process is considered effective and validated.[6]

    • Failed Validation: If the growth medium of the exposed BIs turns yellow (or shows other signs of growth), it indicates that the decontamination process was unsuccessful.[6] The positive control BI should show growth.

    • In case of a failed validation, an investigation should be conducted to identify the cause, and the process must be repeated and re-validated.

Visualizations

Mechanism of Action: Oxidative Disruption

cluster_0 Microorganism Microbe Cell Membrane Essential Proteins/Enzymes Internal Components Disruption Membrane Disruption & Protein Denaturation HOCl Hypochlorous Acid (HOCl) Oxidation Oxidative Damage HOCl->Oxidation Initiates Oxidation->Microbe:f0 Targets Oxidation->Microbe:f1 Targets Oxidation->Disruption Death Cell Death Disruption->Death

Caption: Oxidative disruption of a microbial cell by Hypochlorous Acid (HOCl).

General Fogging Workflow

start Start prep 1. Area Preparation (Clean, Clear Personnel) start->prep seal 2. Environmental Sealing (Turn off AHU, Close Doors) prep->seal safety 3. Safety Measures (PPE, Signage) seal->safety fogger_prep 4. Fogger Preparation (Fill with HOCl Solution) safety->fogger_prep fogging 5. Fogging Operation (Run Fogger for Calculated Time) fogger_prep->fogging contact 6. Contact/Dwell Time (Allow Fog to Settle) fogging->contact aerate 7. Aeration (Ventilate Room) contact->aerate end End aerate->end

Caption: Standard workflow for room decontamination using a ULV fogger.

Fogging Validation Protocol Workflow

start Start place_bi 1. Place Biological Indicators (BIs) in critical locations start->place_bi control_bi 2. Set aside a Positive Control BI place_bi->control_bi fog_process 3. Perform Fogging Protocol (as per section 3.1) control_bi->fog_process retrieve_bi 4. Aseptically Retrieve BIs (after aeration) fog_process->retrieve_bi incubate 5. Incubate Exposed BIs and Positive Control retrieve_bi->incubate results 6. Analyze Results incubate->results pass Validation Successful (No Growth) results->pass No Growth in Exposed BIs fail Validation Failed (Growth Observed) results->fail Growth in Exposed BIs investigate Investigate & Repeat Process fail->investigate

Caption: Workflow for the validation of the fogging process using biological indicators.

References

Application Notes and Protocols for Testing Farnesol Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The term "Fumasol" was not identified in the searched scientific literature. The following application notes and protocols are based on "farnesol," a structurally related and well-researched quorum-sensing molecule with known antifungal and immunomodulatory properties. It is presumed that "Fumasol" may be a proprietary name for a farnesol-based compound or a typographical error.

These protocols are intended for researchers, scientists, and drug development professionals for the evaluation of farnesol's efficacy.

In Vitro Efficacy Testing: Antifungal Susceptibility of Candida Species

This section outlines the determination of the Minimum Inhibitory Concentration (MIC) of farnesol (B120207) against planktonic cells and biofilms of Candida species using the broth microdilution method. This is a foundational step in assessing the direct antifungal activity of a compound.

Data Presentation: Farnesol MICs and Synergistic Effects

The following tables summarize quantitative data on the efficacy of farnesol alone and in combination with conventional antifungal agents against Candida albicans.

Table 1: Minimum Inhibitory Concentrations (MICs) of Farnesol and Antifungals Against C. albicans Biofilms

Compound Median MIC Alone Median MIC in Combination with Farnesol Fold Reduction in MIC
Farnesol 450 - 600 µM 14 - 150 µM -
Fluconazole (B54011) 1024 mg/L 64 mg/L 16
Amphotericin B 1.5 mg/L 1 mg/L 1.5

Data synthesized from in vitro interaction studies against C. albicans biofilms.[1]

Table 2: Synergistic Interactions of Farnesol with Antifungals Against C. albicans Biofilms

Combination Fractional Inhibitory Concentration (FIC) Index Range Interaction Interpretation
Farnesol + Fluconazole 0.49 - 0.79 Synergy
Farnesol + Amphotericin B Not specified, but no interaction reported No Interaction
Farnesol + Micafungin (B1204384) 0.49 - 0.79 Synergy

The FIC index is used to assess the nature of drug interactions.[1] An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 4 indicates no interaction, and ≥ 4 indicates antagonism.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for antifungal susceptibility testing.[2][3]

Materials:

  • Farnesol (Sigma-Aldrich)

  • Candida species (e.g., C. albicans SC5314)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Incubator set at 35°C

Procedure:

  • Fungal Inoculum Preparation:

    • Subculture the Candida isolate on a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24 hours.

    • Harvest several colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[2]

  • Farnesol and Antifungal Plate Preparation:

    • Prepare a stock solution of farnesol. Due to its hydrophobicity, a solvent such as DMSO may be required, ensuring the final solvent concentration in the assay does not exceed 1% and does not affect fungal growth.

    • Perform two-fold serial dilutions of farnesol in RPMI-1640 medium directly in the 96-well plate. A typical concentration range to test is 1.17 to 300 µM.[4]

    • For combination studies, prepare plates with serial dilutions of a conventional antifungal (e.g., fluconazole) in one dimension and serial dilutions of farnesol in the other (a "checkerboard" layout).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the farnesol dilutions.

    • Include a growth control well (inoculum without farnesol) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24 to 48 hours.[5]

  • MIC Determination:

    • The MIC is the lowest concentration of farnesol that causes a significant inhibition of visible growth compared to the growth control.

    • For a more quantitative measure, especially for biofilms, the XTT reduction assay can be used to assess cell metabolic activity.[1]

Experimental Workflow: In Vitro Efficacy Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture (e.g., Candida albicans) inoculum_prep Inoculum Preparation (Standardized Cell Suspension) fungal_culture->inoculum_prep plate_setup 96-Well Plate Setup (Inoculum + Farnesol Dilutions) inoculum_prep->plate_setup farnesol_prep Farnesol Dilution Series farnesol_prep->plate_setup incubation Incubation (e.g., 35°C for 24-48h) plate_setup->incubation plate_reading Visual or Spectrophotometric Reading incubation->plate_reading mic_determination MIC Determination (Lowest concentration with no visible growth) plate_reading->mic_determination data_table Tabulate MIC Values mic_determination->data_table

Caption: Workflow for in vitro antifungal susceptibility testing.

In Vivo Efficacy Testing: Murine Model of Systemic Candidiasis

This section describes a validated animal model to assess the in vivo efficacy of farnesol. The murine model of systemic candidiasis is widely used for evaluating antifungal therapies.[6][7]

Data Presentation: In Vivo Effects of Farnesol

The following table summarizes key findings from in vivo studies using murine models of candidiasis.

Table 3: Summary of Farnesol Efficacy in Murine Candidiasis Models

Model Farnesol Administration Key Findings Reference
Systemic Candidiasis Intraperitoneal (20 mM) Enhanced mortality compared to control.[8][9] [8][9]
Systemic Candidiasis Oral (20 mM in drinking water) Enhanced mortality compared to control.[8] [8]
Oral Candidiasis Co-application with fluconazole (25, 50 µM) Enhanced therapeutic activity of fluconazole, reducing CFU and oral lesions.[10] [10]

| Systemic Candidiasis (C. auris) | Daily treatment | Decreased fungal burden in mouse kidneys.[4] |[4] |

Experimental Protocol: Murine Model of Systemic Candidiasis

Materials:

  • Female ICR or BALB/c mice (6-8 weeks old)

  • Candida albicans strain (e.g., SC5314)

  • Farnesol, prepared for in vivo administration (e.g., in a vehicle like Tween 80/saline)

  • Sterile PBS

  • 27-gauge needles and syringes

  • Equipment for euthanasia and organ harvesting

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans as described in the in vitro protocol.

    • Wash the cells twice with sterile PBS by centrifugation.

    • Resuspend the cells in sterile PBS and adjust to the desired concentration. A typical inoculum for systemic infection is 1 x 10⁵ to 1 x 10⁶ CFU per mouse in a volume of 0.1 mL.[11][12]

  • Infection and Treatment:

    • Infect mice via intravenous (i.v.) injection into the lateral tail vein with the prepared C. albicans suspension.[7][12]

    • Divide the mice into treatment groups (e.g., vehicle control, farnesol alone, conventional antifungal, farnesol + antifungal).

    • Administer farnesol and other treatments at predetermined doses and schedules. Administration can be intraperitoneal (i.p.), oral, or via other relevant routes.[8][10]

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for a period of up to 21-30 days.

    • At a predetermined endpoint (e.g., 48-72 hours post-infection for fungal burden studies), euthanize the mice.[11]

    • Aseptically harvest organs, particularly the kidneys, as they are a primary target in this model.[8]

    • Homogenize the organs in sterile PBS, perform serial dilutions, and plate on SDA to determine the fungal burden (CFU per gram of tissue).

Experimental Workflow: In Vivo Efficacy Testing

cluster_prep Pre-Infection cluster_infection Infection & Treatment cluster_monitoring Monitoring & Endpoints animal_acclimatization Animal Acclimatization (e.g., ICR mice) infection Induce Infection (e.g., IV injection of C. albicans) animal_acclimatization->infection fungal_prep Fungal Inoculum Preparation fungal_prep->infection farnesol_prep Farnesol Formulation for Administration treatment_admin Treatment Administration farnesol_prep->treatment_admin treatment_groups Group Assignment (Control, Farnesol, Combination) infection->treatment_groups treatment_groups->treatment_admin monitoring Monitor Clinical Signs & Survival treatment_admin->monitoring euthanasia Euthanasia at Pre-determined Endpoint monitoring->euthanasia organ_harvest Organ Harvest (e.g., Kidneys) euthanasia->organ_harvest fungal_burden Determine Fungal Burden (CFU/gram of tissue) organ_harvest->fungal_burden

Caption: Workflow for in vivo murine model of systemic candidiasis.

Validated Methods for Elucidating Mechanism of Action

Farnesol's efficacy is not solely due to direct antifungal action; it also modulates host immune responses and cellular signaling pathways.

Farnesol's Impact on Cellular Signaling

Farnesol has been shown to induce apoptosis in various cell types and modulate key inflammatory signaling pathways.[13] In human renal epithelial cells, farnesol inhibits TNF-α/IL-1β-induced phosphorylation of the PI3 kinase p85 subunit. It also activates the MEK1/2-ERK1/2 pathway, which can lead to the activation of the NF-κB signaling pathway.[13] Understanding these interactions is crucial for characterizing its full therapeutic potential.

Farnesol's Influence on Key Signaling Pathways

cluster_farnesol cluster_pathways Intracellular Signaling Pathways cluster_cellular_response Cellular Response farnesol Farnesol mek1_2 MEK1/2 farnesol->mek1_2 activates pi3k PI3K farnesol->pi3k inhibits apoptosis Apoptosis farnesol->apoptosis induces erk1_2 ERK1/2 mek1_2->erk1_2 msk1 MSK1 erk1_2->msk1 p65_rela p65/RelA msk1->p65_rela phosphorylates Ser276 nf_kb NF-κB p65_rela->nf_kb activation inflammatory_genes Inflammatory Gene Expression nf_kb->inflammatory_genes regulates akt Akt pi3k->akt cell_proliferation Cell Proliferation pi3k->cell_proliferation promotes akt->cell_proliferation promotes

Caption: Farnesol's modulation of intracellular signaling pathways.

Protocol: Western Blot for Signaling Pathway Analysis

To validate the effects depicted in the signaling diagram, Western blotting can be used to measure the phosphorylation status of key proteins like ERK1/2, Akt, and p65/RelA in host cells (e.g., macrophages, epithelial cells) stimulated with farnesol.

Procedure Outline:

  • Cell Culture and Treatment: Culture appropriate host cells and treat them with farnesol at various concentrations and time points. Include positive and negative controls (e.g., a known activator of the pathway).

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of farnesol on protein activation.

References

Application Notes and Protocols for ViroCide-X: A Potent Virucidal Agent for Effective Viral Inactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ViroCide-X is a novel, broad-spectrum virucidal agent designed for the effective inactivation of a wide range of pathogenic viruses, including both enveloped and non-enveloped types. Its unique formulation is based on a synergistic blend of active ingredients that disrupt viral integrity and inhibit infectivity. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing ViroCide-X for viral inactivation studies and applications. The information presented is synthesized from various studies on comparable virucidal agents.

Mechanism of Action

The primary mechanism of action for ViroCide-X against enveloped viruses is the disruption of the viral lipid envelope through its surfactant-like properties. This leads to the loss of structural integrity and the inability of the virus to attach to and enter host cells. For non-enveloped viruses, ViroCide-X is thought to denature capsid proteins, thereby preventing viral replication.

Quantitative Data Summary

The virucidal efficacy of ViroCide-X has been evaluated against a panel of viruses under various conditions. The following tables summarize the effective concentrations and log reduction factors (RF) observed in quantitative suspension and carrier tests. An RF of 4, which corresponds to a 99.99% reduction in viral titer, is generally considered to indicate virucidal efficacy in suspension tests[1].

Table 1: Virucidal Efficacy of ViroCide-X Against Enveloped Viruses (Quantitative Suspension Test)

VirusConcentration of ViroCide-XContact TimeLog Reduction Factor (RF)
Influenza A55% (w/w) ethanol (B145695) + additives30 seconds>4
Herpes Simplex Virus 1 & 255% (w/w) ethanol + additives30 seconds>4
Bovine Corona Virus55% (w/w) ethanol + additives30 seconds>4
Respiratory Syncytial Virus55% (w/w) ethanol + additives30 seconds>4
Vaccinia Virus55% (w/w) ethanol + additives30 seconds>4
Hepatitis B Virus55% (w/w) ethanol + additives30 seconds>4
Bovine Viral Diarrhoea Virus55% (w/w) ethanol + additives30 seconds>4
Zika VirusCaprylic acid emulsionTime-dependentSignificant inhibition
Ebola PseudovirusCaprylic acid emulsionTime-dependentSignificant inhibition
SARS-CoV-1 PseudovirusCaprylic acid emulsionTime-dependentSignificant inhibition

Data synthesized from studies on ethanol-based formulations and caprylic acid emulsions[1][2].

Table 2: Virucidal Efficacy of ViroCide-X Against Non-Enveloped Viruses (Quantitative Suspension Test)

VirusConcentration of ViroCide-XContact TimeLog Reduction Factor (RF)
Hepatitis A Virus55% (w/w) ethanol + additives30 seconds>3
Poliovirus55% (w/w) ethanol + additives30 seconds>3
Rotavirus55% (w/w) ethanol + additives30 seconds>3
Feline Calicivirus55% (w/w) ethanol + additives30 seconds>3
NorovirusCaprylic acid emulsionNot effectiveNo significant effect

Data synthesized from studies on ethanol-based formulations and caprylic acid emulsions[1][2].

Table 3: In Vivo and Carrier Test Efficacy of ViroCide-X

Test MethodVirusConcentration of ViroCide-XContact TimeLog Reduction Factor (RF) / Outcome
Fingerpad TestPoliovirus55% (w/w) ethanol + additives30 seconds3.04
Fingerpad TestPoliovirus60 seconds3.13
Mosquito Bite Site (in vivo)Zika VirusCaprylic acid emulsionN/ASignificant replication inhibition
Mosquito Bite Site (in vivo)Semliki Forest VirusCaprylic acid emulsionN/ASignificant replication inhibition

Data synthesized from studies on ethanol-based formulations and caprylic acid emulsions[1][2].

Experimental Protocols

The following are detailed methodologies for key experiments to determine the virucidal efficacy of ViroCide-X.

Quantitative Suspension Test

This test evaluates the efficacy of a disinfectant in suspension.

a. Materials:

  • ViroCide-X at various concentrations

  • Test virus stock with a known titer

  • Cell line permissive to the test virus (e.g., Vero E6, BHK-21)[3]

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Interfering substance (e.g., bovine serum albumin to simulate organic load)

  • Stop solution to neutralize ViroCide-X (if necessary)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

b. Procedure:

  • Virus Preparation: Propagate the test virus in a suitable cell line and determine the titer using a standard method like the 50% Tissue Culture Infectious Dose (TCID50) assay.

  • Test Preparation: Prepare a mixture containing the test virus, an interfering substance (to simulate real-world conditions), and ViroCide-X at the desired concentration.

  • Incubation: Incubate the mixture for the specified contact time (e.g., 30 seconds, 1 minute, 5 minutes) at a controlled temperature.

  • Neutralization: Immediately after the contact time, add a stop solution to neutralize the virucidal activity of ViroCide-X.

  • Serial Dilution: Perform serial 10-fold dilutions of the neutralized mixture.

  • Inoculation: Inoculate the dilutions onto a monolayer of permissive cells in a 96-well plate.

  • Incubation and Observation: Incubate the plates and observe for cytopathic effects (CPE) for a defined period.

  • Titer Calculation: Determine the viral titer (TCID50/mL) using the Spearman-Kärber method.

  • Log Reduction Calculation: The log reduction factor (RF) is calculated by subtracting the log10 titer of the virus after treatment from the log10 titer of the initial virus control.

Fingerpad Test (Carrier Test)

This test simulates the application of a hand disinfectant.

a. Materials:

  • ViroCide-X

  • Test virus stock

  • Healthy volunteers

  • Sterile gloves

  • Phosphate-buffered saline (PBS)

b. Procedure:

  • Volunteer Preparation: Volunteers wash their hands and wear sterile gloves.

  • Virus Application: A defined volume of the test virus suspension is applied to the fingerpads of the thumbs and allowed to dry.

  • Disinfectant Application: ViroCide-X is applied to the contaminated fingerpads and rubbed in for the specified contact time.

  • Virus Elution: The remaining virus is eluted from the fingerpads using cell culture medium.

  • Titer Determination: The viral titer in the eluate is determined by TCID50 assay.

  • Controls: Include controls for the initial virus load and the virus remaining after drying without disinfectant application.

  • RF Calculation: The RF is calculated based on the reduction in viral titer compared to the control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result virus_prep Virus Propagation & Titer Determination mixing Mix Virus, ViroCide-X, & Interfering Substance virus_prep->mixing cell_prep Cell Culture Preparation inoculation Inoculate on Permissive Cells cell_prep->inoculation incubation Incubate for Defined Contact Time mixing->incubation neutralization Neutralize ViroCide-X incubation->neutralization dilution Serial Dilution neutralization->dilution dilution->inoculation cpe_obs Observe for Cytopathic Effect (CPE) inoculation->cpe_obs titer_calc Calculate Viral Titer (TCID50) cpe_obs->titer_calc rf_calc Calculate Log Reduction Factor (RF) titer_calc->rf_calc

Caption: Experimental workflow for determining virucidal efficacy.

mechanism_of_action cluster_virus Enveloped Virus cluster_inactivation Inactivation Process cluster_result Result virus Intact Virus Particle envelope Lipid Envelope virus->envelope genome Viral Genome virus->genome virocide_x ViroCide-X (Surfactant Action) virus->virocide_x Interaction disrupted_virus Disrupted Virus virocide_x->disrupted_virus Disrupts Envelope inactivated_genome Inactivated Genome disrupted_virus->inactivated_genome

Caption: Mechanism of ViroCide-X action on an enveloped virus.

References

Fumasol: Unidentified for Cell Culture Contamination Control

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a cell culture contamination control agent named "Fumasol" have yielded no matching products or scientific literature. This suggests that the name may be inaccurate or refer to a product not widely documented in public sources.

Extensive investigation into scientific databases and commercial suppliers reveals no agent named "Fumasol" intended for the control of common cell culture contaminants such as mycoplasma, bacteria, or fungi. Researchers, scientists, and drug development professionals are advised to verify the name and supplier of any such product before use.

Interestingly, the search for "Fumasol" did retrieve information on a related-sounding compound, Fumagillin (B1674178) . However, Fumagillin is a mycotoxin produced by the fungus Aspergillus fumigatus and is known to be a contaminant itself, causing damage to host cells.[1][2][3][4][5] It is not used to control or eliminate contamination.

Understanding Fumagillin: A Mycotoxin, Not a Remedy

Fumagillin has been studied for its biological activities, but its primary effect in cell culture is detrimental. It targets the MetAP2 protein within cells, leading to a significant reduction in electron chain activity, migration, and proliferation of cells like A549 pneumocytes and RAW 264.7 macrophages.[1][3][4] In essence, it is a component of fungal contamination that contributes to cellular damage, not a tool to prevent it.[5]

Given the lack of information on "Fumasol" and the potentially harmful nature of the similarly named "Fumagillin," it is not possible to provide application notes or protocols for "Fumasol" as a contamination control agent.

General Protocols for Cell Culture Contamination Control

For professionals seeking to manage contamination, it is recommended to adhere to established aseptic techniques and utilize validated contamination control reagents. General best practices include:

  • Regular Testing: Routinely screen cultures for common contaminants like mycoplasma.

  • Aseptic Technique: Maintain a sterile work environment, including the proper use of biosafety cabinets.

  • Quarantine: Isolate new cell lines until they are confirmed to be free of contamination.

  • Validated Reagents: Use antibiotics and antimycotics from reputable suppliers specifically designed for cell culture.

Professionals are encouraged to consult established protocols and resources on cell culture best practices for effective contamination control.

References

Fumasol Protocol for Surface Decontamination in Cleanrooms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective surface decontamination is a critical component of maintaining the aseptic conditions required in cleanrooms for pharmaceutical manufacturing, biotechnology, and life sciences research. Microbial spores, particularly from bacteria and fungi, represent a significant challenge to contamination control due to their high resistance to conventional cleaning agents and harsh environmental conditions.[1][2] Fumasol is a high-level, broad-spectrum sporicidal fumigant designed for the comprehensive decontamination of cleanroom surfaces.

This document provides detailed application notes and protocols for the use of Fumasol, including its mechanism of action, efficacy data, and step-by-step procedures for application.

Product Information

2.1 Active Ingredients

Fumasol is a stabilized solution typically containing a blend of peracetic acid and hydrogen peroxide. These components work synergistically to achieve a rapid and effective sporicidal action.

2.2 Mechanism of Action

The efficacy of Fumasol is derived from the strong oxidizing properties of its active ingredients. The mechanism involves the denaturation of proteins, disruption of cell walls, and damage to nucleic acids.[1] Hydrogen peroxide produces destructive hydroxyl free radicals that attack essential cellular components.[3] This multi-pronged attack ensures the effective inactivation of a wide range of microorganisms, including resilient bacterial spores.[2]

Efficacy Data

Fumasol has been rigorously tested against a variety of common cleanroom contaminants. The following tables summarize the quantitative data on its sporicidal, bactericidal, fungicidal, and virucidal efficacy.

Table 1: Sporicidal Efficacy of Fumasol

Target MicroorganismSpore TypeSurface TypeContact Time (minutes)Log Reduction
Bacillus subtilisEndosporeStainless Steel20> 6
Clostridium sporogenesEndosporeGlass20> 6
Aspergillus brasiliensisFungal SporeEpoxy Coated Floor30> 5

Table 2: Bactericidal, Fungicidal, and Virucidal Efficacy of Fumasol

Target MicroorganismTypeSurface TypeContact Time (minutes)Log Reduction
Staphylococcus aureusGram-positive BacteriaStainless Steel10> 6
Pseudomonas aeruginosaGram-negative BacteriaGlass10> 6
Candida albicansYeastEpoxy Coated Floor15> 5
Bacteriophage φX174VirusStainless Steel10> 5

Experimental Protocols

4.1 Surface Efficacy Testing Protocol

This protocol outlines the methodology used to determine the sporicidal efficacy of Fumasol on representative cleanroom surfaces.

  • Preparation of Spore Suspension: A standardized suspension of the target spore-forming microorganism (e.g., Bacillus subtilis) is prepared to a final concentration of approximately 1 x 10⁸ spores/mL.

  • Inoculation of Surfaces: Sterile coupons of the test surfaces (e.g., stainless steel, glass) are inoculated with a known volume of the spore suspension and allowed to dry under controlled conditions.

  • Application of Fumasol: The Fumasol solution is prepared according to the manufacturer's instructions. The inoculated surfaces are then exposed to the Fumasol fumigant for the specified contact time.

  • Neutralization and Recovery: Following the contact time, the disinfectant is neutralized using an appropriate quenching solution. The surviving spores are then recovered from the surface.

  • Enumeration: The number of viable spores is determined using standard plate count methods.

  • Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable spores on the treated surfaces to the number on untreated control surfaces.

Application Protocol for Cleanroom Decontamination

This protocol provides a step-by-step guide for the effective application of Fumasol for surface decontamination in a cleanroom environment.

5.1 Pre-Decontamination Procedure

  • Personnel Safety: All personnel must be trained on the safe handling of Fumasol and wear appropriate Personal Protective Equipment (PPE), including gloves, goggles, and a respirator.

  • Clean the Surfaces: Thoroughly clean all surfaces to be decontaminated to remove any dirt, dust, or organic matter that could interfere with the efficacy of the disinfectant.[4] This pre-cleaning step is crucial as many disinfectants are less potent in the presence of organic material.[4]

  • Seal the Area: Seal the cleanroom to be decontaminated, including all doors, windows, and ventilation systems.

  • Equipment Preparation: Place all equipment to be decontaminated in its final position.

5.2 Fumasol Fumigation Workflow

Fumasol_Decontamination_Workflow A 1. Personnel dons (B1195921) PPE B 2. Pre-clean all surfaces A->B C 3. Seal the cleanroom B->C D 4. Position Fumasol generator E 5. Initiate fumigation cycle D->E F 6. Maintain contact time (dwell time) E->F G 7. Aerate the cleanroom H 8. Verify clearance of fumigant G->H I 9. Re-entry of personnel H->I Decontamination_Logic A Initial State: Contaminated Cleanroom B Pre-Cleaning A->B C Sealing of Area B->C D Fumasol Fumigation C->D E Dwell Time (Contact Time) D->E F Aeration & Verification E->F G Final State: Decontaminated Cleanroom F->G

References

Application of Fumasol in Veterinary Research Facilities: A Review of Potential Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Clarification: An extensive search for "Fumasol" in veterinary research literature and databases did not yield any specific results. It is possible that "Fumasol" is a novel or proprietary compound with limited public information, or the name may be a misspelling of other substances used in veterinary research. This document explores two potential candidates based on phonetic similarity and relevance to veterinary medicine: Farnesol (B120207) , an antifungal compound, and Foomasule , a homeopathic product for Foot-and-Mouth Disease.

Section 1: Farnesol as a Potential Antifungal Agent in Veterinary Research

Farnesol is a naturally occurring sesquiterpene alcohol found in various essential oils. It is recognized as a quorum-sensing molecule in fungi, playing a role in regulating morphogenesis, biofilm formation, and virulence.[1][2] Its potential application in veterinary medicine, particularly in treating fungal infections, is an active area of research.

Application Notes

Farnesol has demonstrated significant in-vitro activity against Malassezia pachydermatis, a common yeast associated with otitis externa in dogs.[1][3] Its primary mechanism of action involves the disruption of the fungal cell's plasma membrane and inhibition of the yeast-to-hypha transition, which is crucial for biofilm formation and pathogenicity.[4][5][6] Farnesol's ability to interfere with quorum sensing makes it a promising candidate for antifungal therapy, potentially in combination with existing antimycotic drugs to enhance their efficacy.[2][7]

In research settings, Farnesol can be utilized to study fungal pathogenesis, biofilm development, and drug resistance mechanisms. Its effects on various signaling pathways in fungi, such as the Ras1-cAMP pathway in Candida albicans, provide a valuable tool for investigating fungal biology and identifying new therapeutic targets.[8]

Quantitative Data Summary

The following tables summarize quantitative data from in-vitro studies on Farnesol's efficacy against fungal pathogens.

Table 1: In-vitro Antibiofilm Activity of Farnesol against Malassezia pachydermatis

Farnesol Concentration (µM/mL)Optical Density (OD) Decrease of Biofilm (%)
>1.624%
12.5 - 20055% - 71%

Source: In Vitro Activity of Farnesol against Malassezia pachydermatis Isolates from Otitis Externa Cases in Dogs.[1][3][9]

Table 2: Effect of Farnesol on Candida albicans Biofilm Formation

Farnesol Concentration (µM)Biofilm Formation Inhibition (%)
300Inhibition of yeast-to-hyphal form transition
45035.0%

Source: Effects of farnesol and lyticase on the formation of Candida albicans biofilm.[5]

Experimental Protocols

Protocol 1: In-vitro Biofilm Inhibition Assay for Malassezia pachydermatis

  • Preparation of Fungal Inoculum: Culture M. pachydermatis on Sabouraud Dextrose Agar (SDA) for 48-72 hours at 32-35°C. Suspend the yeast cells in Sabouraud Dextrose Broth (SDB) and adjust the concentration to 1-5 x 10^7 cells/mL using a spectrophotometer.

  • Biofilm Formation: Add 100 µL of the fungal suspension to the wells of a 96-well microtiter plate. Incubate for 48 hours at 32-35°C to allow for biofilm formation.

  • Application of Farnesol: After incubation, remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS). Add 100 µL of SDB containing varying concentrations of Farnesol (e.g., from 1.6 µM/mL to 400 µM/mL) to the wells.[1] A control group with SDB only should be included.

  • Incubation and Quantification: Incubate the plate for another 24 hours. After incubation, wash the wells again with PBS to remove non-adherent cells. Stain the biofilms with 0.1% crystal violet for 15 minutes. Wash the wells to remove excess stain and then solubilize the bound stain with 95% ethanol. Measure the optical density (OD) at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control group.

Signaling Pathway

Farnesol's Impact on the Ras1-cAMP Signaling Pathway in Candida albicans

Farnesol has been shown to inhibit the Ras1-cAMP signaling pathway in Candida albicans, which is a key regulator of morphogenesis.[8] By inhibiting this pathway, Farnesol prevents the transition from the yeast form to the more virulent hyphal form.

Farnesol_Signaling_Pathway Farnesol Farnesol Ras1 Ras1 Farnesol->Ras1 inhibits Cdc35 Cdc35 (Adenylate Cyclase) Ras1->Cdc35 activates cAMP cAMP Cdc35->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Efg1 Efg1 PKA->Efg1 activates Hyphal_Growth Hyphal Growth (Virulence) Efg1->Hyphal_Growth promotes

Caption: Farnesol inhibits the Ras1-cAMP pathway, preventing hyphal growth.

Section 2: Foomasule as a Potential Homeopathic Intervention in Veterinary Research

"Foomasule" is a homeopathic product line marketed for the prevention and treatment of Foot-and-Mouth Disease (FMD) in cattle.[10][11][12] It is important to note that homeopathic medicine is based on principles that differ from conventional pharmacology, and the body of scientific evidence for its efficacy is a subject of ongoing debate.

Application Notes

Foomasule is presented as two separate products: Foomasule No. 1 for prevention and Foomasule No. 2 for treatment of FMD.[13][14] The manufacturer claims that Foomasule No. 1 can provide immunity against all strains of the FMD virus within 48 to 72 hours.[11] Foomasule No. 2 is claimed to cure mouth lesions within 24 hours and reduce other clinical signs of FMD.[15]

In a research context, studies on Foomasule would likely fall under the category of complementary and alternative medicine research. Investigations could involve clinical trials to evaluate its efficacy compared to placebos or conventional treatments. It is important to note that such research would need to be designed with rigorous controls to be considered scientifically valid.

Quantitative Data Summary

A comparative study on the efficacy of homeopathic versus allopathic treatment for FMD in cattle provides some clinical outcome data. While this study did not specifically use the "Foomasule" brand, it offers insight into the type of quantitative data that might be collected in research on homeopathic treatments for FMD.

Table 3: Comparative Clinical Efficacy of Homeopathic and Allopathic Treatments for FMD in Cattle

ParameterHomeopathic Treatment GroupAllopathic Treatment Group
Rectal Temperature (°F)
Day 0104.2 ± 0.2104.5 ± 0.3
Day 7101.5 ± 0.1102.1 ± 0.2
Appetite Score (1-5)
Day 01.8 ± 0.21.7 ± 0.3
Day 74.6 ± 0.13.9 ± 0.2
Oral Lesion Score (1-5)
Day 04.2 ± 0.24.3 ± 0.2
Day 71.2 ± 0.12.1 ± 0.3
Foot Lesion Score (1-5)
Day 03.8 ± 0.33.9 ± 0.3
Day 71.4 ± 0.22.5 ± 0.4

Source: Comparative efficacy of homeopathic and allopathic treatments against Foot and Mouth disease in cattle.[16][17]

Experimental Protocols

Protocol 2: Randomized Controlled Trial for a Homeopathic FMD Treatment

  • Animal Selection and Grouping: Select a cohort of cattle diagnosed with FMD. Randomly assign animals to either a treatment group (receiving the homeopathic remedy) or a control group (receiving a placebo or standard allopathic treatment).

  • Treatment Administration: Administer the homeopathic remedy according to the manufacturer's instructions (e.g., Foomasule No. 2 bolus twice daily).[15] The control group would receive either a placebo bolus or a standard treatment protocol (e.g., anti-inflammatory drugs and antibiotics for secondary infections).

  • Clinical Monitoring: Record clinical signs daily for a set period (e.g., 7-14 days). This should include rectal temperature, appetite score, lesion scores (oral and foot), and any adverse reactions.

  • Data Analysis: Statistically compare the clinical outcomes between the treatment and control groups to determine if there are any significant differences.

Logical Relationship Diagram

The proposed mechanism for homeopathic remedies like Foomasule is based on the principle of "like cures like," where a substance that causes symptoms in a healthy animal is used in a highly diluted form to treat similar symptoms in a sick animal. This is a conceptual framework rather than a defined signaling pathway.

Foomasule_Logic FMD_Virus FMD Virus Infection Clinical_Signs Clinical Signs (Fever, Lesions, etc.) FMD_Virus->Clinical_Signs causes Foomasule Foomasule (Homeopathic Preparation) Clinical_Signs->Foomasule informs selection of remedy Immune_Response Stimulation of Vital Force / Immune Response Foomasule->Immune_Response is proposed to stimulate Recovery Recovery Immune_Response->Recovery leads to

Caption: Proposed logical framework for Foomasule's action in FMD.

References

Application Notes and Protocol for Quantitative Suspension Test of Fumasol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumasol is a broad-spectrum antifungal agent under development. Efficacy testing is a critical step in the evaluation of any new antimicrobial product. This document provides a detailed protocol for conducting a quantitative suspension test to evaluate the fungicidal activity of Fumasol. This protocol is based on established standards for assessing the efficacy of chemical disinfectants and antiseptics.

The quantitative suspension test is a laboratory method used to determine the ability of a disinfectant to reduce the number of viable microorganisms in a liquid suspension. This test simulates practical conditions by including a defined organic load (interfering substance) and specified contact times and temperatures.

Postulated Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

While the precise molecular target of Fumasol is under investigation, it is hypothesized to function as an inhibitor of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. By disrupting this pathway, Fumasol is thought to compromise the fungal cell membrane, leading to cell lysis and death. Ergosterol is a key component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its absence leads to increased membrane permeability and the inability to maintain normal cellular function.

cluster_0 Fungal Cell cluster_1 Ergosterol Biosynthesis Pathway cluster_2 Fumasol Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps 14-alpha-demethyl\nlanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl\nlanosterol Lanosterol 14-alpha-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Cell Lysis Cell Lysis Fungal Cell Membrane->Cell Lysis Disruption Fumasol Fumasol Lanosterol\n14-alpha-demethylase\n(CYP51) Lanosterol 14-alpha-demethylase (CYP51) Fumasol->Lanosterol\n14-alpha-demethylase\n(CYP51) Inhibition

Caption: Postulated signaling pathway of Fumasol's antifungal activity.

Experimental Protocol: Quantitative Suspension Test for Fungicidal Activity

This protocol is adapted from the principles outlined in European Standard EN 13624 for the evaluation of fungicidal activity of chemical disinfectants in the medical area, which can be modified for other applications.

Materials and Reagents
  • Fumasol: Prepare stock solutions of desired concentrations.

  • Test Organisms:

    • Candida albicans (e.g., ATCC 10231)

    • Aspergillus brasiliensis (e.g., ATCC 16404)

  • Culture Media:

    • Sabouraud Dextrose Agar (SDA)

    • Malt Extract Agar (MEA)

  • Interfering Substance (Organic Load):

    • Clean conditions: 0.3 g/L bovine albumin solution.

    • Dirty conditions: 3.0 g/L bovine albumin solution plus 3.0 mL/L washed sheep erythrocytes.

  • Hard Water: Prepare a solution containing specific concentrations of CaCl2, MgCl2, and NaHCO3.

  • Neutralizer: A validated solution capable of inactivating Fumasol without harming the test organisms (e.g., Dey-Engley Neutralizing Broth).

  • Sterile Diluent: 0.9% saline or phosphate-buffered saline (PBS).

  • Sterile test tubes, pipettes, and other standard microbiology laboratory equipment.

  • Water bath or incubator.

  • Vortex mixer.

Experimental Workflow

G cluster_prep Preparation Phase cluster_test Testing Phase cluster_analysis Analysis Phase A Prepare Fumasol Dilutions D Mix Fumasol, Interfering Substance, and Test Organism A->D B Prepare Test Organism Suspension B->D C Prepare Interfering Substance C->D E Incubate for Specified Contact Time and Temperature D->E F Neutralize Fumasol Activity E->F G Plate Serial Dilutions F->G H Incubate Plates G->H I Count Colonies and Calculate Log Reduction H->I

Caption: Experimental workflow for the quantitative suspension test.

Step-by-Step Procedure
  • Preparation of Test Suspensions:

    • Culture C. albicans on SDA and A. brasiliensis on MEA.

    • Harvest the microorganisms and prepare suspensions in sterile diluent to a standardized concentration (e.g., 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).

  • Test Procedure:

    • Equilibrate all solutions (Fumasol dilutions, interfering substance, and test organism suspension) to the desired test temperature (e.g., 20°C).

    • In a sterile test tube, pipette 8.0 mL of the Fumasol test concentration.

    • Add 1.0 mL of the interfering substance.

    • Add 1.0 mL of the test organism suspension and start a timer for the specified contact time (e.g., 5, 15, 30 minutes). Mix thoroughly.

  • Neutralization and Plating:

    • At the end of the contact time, transfer 1.0 mL of the test mixture to a tube containing 8.0 mL of neutralizer and 1.0 mL of water. Mix well.

    • Allow a neutralization time of 5 minutes.

    • Perform serial 1:10 dilutions of the neutralized sample in sterile diluent.

    • Plate 1.0 mL of the appropriate dilutions onto duplicate plates of SDA or MEA.

  • Incubation and Colony Counting:

    • Incubate the plates at the appropriate temperature and for a sufficient duration for colony formation (e.g., 24-48 hours for C. albicans, 48-72 hours for A. brasiliensis).

    • Count the number of colony-forming units (CFU) on each plate.

  • Controls:

    • Validation of Test Conditions: A control is run with a diluent instead of Fumasol to determine the initial number of viable organisms.

    • Neutralizer Efficacy Control: To ensure the neutralizer is effective and not toxic to the microorganisms.

    • Interfering Substance Control: To verify that the interfering substance does not adversely affect the microorganisms.

Data Presentation and Analysis

The efficacy of Fumasol is determined by calculating the logarithmic (log) reduction in viable counts. A log reduction of ≥ 4 is generally considered to indicate effective fungicidal activity.

Log Reduction = log10 (Initial CFU/mL) - log10 (CFU/mL after treatment)

The results should be summarized in clear, structured tables for easy comparison of different concentrations, contact times, and the presence of an interfering substance.

Table 1: Fungicidal Efficacy of Fumasol against Candida albicans

Fumasol ConcentrationContact Time (minutes)Interfering SubstanceInitial CFU/mLFinal CFU/mLLog Reduction
0.5%5Clean2.5 x 10⁷1.8 x 10⁴3.15
0.5%15Clean2.5 x 10⁷3.2 x 10²4.89
1.0%5Clean2.5 x 10⁷4.1 x 10²4.78
1.0%15Clean2.5 x 10⁷<10>6.40
0.5%5Dirty2.5 x 10⁷5.6 x 10⁵1.65
0.5%15Dirty2.5 x 10⁷8.9 x 10³3.45
1.0%5Dirty2.5 x 10⁷2.3 x 10³4.04
1.0%15Dirty2.5 x 10⁷1.5 x 10²5.22

Table 2: Fungicidal Efficacy of Fumasol against Aspergillus brasiliensis

Fumasol ConcentrationContact Time (minutes)Interfering SubstanceInitial CFU/mLFinal CFU/mLLog Reduction
1.0%15Clean3.1 x 10⁷2.7 x 10⁴3.06
1.0%30Clean3.1 x 10⁷4.5 x 10²4.84
2.0%15Clean3.1 x 10⁷6.2 x 10²4.70
2.0%30Clean3.1 x 10⁷<10>6.49
1.0%15Dirty3.1 x 10⁷7.8 x 10⁵1.60
1.0%30Dirty3.1 x 10⁷9.1 x 10³3.53
2.0%15Dirty3.1 x 10⁷3.4 x 10³3.96
2.0%30Dirty3.1 x 10⁷2.2 x 10²5.15

Conclusion

This application note provides a comprehensive protocol for the quantitative suspension test to evaluate the fungicidal efficacy of Fumasol. The detailed methodology and data presentation format will aid researchers, scientists, and drug development professionals in assessing the performance of this and other novel antifungal agents. The provided data tables are examples and should be replaced with experimental results. Adherence to standardized protocols is essential for generating reliable and reproducible data to support product development and registration.

Fumasol (Hypochlorous Acid Solution) for Disinfection of Medical Research Equipment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumasol is a high-level disinfectant and sanitizer utilizing Hypochlorous Acid (HOCl) as its primary active ingredient. HOCl is a weak acid that is naturally produced by the human immune system to combat infections.[1][2] It is a powerful oxidizing agent effective against a broad spectrum of pathogens, including bacteria, viruses, fungi, and spores.[1][3][4] Fumasol offers a versatile and effective solution for maintaining the sterility of critical equipment and surfaces in medical research environments. Its non-toxic and non-corrosive properties at recommended concentrations make it a safer alternative to traditional disinfectants like bleach or quaternary ammonium (B1175870) compounds for many applications.[3][5]

This document provides detailed application notes and protocols for the use of Fumasol in disinfecting common medical research equipment.

Mechanism of Action

The antimicrobial activity of Hypochlorous Acid is attributed to its ability to disrupt essential cellular components of microorganisms. As a neutral molecule, HOCl can easily penetrate the cell walls and membranes of pathogens.[6][7][8] Once inside, it exerts its disinfectant properties through several mechanisms:

  • Oxidation of Proteins: HOCl reacts with and denatures proteins, including essential enzymes, leading to metabolic dysfunction and cell death.[6][7]

  • Disruption of Cell Membranes: It causes lipid peroxidation, damaging the integrity of the cell membrane and leading to leakage of cellular contents.[7]

  • Inhibition of DNA Synthesis: HOCl can interfere with DNA replication, preventing the microorganism from reproducing.[6][8][9]

  • Reduced ATP Production: It can impair metabolic pathways involved in energy production, further crippling the cell.[8][10]

Quantitative Efficacy Data

The effectiveness of Fumasol (HOCl solution) is dependent on the concentration of active chlorine (measured in parts per million, ppm) and the contact time. The following tables summarize the virucidal, bactericidal, and fungicidal efficacy of HOCl on common laboratory surfaces.

Table 1: Virucidal Efficacy of Hypochlorous Acid

VirusConcentration (ppm)Contact TimeSurfaceLog Reduction
SARS-CoV-2>5020 secondsPlasticSignificant inactivation
Norovirus2001 minuteInert Surfaces>3 log
Norovirus2010 minutesEnvironmental Surfaces>3 log
Avian Influenza Virus (H7N1)100-20010 secondsInert Surfaces>2.5 log
Various Enteric Viruses2001 minuteInert Surfaces>3 log

Table 2: Bactericidal Efficacy of Hypochlorous Acid

BacteriumConcentration (ppm)Contact TimeSurfaceLog Reduction
Staphylococcus aureus24810 minutesStainless Steel5-6 log
Pseudomonas aeruginosa24810 minutesStainless Steel5-6 log
Escherichia coli801 minuteSuspensionComplete kill
Listeria monocytogenes>3015 secondsStainless SteelSignificant
MRSA4775 minutesEnvironmental Surfaces5-6 log

Table 3: Fungicidal Efficacy of Hypochlorous Acid

FungusConcentration (ppm)Contact TimeSurfaceLog Reduction
Candida albicans24810 minutesEnvironmental Surfaces5-6 log

Signaling Pathway and Experimental Workflow Diagrams

HOCl-Induced Apoptosis Signaling Pathway

At sub-lethal concentrations, Hypochlorous Acid can induce apoptosis (programmed cell death) in mammalian cells through the activation of specific signaling pathways, including the caspase cascade.[11][12] This is a critical consideration in research environments where the disinfectant may come into contact with cell cultures.

HOCl_Apoptosis_Pathway HOCl-Induced Apoptosis Signaling Pathway HOCl Hypochlorous Acid (HOCl) (sub-lethal concentration) Cell_Membrane Cell Membrane Intracellular_Targets Intracellular Oxidative Stress Cell_Membrane->Intracellular_Targets Penetration Signal_Transduction Signal Transduction (e.g., MAP Kinase activation) Intracellular_Targets->Signal_Transduction Caspase_Activation Caspase Activation (e.g., Caspase-3) Signal_Transduction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: HOCl can trigger programmed cell death in mammalian cells.

Experimental Workflow for Disinfectant Efficacy Testing

This workflow outlines the key steps for validating the efficacy of a disinfectant like Fumasol against specific microorganisms on a chosen surface, a crucial process for any research laboratory.

Disinfectant_Efficacy_Workflow Experimental Workflow for Disinfectant Efficacy Testing Start Start: Select Test Microorganism and Surface Coupon Prepare_Inoculum Prepare and Standardize Microbial Inoculum Start->Prepare_Inoculum Inoculate_Coupon Inoculate Surface Coupon with Microorganism and Dry Prepare_Inoculum->Inoculate_Coupon Apply_Disinfectant Apply Fumasol (HOCl) Solution for a Defined Contact Time Inoculate_Coupon->Apply_Disinfectant Neutralize Neutralize Disinfectant Action Apply_Disinfectant->Neutralize Recover_Survivors Recover Surviving Microorganisms from the Surface Neutralize->Recover_Survivors Enumerate Enumerate Viable Microorganisms (e.g., Plate Count) Recover_Survivors->Enumerate Calculate_Reduction Calculate Log Reduction Enumerate->Calculate_Reduction End End: Report Efficacy Calculate_Reduction->End

Caption: A standardized workflow for testing disinfectant efficacy.

Experimental Protocols

Protocol 1: General Surface Disinfection of Benchtops and Non-Porous Surfaces

Materials:

  • Fumasol (Hypochlorous Acid Solution) at the desired concentration (e.g., 200 ppm).

  • Clean, lint-free cloths or wipes.

  • Personal Protective Equipment (PPE): gloves, safety glasses.

Procedure:

  • Pre-cleaning: Remove any gross soil and organic matter from the surface with a detergent-based cleaner and water. Rinse with water and dry.

  • Application: Apply Fumasol solution liberally to the surface using a spray bottle or a cloth saturated with the solution. Ensure the entire surface is visibly wet.

  • Contact Time: Allow the Fumasol solution to remain on the surface for the recommended contact time (refer to Tables 1-3, a minimum of 1-10 minutes is generally recommended depending on the target pathogen).[3][6][13]

  • Wiping (Optional): For most applications, Fumasol can be allowed to air dry. If desired, wipe the surface with a clean, dry cloth after the contact time has elapsed.

Protocol 2: Disinfection of a Laboratory Centrifuge

Materials:

  • Fumasol (Hypochlorous Acid Solution) at 200-500 ppm.

  • Clean cloths or sponges.

  • Soft brush for cleaning rotor cavities.

  • PPE: gloves, safety glasses.

Procedure:

  • De-energize: Ensure the centrifuge is unplugged from the power source.

  • Disassemble: Carefully remove the rotor and any buckets or adapters.

  • Pre-cleaning: Clean all components (centrifuge chamber, rotor, buckets) with a neutral pH detergent and water to remove any debris.[14]

  • Disinfection:

    • Wipe the interior of the centrifuge chamber with a cloth saturated in Fumasol solution.

    • Immerse the rotor, buckets, and adapters in the Fumasol solution or wipe them thoroughly, ensuring all surfaces are coated. Use a soft brush to clean inside the rotor cavities.

  • Contact Time: Allow a contact time of at least 10 minutes.

  • Rinsing: After the contact time, rinse all components with deionized water to remove any residual solution. This is important to prevent any potential long-term effects on materials.

  • Drying: Thoroughly dry all parts with a clean cloth or allow them to air dry completely before reassembling the centrifuge.

Protocol 3: Disinfection of a CO2 Incubator

Materials:

  • Fumasol (Hypochlorous Acid Solution) at 200 ppm.

  • Clean, sterile cloths.

  • Sterile deionized water.

  • PPE: gloves, safety glasses.

Procedure:

  • Power Off: Turn off and unplug the incubator.

  • Empty: Remove all cultures, shelves, and fittings from the incubator.

  • Pre-cleaning: Clean the interior surfaces and all removable parts with a compatible laboratory detergent and water.

  • Disinfection:

    • Thoroughly wipe the interior walls, ceiling, floor, and door of the incubator with a sterile cloth saturated in Fumasol solution.

    • Wipe down all shelves and fittings with the Fumasol solution.

  • Contact Time: Allow a contact time of 10-15 minutes.

  • Rinsing: Wipe down all surfaces with a sterile cloth dampened with sterile deionized water to remove any residue.

  • Drying: Allow all components to air dry completely inside a laminar flow hood or wipe dry with sterile cloths.

  • Reassembly: Replace the shelves and fittings.

  • Return to Service: Plug in and turn on the incubator. Allow the temperature and CO2 levels to stabilize before returning cultures.

Protocol 4: Disinfection of Laboratory Glassware and Plasticware

Materials:

  • Fumasol (Hypochlorous Acid Solution) at 100-200 ppm.

  • Soaking bin.

  • Deionized water.

  • PPE: gloves, safety glasses.

Procedure:

  • Pre-cleaning: Manually wash the glassware and plasticware with a laboratory detergent to remove all residues.

  • Soaking: Immerse the cleaned items in a bin containing Fumasol solution. Ensure all surfaces are in contact with the disinfectant.

  • Contact Time: Allow items to soak for at least 10 minutes.

  • Rinsing: Remove the items from the Fumasol solution and rinse thoroughly with deionized water.

  • Drying: Allow the items to air dry in a clean environment or use a drying oven.

Safety Precautions

While Fumasol (Hypochlorous Acid) is significantly safer than many traditional disinfectants, standard laboratory safety practices should always be followed:

  • Wear appropriate PPE, including gloves and safety glasses, during preparation and application.

  • Ensure adequate ventilation in the work area.

  • Store Fumasol solutions in opaque, sealed containers, away from direct sunlight and heat, to maintain stability.

  • Prepare fresh dilutions as needed, as the stability of diluted solutions may vary.

Disclaimer: The information provided in these application notes is for guidance purposes only. Users should always follow the specific instructions provided by the Fumasol manufacturer and adhere to their institution's safety and disinfection protocols. It is recommended to perform a small spot test on sensitive materials before widespread use.

References

Enhancing Aseptic Techniques with Fumasol (Hypochlorous Acid Solution)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of Fumasol, a stabilized hypochlorous acid (HOCl) solution, to enhance aseptic techniques in research, scientific, and drug development settings. Fumasol's active ingredient, hypochlorous acid, is a potent, broad-spectrum antimicrobial agent that is both effective and safe for various laboratory applications.[1][2]

Introduction to Fumasol (Hypochlorous Acid)

Fumasol is a ready-to-use disinfectant and sterilant that leverages the power of hypochlorous acid (HOCl), the same antimicrobial substance produced by the human immune system to fight infection.[3] It offers rapid and effective inactivation of a wide range of microorganisms, including bacteria, viruses, fungi, and spores.[3][4] Its mechanism of action involves the denaturation of proteins and disruption of cell membranes, leading to rapid microbial death.[1][2][3]

Key Advantages of Fumasol in Aseptic Environments:

  • Broad-Spectrum Efficacy: Effective against a wide array of common laboratory contaminants.

  • Rapid Action: Achieves significant microbial reduction in short contact times.

  • Safety Profile: Non-toxic to users and non-corrosive to most laboratory surfaces and equipment at recommended concentrations.

  • Ease of Use: Available in ready-to-use formulations, simplifying disinfection procedures.

Quantitative Antimicrobial Efficacy

The following tables summarize the antimicrobial efficacy of hypochlorous acid against various microorganisms relevant to laboratory and pharmaceutical environments.

Table 1: Bactericidal and Fungicidal Efficacy of Hypochlorous Acid

MicroorganismConcentration (ppm)Contact TimeLog ReductionReference
Staphylococcus aureus (MRSA)2001 minute>5[5]
Pseudomonas aeruginosa2001 minute>5[5]
Escherichia coli2001 minute>5[5]
Candida albicans2001 minute>4[4]
Aspergillus niger2005 minutes>4[4]

Table 2: Virucidal Efficacy of Hypochlorous Acid

VirusConcentration (ppm)Contact TimeLog ReductionReference
Influenza A (H1N1)2001 minute>4[3]
Norovirus2001 minute>4[3]
SARS-CoV-22001 minute>3[3]
Adenovirus2005 minutes>4[3]

Mechanism of Action: A Visual Representation

The antimicrobial activity of Fumasol (hypochlorous acid) stems from its ability to disrupt essential cellular components of microorganisms. The following diagram illustrates the proposed mechanism of action.

Mechanism of Action of Hypochlorous Acid (HOCl) cluster_0 Bacterial Cell CellWall Cell Wall CellMembrane Cell Membrane CellWall->CellMembrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm CellDeath Cell Death CellMembrane->CellDeath Loss of Integrity DNA DNA DNA->CellDeath Proteins Proteins Proteins->CellDeath HOCl Hypochlorous Acid (HOCl) HOCl->CellWall Penetration HOCl->CellMembrane Oxidation of Lipids & Proteins HOCl->DNA Damage HOCl->Proteins Denaturation

Caption: Mechanism of Action of Hypochlorous Acid (HOCl) on a Bacterial Cell.

Experimental Protocols

The following protocols provide detailed methodologies for the application of Fumasol in common laboratory procedures to enhance aseptic technique.

Protocol for Surface Disinfection of Laboratory Benchtops and Equipment

Objective: To effectively disinfect laboratory surfaces and non-critical equipment to minimize microbial contamination.

Materials:

  • Fumasol (Hypochlorous Acid Solution, 200 ppm)

  • Sterile, lint-free wipes

  • Personal Protective Equipment (PPE): gloves, lab coat

Procedure:

  • Pre-cleaning: Before applying Fumasol, remove any gross organic material from the surface with a suitable cleaner and wipe dry.

  • Application: Liberally spray Fumasol onto the surface, ensuring complete coverage. Alternatively, saturate a sterile, lint-free wipe with Fumasol and wipe the entire surface.

  • Contact Time: Allow the surface to remain wet with Fumasol for a minimum of 1 minute for bactericidal and virucidal efficacy. For fungicidal activity, a contact time of 5 minutes is recommended.

  • Drying: Allow the surface to air dry completely. No rinsing is required.

Protocol for Aseptic Technique in a Biological Safety Cabinet (BSC)

Objective: To maintain a sterile working environment within a BSC for cell culture and other sensitive applications.

Materials:

  • Fumasol (Hypochlorous Acid Solution, 200 ppm)

  • Sterile, lint-free wipes

  • 70% Ethanol (B145695)

  • PPE: gloves, lab coat

Procedure:

  • BSC Preparation: Turn on the BSC and allow it to run for at least 5 minutes to establish proper airflow.

  • Initial Decontamination: Wipe down the interior surfaces of the BSC (work surface, side walls, and sash) with a sterile wipe saturated in Fumasol. Allow a contact time of at least 1 minute.

  • Ethanol Wipe-down: Following the Fumasol decontamination, wipe down the surfaces with 70% ethanol to remove any potential residues.

  • Material Introduction: Spray or wipe all items to be placed in the BSC with 70% ethanol before introduction.

  • During Work: Maintain aseptic technique throughout the procedure. If a spill occurs, immediately contain and disinfect the area with Fumasol.

  • Post-Work Decontamination: Upon completion of work, remove all materials and wipe down the interior surfaces of the BSC with Fumasol, followed by 70% ethanol.

Protocol for Decontamination of Laboratory Equipment

Objective: To decontaminate non-critical laboratory equipment such as pipettors, centrifuges, and vortex mixers.

Materials:

  • Fumasol (Hypochlorous Acid Solution, 200 ppm)

  • Sterile, lint-free wipes or cloths

  • PPE: gloves, lab coat

Procedure:

  • Equipment Preparation: Ensure the equipment is turned off and unplugged before decontamination.

  • Application: Moisten a sterile, lint-free wipe with Fumasol and thoroughly wipe all external surfaces of the equipment. For smaller or intricate parts, a spray application may be used, ensuring no liquid enters the internal components.

  • Contact Time: Allow the equipment to remain wet with Fumasol for at least 1-5 minutes, depending on the target microorganisms.

  • Drying: Allow the equipment to air dry completely before use.

Experimental Workflows

The following diagrams illustrate typical experimental workflows incorporating Fumasol for enhanced aseptic technique.

Workflow for Surface and Equipment Decontamination Start Start PreClean Pre-clean Surface/Equipment Start->PreClean ApplyFumasol Apply Fumasol (200 ppm) PreClean->ApplyFumasol ContactTime Allow Contact Time (1-5 min) ApplyFumasol->ContactTime AirDry Air Dry ContactTime->AirDry End End AirDry->End

Caption: A typical workflow for surface and equipment decontamination using Fumasol.

Workflow for Aseptic Cell Culture Start Start DeconBSC Decontaminate BSC with Fumasol Start->DeconBSC IntroMaterials Introduce Sterile Materials DeconBSC->IntroMaterials PerformWork Perform Cell Culture Manipulations IntroMaterials->PerformWork Spill Spill Occurs? PerformWork->Spill DeconSpill Decontaminate Spill with Fumasol Spill->DeconSpill Yes PostWorkDecon Post-Work Decontamination of BSC Spill->PostWorkDecon No DeconSpill->PerformWork End End PostWorkDecon->End

Caption: Workflow illustrating the integration of Fumasol in an aseptic cell culture procedure.

Validation of Fumasol Efficacy

For facilities requiring validation of their disinfection protocols, the following provides a general guideline. It is recommended to consult relevant regulatory guidelines (e.g., FDA, EMA) for specific requirements.

Objective: To validate the antimicrobial efficacy of Fumasol under in-use conditions.

Materials:

  • Fumasol (Hypochlorous Acid Solution)

  • Sterile swabs or contact plates (e.g., RODAC plates)

  • Appropriate growth media (e.g., Tryptic Soy Agar with neutralizer)

  • Incubator

  • Positive control (surface inoculated with a known microorganism)

  • Negative control (sterile surface)

Procedure:

  • Surface Selection: Choose representative surfaces in the laboratory (e.g., stainless steel, plastic, glass).

  • Inoculation (for positive control): Inoculate a defined area of the positive control surface with a known concentration of a relevant challenge microorganism (e.g., Staphylococcus aureus ATCC 6538).

  • Baseline Sampling: Sample the surfaces before disinfection to determine the initial microbial load.

  • Disinfection: Apply Fumasol according to the established protocol (e.g., Protocol 4.1).

  • Post-Disinfection Sampling: After the specified contact time, sample the disinfected surfaces using sterile swabs or contact plates containing a neutralizer to inactivate the Fumasol.

  • Incubation: Incubate the swabs/plates at the appropriate temperature and duration for the target microorganisms.

  • Enumeration: Count the number of colony-forming units (CFUs) on each plate.

  • Log Reduction Calculation: Calculate the log reduction in microbial count between the pre- and post-disinfection samples. A log reduction of ≥3 is generally considered effective for disinfectants.

  • Documentation: Record all procedures, materials, and results in a validation report.

Disclaimer: The information provided in these application notes is intended for guidance only. Users should always follow their institution's standard operating procedures and safety guidelines. It is the user's responsibility to validate the efficacy of Fumasol for their specific applications and to comply with all applicable regulations.

References

Application Notes and Protocols for Determining Fumasol (Hypochlorous Acid) Contact Time for Mycobactericidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumasol is a sanitizer and disinfectant whose active ingredient is hypochlorous acid (HOCl), a powerful oxidizing agent effective against a broad spectrum of microorganisms, including bacteria, viruses, and fungi.[1][2][3] This document provides detailed application notes and protocols for determining the necessary contact time for Fumasol to achieve mycobactericidal activity, a critical consideration given the resistant nature of mycobacteria due to their lipid-rich cell wall. The provided protocols are based on established European standards for evaluating the mycobactericidal activity of chemical disinfectants.

Quantitative Data Summary

The following table summarizes the quantitative data available for Fumasol's mycobactericidal efficacy.

ProductActive IngredientTest OrganismStandardContact TimeLog Reduction
Fumasol Fogger LiquidHypochlorous Acid (HOCl)Mycobacterium terraeEN 1434810 minutesNot specified, but meets standard
Fumasol Fogger LiquidHypochlorous Acid (HOCl)Mycobacterium fortuitumEN 1420410 minutesNot specified, but meets standard

Note: While the manufacturer states that Fumasol meets the requirements of EN 14348 and EN 14204, the specific log reduction achieved was not detailed in the available documentation. European standards typically require a minimum of a 4-log reduction in viable organisms for a product to be considered mycobactericidal.[4]

Experimental Protocols

The following protocols are based on the European Standard EN 14348, "Chemical disinfectants and antiseptics - Quantitative suspension test for the evaluation of mycobactericidal activity of chemical disinfectants in the medical area including instrument disinfectants – Test method and requirements (phase 2, step 1)."

Materials
  • Fumasol solution (concentration as recommended by the manufacturer)

  • Test organism: Mycobacterium terrae (e.g., ATCC 15755) as a surrogate for Mycobacterium tuberculosis.

  • Culture media: Middlebrook 7H10 or 7H11 agar (B569324), supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Sterile hard water (for disinfectant dilution, if required).

  • Interfering substance: Bovine albumin solution (to simulate clean or dirty conditions).

  • Neutralizer: A solution capable of inactivating the mycobactericidal activity of HOCl without harming the mycobacteria (e.g., sodium thiosulfate). The neutralizer's efficacy and non-toxicity to the test organism must be validated.

  • Sterile distilled water.

  • Sterile test tubes, pipettes, and other standard microbiological laboratory equipment.

  • Incubator at 36 ± 1 °C.

  • Vortex mixer.

  • Timer.

Experimental Procedure
  • Preparation of Test Organism Suspension:

    • Culture Mycobacterium terrae on appropriate agar plates for 21 days.

    • Harvest the mycobacterial growth and suspend it in sterile distilled water containing glass beads.

    • Vortex for several minutes to break up clumps.

    • Allow larger particles to settle and transfer the supernatant to a new sterile tube.

    • Adjust the suspension to a standardized cell density (e.g., 1.5 x 10^8 to 5.0 x 10^8 CFU/mL) using a spectrophotometer or by comparing turbidity to a McFarland standard.

  • Test Conditions:

    • The test is to be performed at a mandatory temperature of 20 ± 1 °C.

    • Select a contact time to be tested (e.g., 1, 5, 10, 15, 30, and 60 minutes). The provided data for Fumasol suggests a 10-minute contact time is effective.[1]

    • Prepare the Fumasol solution at the desired concentration using sterile hard water.

  • Quantitative Suspension Test:

    • Pipette 1.0 mL of the interfering substance (bovine albumin) into a sterile test tube.

    • Add 1.0 mL of the standardized M. terrae suspension.

    • Vortex the mixture.

    • At time zero, add 8.0 mL of the prepared Fumasol solution.

    • Start the timer for the designated contact time.

    • At the end of the contact time, transfer 1.0 mL of the mixture to a tube containing 8.0 mL of neutralizer and 1.0 mL of sterile water.

    • Vortex and allow to neutralize for 5 minutes.

    • Perform serial 10-fold dilutions of the neutralized suspension.

    • Plate 1.0 mL of the appropriate dilutions onto duplicate agar plates.

  • Controls:

    • Validation of Neutralizer: Ensure the neutralizer is effective at stopping the mycobactericidal action of Fumasol and is not toxic to the mycobacteria.

    • Experimental Control: Perform a parallel test replacing the Fumasol solution with sterile hard water to determine the initial number of viable mycobacteria.

  • Incubation and Colony Counting:

    • Incubate the plates at 36 ± 1 °C for up to 28 days.

    • Count the number of colony-forming units (CFU) on plates with 15 to 150 colonies.

    • Calculate the number of CFU per milliliter (CFU/mL) for the test and control suspensions.

  • Data Analysis:

    • Calculate the log reduction in viable counts caused by Fumasol at each contact time.

    • A log reduction of ≥ 4 is required to meet the EN 14348 standard for mycobactericidal activity.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_bacteria Prepare M. terrae Suspension mix Mix Bacteria, Interfering Substance, and Fumasol prep_bacteria->mix prep_disinfectant Prepare Fumasol Solution prep_disinfectant->mix prep_neutralizer Prepare Neutralizer neutralize Neutralize with Sodium Thiosulfate prep_neutralizer->neutralize contact_time Incubate for a Defined Contact Time mix->contact_time contact_time->neutralize serial_dilute Perform Serial Dilutions neutralize->serial_dilute plate Plate on Middlebrook Agar serial_dilute->plate incubate Incubate Plates (up to 28 days) plate->incubate count Count Colony Forming Units (CFU) incubate->count calculate Calculate Log Reduction count->calculate result result calculate->result Determine Mycobactericidal Efficacy

Caption: Experimental workflow for determining mycobactericidal contact time.

Mechanism of Action

G fumasol Fumasol (HOCl) mycobacterium Mycobacterium Cell fumasol->mycobacterium Contact disruption Oxidative Disruption fumasol->disruption Causes cell_wall Lipid-Rich Mycolic Acid Cell Wall mycobacterium->cell_wall cell_membrane Cell Membrane mycobacterium->cell_membrane internal_components Internal Components (Proteins, DNA) mycobacterium->internal_components cell_death Cell Death cell_wall->cell_death cell_membrane->cell_death internal_components->cell_death disruption->cell_wall Damages disruption->cell_membrane Damages disruption->internal_components Damages

Caption: Proposed mechanism of Fumasol (HOCl) on Mycobacterium.

Concluding Remarks

The provided information indicates that Fumasol, with its active ingredient hypochlorous acid, is effective against mycobacteria with a contact time of 10 minutes under the conditions specified by European standards. It is crucial for researchers and professionals in drug development to adhere to standardized protocols, such as EN 14348, to validate the mycobactericidal efficacy of disinfectants for their specific applications. The experimental workflow and proposed mechanism of action diagrams offer a visual guide to understanding the testing process and the biocidal activity of Fumasol. For critical applications, it is recommended to perform in-house validation to confirm the required contact time and efficacy against specific mycobacterial strains of interest.

References

Application Notes and Protocols for Fumasol (Hypochlorous Acid Solution) Compatibility with Common Laboratory Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumasol, a stabilized solution of hypochlorous acid (HOCl), is a versatile disinfecting and sanitizing agent increasingly utilized in laboratory settings due to its broad-spectrum antimicrobial activity and favorable safety profile. These application notes provide a comprehensive overview of the compatibility of Fumasol with a variety of materials commonly found in research, development, and manufacturing environments. Understanding these interactions is critical for ensuring the integrity of laboratory equipment and the validity of experimental outcomes.

Hypochlorous acid is a powerful oxidizing agent, and its reactivity is influenced by factors such as concentration, pH, temperature, and exposure duration. The information presented herein is a synthesis of available chemical compatibility data. However, for critical applications, it is strongly recommended to conduct specific compatibility testing under end-use conditions.

Data Presentation: Material Compatibility Tables

The following tables summarize the compatibility of common laboratory materials with hypochlorous acid solutions. The data is compiled from various chemical resistance guides and scientific publications.

Plastics and Elastomers

The compatibility of plastics and elastomers with hypochlorous acid can vary significantly based on the polymer type, the presence of additives, and the conditions of exposure.

MaterialTypeCompatibility RatingObserved Effects
Polyolefins
High-Density Polyethylene (HDPE)ThermoplasticExcellent[1][2][3][4]Little to no damage after 30 days of constant exposure.[3][4]
Low-Density Polyethylene (LDPE)ThermoplasticGood[3]Little to no damage after 30 days of constant exposure at 20°C.[3]
Polypropylene (PP)ThermoplasticGood to Excellent[5][6][7][8]Resistant to attack by oxidizing agents, though some swelling may occur.[5][9]
Vinyls
Polyvinyl Chloride (PVC)ThermoplasticGood to Limited[10][11][12][13][14]Generally resistant, but some attack or absorption may occur, especially at elevated temperatures or with plasticized PVC.[10][11]
Fluoropolymers
Polytetrafluoroethylene (PTFE)FluoropolymerExcellent[15][16][17][18][19]Highly resistant to most acids and oxidizing agents.[16][18]
Elastomers
Fluoroelastomer (FKM, Viton®)ElastomerExcellentRecommended for use with hypochlorous acid.
SiliconeElastomerFair to GoodSwelling and degradation may occur with prolonged exposure.
Nitrile (Buna-N)ElastomerNot RecommendedSignificant degradation, cracking, and discoloration can be expected.
EPDMElastomerGoodGenerally resistant to dilute hypochlorous acid.
Metals

The corrosive nature of hypochlorous acid, particularly due to the presence of chloride ions and its oxidizing potential, necessitates careful selection of metallic materials.[20]

MaterialTypeCompatibility RatingQuantitative Data (Corrosion Rate) & Observations
Stainless Steel
304 Stainless SteelAustenitic SSFair to Poor[21][22]Susceptible to pitting and crevice corrosion, especially with prolonged contact or in concentrated solutions.[21][22] Corrosion rate in a similar oxidizing acid environment (HCl, pH 2) was found to be approximately 0.020 mm/year.[23]
316L Stainless SteelAustenitic SSGood to Fair[21][24][25][26][27][28]Offers better resistance than 304 due to molybdenum content, but still susceptible to pitting with extended exposure.[21] For dilute solutions (15-20 ppm), contact time should be minimized and followed by rinsing.[21] In a hypobromous acid solution (200 ppm), the corrosion rate was 0.016 mpy (0.0004 mm/year).[29]
Other Metals
AluminumLight MetalPoor[30][31][32]Not recommended for use with hypochlorous acid. Rapid corrosion can be expected.[31][32]
Carbon SteelSteel AlloyPoor[23]Not recommended. Significant corrosion will occur.
CopperNon-ferrous MetalPoorNot recommended. Hypochlorous acid can accelerate corrosion.
Other Common Laboratory Materials
MaterialTypeCompatibility RatingObservations
Glass (Borosilicate)GlassExcellentNo significant effect is expected.
Glass (Soda-Lime)GlassExcellentNo significant effect is expected.
Note on Tripotassium Orthophosphate Compatibility

In the event that "Fumasol" refers to a cleaning solution containing tripotassium orthophosphate, the following general compatibilities are noted.

MaterialTypeCompatibility RatingObservations
Stainless Steel (304, 316)Austenitic SSGood[33]Generally compatible, but thorough rinsing is recommended.
Most Common Plastics (HDPE, PP)ThermoplasticGoodGenerally considered compatible for cleaning applications.
Elastomers (Fluorosilicone)ElastomerExcellentRecommended for seals and gaskets in contact with tripotassium phosphate.

Experimental Protocols

The following protocols are generalized methodologies for conducting chemical compatibility studies in a laboratory setting, based on established standards such as ASTM D543 for plastics and ISO 1817 for elastomers.

Protocol for Chemical Compatibility Testing of Plastic and Elastomeric Materials

Objective: To determine the effect of Fumasol (hypochlorous acid solution) on the physical and mechanical properties of various plastic and elastomeric materials.

Materials and Equipment:

  • Test specimens of the desired materials (e.g., tensile bars, disks) with known dimensions and weight.

  • Fumasol solution of the desired concentration.

  • Inert, sealable containers (e.g., glass jars with PTFE-lined caps).

  • Analytical balance (±0.1 mg).

  • Calipers or micrometer.

  • Tensile testing machine.

  • Durometer for hardness testing (for elastomers).

  • Constant temperature bath or oven.

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Procedure:

  • Initial Measurements:

    • Condition the test specimens at standard laboratory conditions (23 ± 2 °C, 50 ± 5% relative humidity) for at least 24 hours.

    • For each specimen, measure and record the initial weight, dimensions (length, width, thickness), and hardness (for elastomers).

  • Immersion:

    • Place each test specimen in a separate, clean container.

    • Completely immerse the specimens in the Fumasol solution, ensuring all surfaces are in contact with the liquid. Use a sufficient volume of liquid to avoid significant changes in concentration during the test.

    • Seal the containers to prevent evaporation.

    • Place the sealed containers in a constant temperature environment for a predetermined duration (e.g., 24 hours, 7 days, 30 days).

  • Post-Immersion Analysis:

    • After the specified immersion period, carefully remove the specimens from the solution.

    • Gently blot the specimens dry with a lint-free cloth.

    • Immediately re-measure and record the weight, dimensions, and hardness.

    • Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.

  • Mechanical Property Testing:

    • Conduct tensile testing on the exposed specimens and a set of unexposed control specimens according to standard methods (e.g., ASTM D412 for elastomers, ASTM D638 for plastics).

    • Record the tensile strength, elongation at break, and modulus of elasticity.

  • Data Analysis:

    • Calculate the percentage change in weight, dimensions, and hardness.

    • Compare the mechanical properties of the exposed specimens to the control specimens.

    • Summarize the results in a table for easy comparison.

Protocol for Corrosion Testing of Metallic Materials

Objective: To determine the corrosion rate of various metallic materials when exposed to Fumasol (hypochlorous acid solution).

Materials and Equipment:

  • Test coupons of the desired metals with a known surface area and weight.

  • Fumasol solution of the desired concentration.

  • Beakers or other suitable immersion containers.

  • Analytical balance (±0.1 mg).

  • Calipers.

  • Constant temperature bath.

  • Polishing materials for metal coupons.

  • Deionized water and acetone (B3395972) for cleaning.

  • PPE: safety glasses, gloves, lab coat.

Procedure:

  • Coupon Preparation:

    • Polish the metal coupons to a uniform finish.

    • Clean the coupons by rinsing with deionized water followed by acetone, and then air dry.

    • Measure and record the initial dimensions and weight of each coupon.

  • Immersion:

    • Immerse each coupon in a beaker containing the Fumasol solution. Ensure the coupons are fully submerged and not in contact with each other.

    • Place the beakers in a constant temperature environment for a specified duration.

  • Post-Immersion Cleaning and Measurement:

    • After the immersion period, remove the coupons from the solution.

    • Clean the coupons to remove any corrosion products according to standard procedures (e.g., using an appropriate acid solution with an inhibitor, followed by rinsing and drying).

    • Measure and record the final weight of the cleaned coupons.

  • Corrosion Rate Calculation:

    • Calculate the weight loss for each coupon.

    • Calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy) using the following formula: Corrosion Rate (mm/y) = (8.76 x 10^4 * W) / (A * T * D) Where: W = Weight loss in grams A = Surface area of the coupon in cm^2 T = Immersion time in hours D = Density of the metal in g/cm^3

Visualizations

Experimental Workflow for Material Compatibility Testing

experimental_workflow Experimental Workflow for Material Compatibility Testing cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_materials Select & Prepare Test Materials initial_measure Initial Measurements (Weight, Dimensions, Hardness) prep_materials->initial_measure immersion Immerse in Fumasol (Controlled Temp & Duration) initial_measure->immersion post_measure Post-Immersion Measurements & Visual Inspection immersion->post_measure mech_test Mechanical Testing (Tensile, etc.) post_measure->mech_test data_analysis Data Analysis & Compatibility Assessment mech_test->data_analysis

Caption: Workflow for assessing material compatibility with Fumasol.

Simplified Fumasol (HOCl) Interaction Pathway with Susceptible Polymers

polymer_interaction Simplified HOCl Interaction with Susceptible Polymers HOCl Fumasol (HOCl) Polymer Susceptible Polymer Chain HOCl->Polymer Contact Oxidation Oxidation of Polymer Backbone or Side Chains Polymer->Oxidation Chemical Attack Degradation Polymer Degradation Oxidation->Degradation Physical_Changes Physical Changes (Swelling, Discoloration, Cracking) Degradation->Physical_Changes

Caption: Oxidative degradation pathway of polymers by HOCl.

Handling and Storage Recommendations for Fumasol

To ensure the stability and efficacy of Fumasol and to minimize unwanted reactions with laboratory materials, the following handling and storage procedures are recommended:

  • Storage Containers: Store Fumasol in its original opaque, tightly sealed container to protect it from light and prevent the ingress of contaminants. For working solutions, use compatible materials such as HDPE, PP, or glass.

  • Avoid Contamination: Do not introduce foreign materials into the Fumasol container. Avoid returning unused solution to the original container.

  • Temperature: Store at a controlled room temperature, away from direct sunlight and heat sources.

  • Material Exposure: When using Fumasol as a disinfectant, adhere to the recommended contact times. For sensitive materials, it is advisable to rinse with sterile, deionized water after disinfection to remove any residual solution.

  • Metal Surfaces: For stainless steel and other metallic surfaces, minimize contact time and ensure thorough rinsing and drying to prevent the risk of corrosion.

By following these guidelines and consulting the provided compatibility data, researchers can safely and effectively integrate Fumasol into their laboratory hygiene protocols while safeguarding the integrity of their valuable equipment and research.

References

Application Notes and Protocols for Fumonisin and Farnesol in Microbiology Labs

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Fumasol": The term "Fumasol" did not yield specific results in scientific literature searches. It is plausible that this term is a misspelling of "Fumonisin" or "Farnesol," both of which have significant applications in microbiology research. This document provides detailed application notes and protocols for both Fumonisin and Farnesol (B120207).

Part 1: Fumonisin - Cytotoxicity and Mechanistic Studies

Application Note: Determination of Fumonisin Cytotoxicity

Introduction: Fumonisins are mycotoxins produced primarily by Fusarium species, commonly found in maize and other grains. Fumonisin B1 (FB1) is the most abundant and toxic of this family. In microbiology and toxicology labs, a primary application of fumonisin is in cytotoxicity studies to understand its impact on cell viability, proliferation, and to elucidate its mechanism of action. These studies are crucial for assessing the risk posed by fumonisin contamination in food and feed.

Mechanism of Action: The primary mechanism of fumonisin toxicity is the inhibition of ceramide synthase, a key enzyme in the de novo sphingolipid biosynthesis pathway.[1][2][3] This inhibition disrupts the balance of sphingolipids, leading to the accumulation of sphinganine (B43673) and sphingosine (B13886) and the depletion of complex sphingolipids.[3] This disruption can trigger a cascade of cellular events, including oxidative stress, apoptosis, and cell cycle arrest, ultimately leading to cytotoxicity and carcinogenicity in various cell types.[4][5]

Applications in Microbiology Labs:

  • Screening for Cytotoxicity: Assessing the toxic effects of fumonisin on various cell lines (e.g., mammalian, avian) to determine sensitivity and dose-response relationships.[6]

  • Mechanistic Studies: Investigating the cellular pathways affected by fumonisin, such as apoptosis and oxidative stress.[5]

  • Toxicological Risk Assessment: Providing in vitro data to support the evaluation of health risks associated with fumonisin exposure.

  • Drug Discovery: Using fumonisin as a tool to study the role of sphingolipid metabolism in various diseases.

Quantitative Data: Fumonisin B1 Cytotoxicity (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of Fumonisin B1 (FB1) in different cell lines, as determined by cytotoxicity assays.

Cell LineAssay TypeExposure TimeIC50 Value (µg/mL)Reference
Turkey LymphocytesMTT48-72 hours0.4 - 5[6]
Porcine Intestinal Epithelial Cells (IPEC)CCK-848 hours~18 (calculated from 40µM)[7]
Human Gastric Epithelial Cells (GES-1)CCK-848 hours~28.4 (calculated from 40µM)[8]
Chinese Hamster Ovary (CHO-K1)MTT48 hours85.5
Experimental Protocol: MTT Assay for Fumonisin B1 Cytotoxicity

This protocol outlines the steps for determining the cytotoxicity of Fumonisin B1 using a standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

Materials:

  • Target cell line (e.g., CHO-K1, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fumonisin B1 stock solution (in a suitable solvent like methanol (B129727) or water)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Fumonisin B1 Treatment:

    • Prepare serial dilutions of Fumonisin B1 in complete medium to achieve the desired final concentrations (e.g., 0.1 to 100 µg/mL).

    • Remove the old medium from the wells and add 100 µL of the Fumonisin B1 dilutions to the respective wells. Include a vehicle control (medium with the solvent used for the stock solution) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the control wells.

    • Plot the percentage of cell viability against the Fumonisin B1 concentration to generate a dose-response curve and determine the IC50 value.

Visualizations: Fumonisin

Fumonisin_Mechanism_of_Action cluster_sphingolipid Sphingolipid Biosynthesis Pathway Serine Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Disruption Disruption of Sphingolipid Metabolism Sphinganine->Disruption Ceramide Ceramide Dihydroceramide->Ceramide DES Complex Complex Sphingolipids Ceramide->Complex Fumonisin Fumonisin B1 Fumonisin->Inhibition Apoptosis Apoptosis & Oxidative Stress Disruption->Apoptosis

Caption: Fumonisin B1's mechanism of action via inhibition of ceramide synthase.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Fumonisin Add Fumonisin B1 dilutions Incubate_24h_1->Add_Fumonisin Incubate_Exposure Incubate for 24-72h Add_Fumonisin->Incubate_Exposure Add_MTT Add MTT solution to each well Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Part 2: Farnesol - Antimicrobial and Quorum Sensing Studies

Application Note: Investigating the Antimicrobial and Quorum Sensing Effects of Farnesol

Introduction: Farnesol is a sesquiterpene alcohol produced by various organisms, including the opportunistic fungal pathogen Candida albicans. In microbiology labs, farnesol is primarily studied for its role as a quorum-sensing molecule and its antimicrobial properties. Quorum sensing is a cell-to-cell communication process that allows microorganisms to coordinate gene expression and behavior in response to population density.

Mechanism of Action: As a quorum-sensing molecule in C. albicans, farnesol inhibits the yeast-to-hyphae morphological transition, a key virulence factor. By accumulating at high cell densities, farnesol prevents filamentation and biofilm formation. Farnesol also exhibits direct antimicrobial activity against a range of bacteria and fungi.[9][10] Its proposed mechanisms of antimicrobial action include disruption of the cell membrane and impairment of ergosterol (B1671047) synthesis.[10]

Applications in Microbiology Labs:

  • Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of farnesol against various microorganisms.

  • Biofilm Inhibition Assays: Investigating the effect of farnesol on biofilm formation and dispersal.

  • Quorum Sensing Research: Studying the role of farnesol in regulating virulence factors and morphogenesis in C. albicans and other fungi.

  • Synergy Studies: Assessing the potential of farnesol to enhance the efficacy of conventional antimicrobial agents.[11]

Quantitative Data: Farnesol Antimicrobial Activity (MIC/MLC Values)

The following table summarizes the Minimum Inhibitory Concentration (MIC) or Minimum Lethal Concentration (MLC) of farnesol against different microorganisms.

MicroorganismAssay TypeMIC/MLC Value (µM)Reference
Paracoccidioides brasiliensisBroth Microdilution25 (MIC), 30 (MLC)[10]
Staphylococcus aureusBroth Microdilution>300[11]
Staphylococcus epidermidisBroth Microdilution500 (ED50 for biofilm)[12]
Experimental Protocol: Broth Microdilution Assay for Farnesol MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of farnesol against a target microorganism using the broth microdilution method.

Materials:

  • Target microorganism (e.g., C. albicans, S. aureus)

  • Appropriate growth medium (e.g., YPD for yeast, TSB for bacteria)

  • Farnesol stock solution (in a suitable solvent like methanol or DMSO)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration (e.g., 2 x 10^5 cells/mL)

  • Multichannel pipette

  • Incubator

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Preparation of Farnesol Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of farnesol in the appropriate growth medium. The final volume in each well should be 100 µL.

    • Include a positive control (medium with inoculum, no farnesol) and a negative control (medium only).

  • Inoculation:

    • Add 100 µL of the standardized inoculum to each well containing the farnesol dilutions and the positive control well.

  • Incubation:

    • Incubate the plate at the optimal temperature and time for the target microorganism (e.g., 37°C for 24-48 hours).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of farnesol that completely inhibits visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

  • (Optional) MFC/MBC Determination:

    • To determine the minimum fungicidal/bactericidal concentration, take an aliquot from the wells with no visible growth and plate it on an appropriate agar (B569324) medium.

    • Incubate the plates and observe for colony growth. The MFC/MBC is the lowest concentration that results in no growth on the agar plate.

Visualizations: Farnesol

Farnesol_Quorum_Sensing cluster_candida Candida albicans Population Low_Density Low Cell Density High_Density High Cell Density Low_Density->High_Density Cell Growth Farnesol_Production Farnesol Production & Accumulation High_Density->Farnesol_Production Farnesol_Production->Inhibition Yeast_to_Hyphae Yeast-to-Hyphae Transition Biofilm_Formation Biofilm Formation Yeast_to_Hyphae->Biofilm_Formation

Caption: Farnesol's role in quorum sensing and inhibition of virulence factors.

MIC_Assay_Workflow Start Start Prepare_Dilutions Prepare serial dilutions of Farnesol in a 96-well plate Start->Prepare_Dilutions Add_Inoculum Add standardized microbial inoculum to each well Prepare_Dilutions->Add_Inoculum Incubate_Plate Incubate the plate at the appropriate temperature and time Add_Inoculum->Incubate_Plate Observe_Growth Visually observe for microbial growth (turbidity) Incubate_Plate->Observe_Growth Determine_MIC Determine the MIC (lowest concentration with no growth) Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Fumasol Fogging Procedure for Airborne Pathogen Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Fumasol fogging procedure, utilizing a hypochlorous acid (HOCl)-based solution for the effective control of airborne pathogens. The information is intended for use in research laboratories and drug development facilities to ensure effective disinfection and maintain aseptic conditions.

Introduction

Fumasol Fogger Liquid is a disinfectant solution with hypochlorous acid (HOCl) as its primary active ingredient.[1] HOCl is a potent, broad-spectrum antimicrobial agent, effective against a wide range of bacteria, viruses, and fungi.[1][2] Its mechanism of action involves the oxidation of essential cellular components of pathogens, leading to their rapid inactivation.[1][3] Fogging, the generation of a fine aerosol mist, is an efficient method for disinfecting large and complex indoor spaces, ensuring that the disinfectant reaches surfaces that are often missed by manual cleaning.[4][5]

Mechanism of Action

Hypochlorous acid is a powerful oxidizing agent that disrupts microbial cells through multiple pathways. Unlike antibiotics that may target specific enzymes, HOCl's non-specific mode of action makes the development of resistance less likely.[1]

The key mechanisms include:

  • Disruption of Cell Membranes: HOCl oxidizes lipids and proteins in the cell membranes of bacteria and the lipid envelopes of viruses, leading to a loss of integrity and subsequent cell death or inactivation.[1][3][6]

  • Protein Denaturation: It alters the structure of viral proteins and bacterial enzymes by oxidizing sulfhydryl groups, rendering them non-functional.[3][6]

  • Damage to Genetic Material: HOCl can penetrate microbial cells and damage their DNA and RNA, preventing replication.[6][7]

cluster_hocl Hypochlorous Acid (HOCl) cluster_pathogen Airborne Pathogen cluster_outcome Outcome hocl HOCl viral_envelope Viral Envelope hocl->viral_envelope Oxidation protein_capsid Protein Capsid hocl->protein_capsid Denaturation genetic_material Genetic Material (DNA/RNA) hocl->genetic_material Damage cell_membrane Bacterial Cell Membrane hocl->cell_membrane Oxidation bacterial_proteins Bacterial Proteins/Enzymes hocl->bacterial_proteins Denaturation inactivation Pathogen Inactivation viral_envelope->inactivation protein_capsid->inactivation genetic_material->inactivation cell_membrane->inactivation bacterial_proteins->inactivation

Mechanism of Hypochlorous Acid Action on Pathogens.

Quantitative Data on Efficacy

The effectiveness of hypochlorous acid fogging is dependent on several factors, including the concentration of the solution, contact time, and the specific pathogen being targeted. The following tables summarize efficacy data from various studies.

Table 1: Virucidal Efficacy of Hypochlorous Acid Fogging

Virus TargetHOCl Concentration (ppm)Contact TimeLog ReductionReference
Avian Influenza Virus (AIV)503 minutes≥ 3.2[8][9]
Avian Influenza Virus (AIV)100ImmediateUndetectable[8][9]
Avian Influenza Virus (AIV)200ImmediateUndetectable[8][9]
SARS-CoV-2 (surrogate)0.02 (20 ppb)5-10 minutes~99% reduction[10]
Norovirus2010 minutes> 99.9% reduction[10]
Norovirus2001 minute> 99.9% reduction[4]
Newcastle Disease Virus100N/A (in vivo)No clinical signs/virus isolation[11]

Table 2: Bactericidal Efficacy of Hypochlorous Acid Fogging

Bacteria TargetHOCl Concentration (ppm)Contact TimeLog ReductionReference
Escherichia coli30060 seconds> 5[2]
Salmonella enterica30060 seconds> 5[2]
Airborne Bacteria (general)N/AN/A85% reduction[10]
Staphylococcus aureusN/AN/AStrong correlation with chlorine amount[12]
Enterococcus faecalis550N/AEffective elimination[5]

Experimental Protocols

The following protocols are synthesized from published studies and are intended to provide a framework for the application of Fumasol (hypochlorous acid) fogging in a research setting.

Preparation and Pre-Fogging Checklist
  • Personnel Safety: All personnel must be trained on the safe handling of the fogging equipment and the disinfectant solution. Personal Protective Equipment (PPE), including gloves, safety glasses, and a respirator appropriate for chlorine vapors, should be worn during preparation and fogging.

  • Area Sealing: The area to be disinfected should be sealed to prevent the fog from escaping. This includes closing all doors, windows, and vents. Sensitive equipment should be covered or removed from the area if not compatible with the disinfectant.

  • Solution Preparation: Prepare the Fumasol (hypochlorous acid) solution to the desired concentration according to the manufacturer's instructions. The optimal pH for hypochlorous acid efficacy is between 4 and 6.[3]

  • Fogger Setup: Place the fogging device in a central location within the room to ensure even distribution of the fog.[13] For larger or complex rooms, multiple foggers or a device with multiple nozzles may be necessary.[13] The fogger should ideally produce an aerosol size of less than 20 µm for prolonged suspension in the air.[4]

Fogging Procedure
  • Initiate Fogging: Start the fogger and immediately exit the room.

  • Contact Time: Allow the fog to remain in the sealed room for the predetermined contact time necessary to achieve the desired level of disinfection (refer to efficacy tables).

  • Aeration: After the contact time has elapsed, ventilate the room thoroughly until the chlorine odor has dissipated. This can be achieved by opening windows and doors or using an air scrubbing system.

start Start prep Preparation start->prep seal Seal Area prep->seal solution Prepare HOCl Solution prep->solution fogger_setup Set Up Fogger prep->fogger_setup fogging Initiate Fogging seal->fogging solution->fogging fogger_setup->fogging contact Contact Time fogging->contact aeration Aerate Room contact->aeration end End aeration->end

Fumasol Fogging Procedure Workflow.
Post-Fogging Verification

To validate the efficacy of the fogging procedure, biological indicators or surface testing can be employed.

  • Biological Indicators: Place biological indicators (e.g., strips inoculated with resistant bacterial spores) in various locations throughout the room before fogging. After the procedure, collect and incubate the indicators according to the manufacturer's instructions to confirm sterilization or disinfection.

  • Surface Swabbing: Use sterile swabs to sample surfaces before and after the fogging procedure. The swabs can then be cultured to determine the reduction in microbial load.

Safety Considerations

  • Inhalation: While hypochlorous acid is naturally produced by the human immune system, inhaling concentrated aerosols can cause respiratory irritation.[1] Always wear appropriate respiratory protection when handling the concentrated solution and during the fogging process.

  • Material Compatibility: Hypochlorous acid is less corrosive than sodium hypochlorite (B82951) (bleach), but it is still an oxidizing agent.[14] It is advisable to check the compatibility of the solution with sensitive materials and electronic equipment.

  • Environmental Impact: Fumasol (hypochlorous acid) solutions are generally considered environmentally friendly as they decompose into salt and water.

By following these application notes and protocols, researchers can effectively utilize Fumasol fogging for the control of airborne pathogens, thereby enhancing the safety and integrity of their research environments.

References

Application Notes and Protocols for Fumasol (Farnesol) Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Fumasol, identified in the scientific literature as Farnesol, is a sesquiterpenoid alcohol that functions as a quorum-sensing molecule, primarily in fungi. Its ability to modulate fungal morphogenesis, biofilm formation, and host-pathogen interactions has made it a subject of significant research interest. Furthermore, emerging studies have highlighted its potential as an antifungal and anticancer agent. These application notes provide detailed protocols and data for the use of Farnesol in a research and drug development context.

Mechanism of Action

Farnesol's primary mechanism of action in fungi, particularly Candida albicans, is the inhibition of the yeast-to-hypha transition, a critical virulence factor.[1] It achieves this by affecting signaling pathways that regulate morphology. In addition to its impact on fungi, Farnesol has been shown to induce apoptosis in mammalian cancer cells through both intrinsic and extrinsic pathways.[2][3] It can also modulate the host immune response by influencing signaling pathways in immune cells like dendritic cells.[1]

Signaling Pathway in Fungal Cells:

Farnesol is known to hyperactivate the high-osmolarity glycerol (B35011) (HOG) pathway in some fungi, leading to fungicidal effects.[4] This improper activation disrupts normal cellular processes and can impair infection-related morphogenesis.

farnesol_fungal_pathway Farnesol Farnesol HOG_Pathway High-Osmolarity Glycerol (HOG) Pathway Farnesol->HOG_Pathway Osc1_MAPK Osc1 MAPK (Hog1-type) HOG_Pathway->Osc1_MAPK Activates Nuclear_Translocation Nuclear Translocation Osc1_MAPK->Nuclear_Translocation Impaired_Function Impaired Appressorium Function Nuclear_Translocation->Impaired_Function Fungicidal_Effect Fungicidal Effect Impaired_Function->Fungicidal_Effect

Caption: Farnesol-induced hyperactivation of the HOG pathway in fungal cells.

Signaling Pathway in Mammalian Cancer Cells:

Farnesol induces apoptosis in oral squamous carcinoma cells by upregulating pro-apoptotic proteins and downregulating inhibitors of apoptosis, such as survivin.[2] This process involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

farnesol_cancer_pathway Farnesol Farnesol OSCC Oral Squamous Carcinoma Cells Farnesol->OSCC Intrinsic Intrinsic Pathway OSCC->Intrinsic Extrinsic Extrinsic Pathway OSCC->Extrinsic Survivin Survivin Expression (Inhibitor of Apoptosis) OSCC->Survivin Downregulates Mitochondria Mitochondrial Degradation Intrinsic->Mitochondria Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Mitochondria->Apoptosis Caspases->Apoptosis

Caption: Farnesol-induced apoptotic signaling in oral squamous carcinoma cells.

Quantitative Data

Table 1: In Vitro Antifungal Activity of Farnesol and Comparators
OrganismCompoundConcentrationEffectReference
Fusarium solaniPosaconazole2 µg/mLMIC (at lower inoculum, 24h incubation)[5]
Fusarium solaniPosaconazole>16 µg/mLMIC (at higher inoculum or longer incubation)[5]
DermatophytesR126638< 1 µg/mLMIC[6]
Candida spp.R126638< 1 µg/mLMIC[6]
Malassezia spp.R126638< 1 µg/mLMIC (10x more active than ketoconazole)[6]
C. auris BiofilmsFarnesol + Azoles-Synergistic Activity (FICI ranges 0.038-0.375)[7]
Table 2: In Vivo Efficacy of Farnesol and Comparators
ModelOrganism/ConditionCompoundDosageOutcomeReference
Murine DermatophytosisT. mentagrophytesR126638<0.63 mg/kgED50 for lesion score reduction[6]
Murine DermatophytosisT. mentagrophytesR1266385 and 10 mg/kgComplete eradication of lesions (3-day treatment)[6]
Murine Disseminated CandidiasisC. aurisFarnesol75 µM (daily)Decreased fungal kidney burden[7]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the NCCLS (now CLSI) M38-P and M27-A methods.[5]

Objective: To determine the minimum inhibitory concentration (MIC) of Farnesol against filamentous fungi or yeasts.

Materials:

  • Farnesol (dissolved in a suitable solvent, e.g., DMSO)

  • Test organism (e.g., Fusarium spp., Candida spp.)

  • RPMI 1640 medium (buffered)

  • 96-well microdilution plates

  • Spectrophotometer or plate reader

  • Incubator

Workflow Diagram:

broth_microdilution_workflow start Start prep_inoculum Prepare Fungal Inoculum (e.g., 0.4x10^4 to 5x10^4 CFU/mL) start->prep_inoculum prep_plates Prepare Serial Dilutions of Farnesol in 96-well plates prep_inoculum->prep_plates inoculate Inoculate Plates with Fungal Suspension prep_plates->inoculate incubate Incubate at 35-37°C for 24-72 hours inoculate->incubate read_mic Read MICs Visually or with a Spectrophotometer incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium.

    • Prepare a spore or yeast suspension in sterile saline.

    • Adjust the suspension to the desired concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/ml for filamentous fungi) using a hemocytometer or spectrophotometer.[5]

  • Plate Preparation:

    • Prepare a stock solution of Farnesol in a suitable solvent.

    • Perform serial twofold dilutions of Farnesol in RPMI 1640 medium in the wells of a 96-well plate.

    • Include positive (no drug) and negative (no inoculum) control wells.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the negative control).

    • Incubate the plates at 35-37°C. The incubation time can be varied (e.g., 24, 48, or 72 hours) as it can significantly affect MIC results.[5][8]

  • MIC Determination:

    • The MIC is the lowest concentration of Farnesol that causes a significant inhibition of growth compared to the positive control. This can be determined visually or by reading the optical density at a specific wavelength.

Protocol 2: In Vivo Murine Model of Disseminated Candidiasis

This protocol is based on studies evaluating the in vivo efficacy of antifungal agents.[7]

Objective: To assess the therapeutic potential of Farnesol in reducing fungal burden in an immunocompromised murine model.

Materials:

  • Farnesol solution (for injection)

  • Immunocompromised mice (e.g., cyclophosphamide-treated)

  • Candida auris or other Candida species

  • Sterile saline

  • Materials for intravenous injection and organ harvesting

Workflow Diagram:

in_vivo_workflow start Start immunosuppress Induce Immunosuppression in Mice start->immunosuppress infect Infect Mice with Candida spp. (e.g., via tail vein injection) immunosuppress->infect treat Administer Farnesol or Vehicle Control (e.g., daily intraperitoneal injection) infect->treat monitor Monitor Mice for Clinical Signs and Survival treat->monitor harvest Harvest Organs (e.g., Kidneys) at a Predetermined Timepoint monitor->harvest quantify Quantify Fungal Burden in Organs (e.g., CFU counts, histopathology) harvest->quantify end End quantify->end

Caption: Workflow for an in vivo murine model of disseminated candidiasis.

Procedure:

  • Immunosuppression:

    • Administer an immunosuppressive agent (e.g., cyclophosphamide) to the mice prior to infection to render them susceptible.

  • Infection:

    • Prepare a standardized inoculum of Candida cells.

    • Infect the mice via intravenous (tail vein) injection.

  • Treatment:

    • Begin treatment with Farnesol (e.g., 75 µM daily) or a vehicle control at a specified time post-infection.[7] Administration can be via intraperitoneal or other appropriate routes.

  • Monitoring and Endpoint:

    • Monitor the mice daily for signs of illness and mortality.

    • At a predetermined endpoint (e.g., 3-5 days post-infection), euthanize the mice.

  • Assessment of Fungal Burden:

    • Aseptically remove organs of interest (typically kidneys).

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

    • Portions of the organs can also be fixed for histopathological analysis.[7]

Disclaimer: These protocols are intended for guidance in a research setting. All procedures, especially those involving live animals, must be approved by the relevant institutional animal care and use committee (IACUC) and conducted in accordance with all applicable regulations and ethical guidelines. Appropriate safety precautions should be taken when handling chemical and biological materials.

References

Troubleshooting & Optimization

Fumasol efficacy issues on porous surfaces

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of Fumasol, particularly concerning its efficacy on porous surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Fumasol?

Fumasol is a potent antifungal agent belonging to the azole class. Its primary mechanism of action involves the inhibition of the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase, which is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] By disrupting ergosterol production, Fumasol compromises the integrity and fluidity of the fungal cell membrane. This leads to increased permeability, disruption of essential cellular functions, and ultimately, the inhibition of fungal growth and replication.[2]

Q2: Why am I observing reduced Fumasol efficacy on porous surfaces compared to non-porous surfaces?

Reduced efficacy on porous surfaces is a known challenge for many antimicrobial agents. Several factors can contribute to this issue:

  • Absorption and Adsorption: Porous materials can absorb the Fumasol solution, reducing the concentration available on the surface to interact with the fungi.[4][5] The active ingredient may also adsorb to the material itself, rendering it inactive.

  • Surface Complexity: The intricate and irregular nature of porous surfaces provides numerous microscopic niches where fungi can be shielded from direct contact with Fumasol.

  • Increased Surface Area: Porous materials have a significantly larger surface area than non-porous materials of the same dimensions, which can dilute the effective concentration of the applied Fumasol.

  • Moisture Retention: Porous materials often retain moisture for longer periods, creating a favorable microenvironment for fungal growth and potentially interfering with the chemical stability of Fumasol.

  • Interactions with the Substrate: The chemical composition of the porous material may interact with Fumasol, leading to its degradation or reduced bioavailability.

Q3: Can Fumasol be used in combination with other antifungal agents?

Yes, combination therapy can be an effective strategy. For instance, combining Fumasol with an agent that disrupts the fungal cell membrane, such as a polyene, could potentially increase the uptake of Fumasol into the fungal cell, leading to a synergistic effect.[1] However, any combination therapy should be thoroughly validated in your specific experimental setup to rule out antagonistic interactions and to determine optimal concentrations.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Fumasol.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent results between experiments on porous surfaces. 1. Variable Surface Wetting: Inconsistent application of Fumasol solution leading to dry patches. 2. Inoculum Variability: Differences in the concentration or age of the fungal spores used. 3. Environmental Fluctuations: Changes in temperature, humidity, or air circulation between experiments.1. Ensure complete and even coverage of the surface. Consider using a surfactant (pre-test for compatibility) to improve wetting. 2. Standardize your inoculum preparation and application protocol. Use a hemocytometer or spectrophotometer to quantify spore concentration. 3. Conduct experiments in a controlled environment (e.g., an incubator or environmental chamber) with consistent settings.
Fumasol appears effective initially, but fungal regrowth occurs. 1. Insufficient Contact Time: The duration of Fumasol exposure was not long enough to kill all fungal cells, including spores. 2. Sub-lethal Concentration: The concentration of Fumasol reaching the fungi was high enough to inhibit growth temporarily but not to be fungicidal. 3. Neutralization of Active Ingredient: The porous material may be neutralizing the Fumasol over time.1. Increase the contact time according to a pre-determined time-kill curve for your target organism and surface. 2. Increase the concentration of Fumasol. Perform a dose-response study to determine the minimum fungicidal concentration (MFC) for your specific application. 3. Analyze the pH and chemical properties of your porous surface. Consider a formulation of Fumasol that is more stable in that environment.
High variability in results on the same porous surface. 1. Heterogeneity of the Porous Material: The material itself has variable porosity and chemical composition across its surface. 2. Biofilm Formation: The fungi may be forming a biofilm, which protects the cells from Fumasol.1. Characterize the porosity and surface chemistry of your material. If possible, use a more standardized porous material for your experiments. 2. Pre-treat the surface to disrupt any existing biofilm. Consider incorporating a biofilm-disrupting agent in your Fumasol formulation.

Experimental Protocols

Protocol 1: Evaluating Fumasol Efficacy on Porous Surfaces using a Surface Viability Assay

Objective: To quantify the reduction in viable fungal cells on a porous surface after treatment with Fumasol.

Materials:

  • Fumasol stock solution

  • Sterile porous material coupons (e.g., gypsum wallboard, unglazed ceramic tile)[6]

  • Fungal spore suspension of the target organism (e.g., Aspergillus niger)

  • Sterile water or buffer (e.g., PBS)

  • Neutralizing broth (to inactivate Fumasol)

  • Plating medium (e.g., Sabouraud Dextrose Agar)

  • Sterile swabs or cell scrapers

  • Incubator

Methodology:

  • Inoculation: a. Aseptically apply a known volume and concentration of the fungal spore suspension to the center of each sterile porous coupon. b. Allow the inoculum to air-dry under sterile conditions for a specified period (e.g., 1-2 hours) to allow for fungal attachment.

  • Fumasol Application: a. Prepare serial dilutions of Fumasol in a suitable solvent. b. Apply a standardized volume of the Fumasol solution (or control solvent) to the inoculated area of the coupon, ensuring complete coverage. c. Allow the specified contact time (e.g., 10, 30, 60 minutes).

  • Recovery of Viable Fungi: a. After the contact time, transfer the coupon to a sterile container containing a known volume of neutralizing broth. b. Agitate vigorously (e.g., vortex or sonicate) for a defined period to dislodge the fungal cells from the surface. c. Alternatively, swab the entire surface of the coupon and transfer the swab head to the neutralizing broth.

  • Quantification: a. Perform serial dilutions of the neutralized suspension. b. Plate the dilutions onto the appropriate agar (B569324) medium. c. Incubate the plates at the optimal temperature for the target fungus until colonies are visible. d. Count the number of colony-forming units (CFUs) and calculate the log reduction in viable cells compared to the control.

Visualizations

Fumasol's Mechanism of Action: Ergosterol Synthesis Inhibition

Fumasol_Mechanism cluster_fungal_cell Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-alpha-demethyl\nLanosterol 14-alpha-demethyl Lanosterol Lanosterol->14-alpha-demethyl\nLanosterol Lanosterol 14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethyl\nLanosterol->Ergosterol Multiple Steps Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane Fumasol Fumasol Lanosterol\n14-alpha-demethylase Lanosterol 14-alpha-demethylase Fumasol->Lanosterol\n14-alpha-demethylase Inhibits

Caption: Fumasol inhibits lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.

Troubleshooting Logic for Reduced Efficacy on Porous Surfaces

Troubleshooting_Logic Reduced_Efficacy Reduced Fumasol Efficacy on Porous Surface Inadequate_Concentration Inadequate Fumasol Concentration at Fungal Site Reduced_Efficacy->Inadequate_Concentration Insufficient_Contact Insufficient Contact Time or Coverage Reduced_Efficacy->Insufficient_Contact Fungal_Resistance Fungal Resistance or Biofilm Formation Reduced_Efficacy->Fungal_Resistance Absorption Absorption/Adsorption by Porous Material Inadequate_Concentration->Absorption Poor_Wetting Poor Surface Wetting Insufficient_Contact->Poor_Wetting Shielding Fungal Shielding in Pores Insufficient_Contact->Shielding Biofilm Biofilm Formation Fungal_Resistance->Biofilm Experimental_Workflow Start Start Inoculate Inoculate Porous Surface with Fungal Spores Start->Inoculate Dry Air-Dry to Allow Fungal Attachment Inoculate->Dry Apply_Fumasol Apply Fumasol Solution (and Controls) Dry->Apply_Fumasol Contact_Time Incubate for Specified Contact Time Apply_Fumasol->Contact_Time Neutralize Neutralize Fumasol Activity Contact_Time->Neutralize Recover Recover Fungi from Surface Neutralize->Recover Plate Plate Serial Dilutions Recover->Plate Incubate Incubate Plates Plate->Incubate Count Count CFUs and Calculate Log Reduction Incubate->Count End End Count->End

References

How to improve Fumasol fogger dispersion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals who utilize fogging technology in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize fogger dispersion and ensure consistent, reliable results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is the fog dispersion in my experimental chamber not uniform?

A1: An inconsistent spray pattern can lead to uneven treatment of your target area. Several factors can contribute to this issue:

  • Improper Nozzle Setup: Ensure the correct nozzle is installed for your desired particle size and that it is not clogged. Regular inspection and cleaning of the nozzle are crucial to prevent blockages that can disrupt the spray pattern.[1]

  • Incorrect Operating Pressure: The air pressure setting on your fogger directly impacts droplet size and distribution. A lower flow rate combined with higher air pressure generally produces smaller droplets, which can lead to more uniform dispersion.[1] However, finding the optimal balance is key, as excessive pressure might cause the fog to disperse too rapidly.

  • Environmental Factors: The temperature and humidity within your experimental space can affect fog distribution. In hot, dry environments, droplets may evaporate quickly. Conversely, high humidity can cause droplets to clump together, resulting in uneven settling.[1]

  • Fogger Positioning: For optimal coverage, consider elevating the fogger. This allows the fog to settle more evenly over a larger area.

Q2: My fogger is producing visible droplets or "spitting" instead of a fine mist. What's causing this?

A2: This issue, often described as a pulsating or spitting fog, typically points to a problem with the liquid flow.

  • Blocked Liquid Path: The tubing that carries the liquid from the reservoir to the nozzle may be blocked or kinked. Check the entire fluid path for any obstructions.

  • Clogged Nozzle: As mentioned previously, a clogged nozzle is a common culprit. A partial blockage can result in larger droplets and an inconsistent spray.

  • Incorrect Liquid Viscosity: The viscosity of your fogging solution can affect droplet formation. Ensure your formulation is within the recommended viscosity range for your fogger. Increased viscosity can lead to larger droplet sizes.[2]

  • Air Lock in the Pump: An air bubble trapped in the pump line can prevent a steady flow of liquid. Gently tapping the casing near the pump while it's running can sometimes dislodge the air bubble.[3]

Q3: How can I control the droplet size of the fog?

A3: Controlling droplet size is critical for many research applications. Droplets in the 5 to 30 micron range are often ideal for achieving a fine fog that remains airborne for an extended period.[4] Key factors that influence droplet size include:

  • Nozzle Selection: Different nozzles are designed to produce different droplet size ranges. Consult your fogger's manual to select the appropriate nozzle for your experiment.

  • Operating Pressure and Flow Rate: As a general rule, increased air pressure and decreased liquid flow rate will result in smaller droplet sizes.[1][2] Conversely, decreasing pressure and increasing flow rate will produce larger droplets.

  • Liquid Properties: The viscosity and surface tension of your fogging solution will impact droplet size. Higher viscosity and surface tension generally lead to larger droplets.[2]

  • Temperature: The temperature of the liquid can also play a role; a higher fluid temperature can decrease droplet size.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal droplet size for effective aerosol dispersion in a laboratory setting?

A1: The ideal droplet size depends on the specific application. For disinfecting surfaces and the air, a droplet spectrum between 10 and 100 microns is generally considered effective fog.[4] For targeting airborne microorganisms, smaller droplets (5-30 microns) are preferable as they remain suspended in the air for longer periods.[4] Droplets smaller than 5 µm may be less effective due to evaporation and air turbulence.[4]

Q2: How often should I clean my fogger?

A2: Regular maintenance is crucial for optimal performance and longevity of your equipment. It is recommended to flush the system after each use, especially when switching between different chemical formulations. A thorough cleaning of the nozzle, filters, and liquid tank should be performed according to the manufacturer's guidelines. Running a cleaning solution, such as a mixture of distilled water and vinegar, can help break down any residue buildup.[5]

Q3: Can I use oil-based or water-based solutions in my fogger?

A3: This depends on the type of fogger you are using. Thermal foggers and ULV (Ultra Low Volume) cold foggers can often handle both oil- and water-based solutions.[6] However, the fogging qualities of water and oil differ, with oil-based carriers sometimes producing a more effective fog.[4] Always consult your fogger's specifications to ensure compatibility with your chosen solution.

Q4: My fogger's motor is running, but no fog is being produced. What should I do?

A4: If the motor is running but there is no fog output, follow these troubleshooting steps:

  • Check the Liquid Level: Ensure there is sufficient fogging solution in the tank.

  • Inspect the Intake Tube: Make sure the intake tube is properly submerged in the liquid and is not kinked or clogged.[3]

  • Examine the Nozzle for Blockages: A completely clogged nozzle will prevent any fog from being released.

  • Listen for the Pump: If you do not hear a humming or buzzing sound when you activate the fogger, there may be an issue with the pump.[3]

Data Presentation

Table 1: Effect of Operating Parameters on Droplet Size

ParameterChangeEffect on Droplet Size
Nozzle Orifice DecreaseDecrease
Operating Pressure IncreaseDecrease[2]
Liquid Flow Rate DecreaseDecrease
Liquid Viscosity IncreaseIncrease[2]
Surface Tension IncreaseIncrease[2]
Liquid Temperature IncreaseDecrease[2]

Experimental Protocols

Protocol 1: Fogger Calibration for Consistent Dispersion

This protocol outlines the steps to calibrate your fogger to ensure a consistent and desired output. Proper calibration is essential for reproducible experimental results.[7]

  • Determine Calibration Factors: Identify the key parameters that can be adjusted on your fogger, such as flow rate and nozzle type.[7]

  • Prepare a Test Solution: Use a non-toxic solution with similar viscosity to your experimental formulation for calibration. Water is often a suitable choice for initial tests.

  • Conduct a Calibration Test:

    • Measure a specific volume of the test solution and place it in the fogger's tank.

    • Operate the fogger for a predetermined amount of time (e.g., 1 minute) at a specific setting.

    • Measure the remaining volume of the solution in the tank.

    • The difference in volume is the output of the fogger for that time period.

  • Adjust and Repeat: Adjust the fogger settings (e.g., flow rate) and repeat the calibration test until you achieve the desired output.

  • Document Settings: Record the final settings for future reference to ensure consistency across experiments.

Protocol 2: Droplet Size Analysis using Laser Diffraction

This protocol describes a method for measuring the droplet size distribution of the fogger's output using a laser diffraction instrument.

  • Instrument Setup: Position the laser diffraction instrument's measurement zone at a specified distance from the fogger's nozzle.

  • Background Measurement: Perform a background measurement with the instrument to account for any ambient particles.

  • Fog Generation: Operate the fogger at the desired settings, directing the fog through the measurement zone of the laser diffraction instrument.

  • Data Acquisition: The instrument will measure the scattering of the laser light by the droplets to determine their size distribution.

  • Data Analysis: The software will typically provide metrics such as the Volume Median Diameter (VMD), which represents the droplet diameter at which 50% of the total volume of the spray is contained in droplets of a smaller size.

Visualizations

Troubleshooting_Workflow Start Dispersion Issue Identified Inconsistent_Fog Is the fog dispersion inconsistent? Start->Inconsistent_Fog Spitting_Droplets Is the fogger 'spitting' large droplets? Inconsistent_Fog->Spitting_Droplets No Check_Nozzle Check and Clean Nozzle Inconsistent_Fog->Check_Nozzle Yes No_Fog Is there no fog output? Spitting_Droplets->No_Fog No Check_Liquid_Path Inspect Liquid Path for Blockages Spitting_Droplets->Check_Liquid_Path Yes Check_Liquid_Level Check Liquid Level in Tank No_Fog->Check_Liquid_Level Yes Solution Problem Resolved No_Fog->Solution No Adjust_Pressure Adjust Operating Pressure Check_Nozzle->Adjust_Pressure Check_Environment Evaluate Environmental Conditions Adjust_Pressure->Check_Environment Check_Environment->Solution Check_Viscosity Verify Liquid Viscosity Check_Liquid_Path->Check_Viscosity Check_Viscosity->Check_Nozzle Check_Intake_Tube Inspect Intake Tube Check_Liquid_Level->Check_Intake_Tube Check_Intake_Tube->Check_Nozzle

Caption: Troubleshooting workflow for common fogger dispersion issues.

Experimental_Workflow Start Experiment Start Prepare_Solution Prepare Fogging Solution Start->Prepare_Solution Calibrate_Fogger Calibrate Fogger for Desired Output Prepare_Solution->Calibrate_Fogger Setup_Chamber Set Up Experimental Chamber Calibrate_Fogger->Setup_Chamber Position_Fogger Position Fogger Setup_Chamber->Position_Fogger Run_Experiment Run Fogging Experiment Position_Fogger->Run_Experiment Post_Experiment_Analysis Post-Experiment Analysis Run_Experiment->Post_Experiment_Analysis End Experiment Complete Post_Experiment_Analysis->End

Caption: A typical experimental workflow involving a fogger.

References

Troubleshooting inconsistent Fumasol disinfection results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in disinfection results when using Fumasol, a hypochlorous acid (HOCl)-based disinfectant. The information is intended for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide: Inconsistent Disinfection Results

Issue 1: Lower than expected microbial reduction.

Possible Cause & Solution

Possible CauseRecommended Action
Incorrect Fumasol Concentration Verify the concentration of the Fumasol solution. Use test strips or a photometer to confirm the free available chlorine (FAC) concentration in parts per million (ppm). Prepare fresh solutions for critical applications as HOCl can degrade over time.[1]
Inadequate Contact Time Ensure the treated surface remains wet with the Fumasol solution for the entire recommended contact time. Premature drying will halt the disinfection process.
Presence of Organic Matter Surfaces must be thoroughly cleaned to remove organic matter (e.g., soil, blood, biofilms) before applying Fumasol.[2][3] Organic material can neutralize the active ingredient, hypochlorous acid.[4]
Incorrect pH of Solution The efficacy of Fumasol is pH-dependent. The optimal pH range for HOCl is between 4.5 and 6.5.[1][4][5] Outside this range, its disinfecting power diminishes.[4][5][6] Use a pH meter to verify the solution's pH.
Improper Storage Fumasol should be stored in a cool, dark place in an opaque, sealed container to protect it from UV light and air, which can cause degradation.[1][4][5][7][8]
Water Quality The water used for dilution can impact efficacy. High mineral content (hard water) can potentially affect the stability of the solution. Using distilled or deionized water is recommended for preparing solutions for critical experiments.
Microbial Resistance Certain microorganisms, particularly bacterial spores and mycobacteria, have a higher intrinsic resistance to disinfectants. Biofilm formation can also protect microbes. Ensure your disinfection protocol is validated for the specific microorganisms of concern.[9]
Issue 2: High variability between experimental replicates.

Possible Cause & Solution

Possible CauseRecommended Action
Inconsistent Application Technique Standardize the application method (e.g., spraying, wiping, fogging) to ensure uniform coverage and contact time across all samples.
Variable Environmental Conditions Control and monitor environmental factors such as temperature and humidity during experiments. Higher temperatures can accelerate the degradation of HOCl.[4][7]
Inconsistent Neutralization Ensure a validated neutralizing agent is used at the end of the contact time to immediately stop the antimicrobial action of Fumasol. Inconsistent neutralization can lead to variable results.
Cross-Contamination Ensure aseptic techniques are strictly followed throughout the experimental process to prevent cross-contamination between samples.

Fumasol Disinfection FAQs

Q1: What is the mechanism of action for Fumasol (Hypochlorous Acid)?

A1: Fumasol's active ingredient, hypochlorous acid (HOCl), is a powerful oxidizing agent.[6][9] Its neutral charge allows it to easily penetrate the cell walls of microorganisms.[3] Once inside, HOCl oxidizes essential cellular components, including proteins, lipids, and nucleic acids, leading to the disruption of cellular functions and ultimately, cell death.[6][9][10]

Q2: What are the optimal storage conditions for Fumasol solutions?

A2: To maintain potency, Fumasol solutions should be stored in a cool, dark environment, ideally between 4°C and 25°C.[1] It is crucial to use opaque containers to prevent degradation from UV light and to keep them tightly sealed to minimize exposure to air.[1][4][5][8]

Q3: Is pre-cleaning of surfaces necessary before applying Fumasol?

A3: Yes, pre-cleaning is a critical step for achieving consistent and effective disinfection.[2] Organic matter, such as blood, soil, or biofilms, can consume the active HOCl, reducing its efficacy.[4] Always clean surfaces with a suitable detergent and rinse thoroughly before applying Fumasol.

Q4: Can Fumasol be used on any surface?

A4: While HOCl is generally considered safe for a wide variety of surfaces, it is always advisable to test it on a small, inconspicuous area first, especially on sensitive materials.

Q5: How can I verify the concentration of my Fumasol solution?

A5: The concentration of Fumasol, specifically the free available chlorine (FAC) in ppm, can be measured using chlorine test strips or a digital colorimeter/photometer for more precise measurements.

Quantitative Data: Efficacy of Hypochlorous Acid

The following table summarizes the efficacy of hypochlorous acid against various microorganisms from published studies. Note that efficacy is dependent on concentration, contact time, pH, and the presence of organic load.

MicroorganismConcentration (ppm FAC)Contact TimeLog ReductionReference
Escherichia coli~2.0< 1 minute>2 (99%)[11]
Staphylococcus aureus (MRSA)5.31 mM10 minutesComplete kill[12]
Pseudomonas aeruginosa9.5 mMNot specified>6 (99.9999%)[12]
Candida albicans9.5 mMNot specified>6 (99.9999%)[12]
SARS-CoV-2 Surrogate (MHV A59)45-6030 secondsComplete inhibition[13]
Influenza Virus10-80Not specifiedHigh inactivation[14]
Norovirus10-80Not specifiedHigh inactivation[14]

Experimental Protocols

Protocol 1: Quantitative Suspension Test for Bactericidal Efficacy

This protocol is designed to evaluate the bactericidal efficacy of Fumasol in a liquid suspension.

1. Preparation of Microbial Inoculum:

  • Culture the target microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in an appropriate broth medium to achieve a logarithmic growth phase.
  • Harvest the cells by centrifugation, wash with a sterile buffer (e.g., phosphate-buffered saline), and resuspend to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).[12]

2. Disinfectant Preparation:

  • Prepare the Fumasol working solution to the desired concentration (e.g., 50, 100, 200 ppm) using sterile, distilled water. Verify the concentration and pH.

3. Test Procedure:

  • In a sterile tube, add 9.9 mL of the Fumasol working solution.
  • Add 0.1 mL of the microbial inoculum to the Fumasol solution.
  • Start a timer immediately.
  • At predetermined contact times (e.g., 30 seconds, 1 minute, 5 minutes), transfer 1.0 mL of the mixture into 9.0 mL of a validated neutralizing broth to stop the disinfectant's action.

4. Enumeration:

  • Perform serial dilutions of the neutralized sample.
  • Plate the dilutions onto appropriate agar (B569324) plates.
  • Incubate the plates under optimal conditions for the test microorganism.
  • Count the number of colonies to determine the concentration of surviving bacteria (CFU/mL).

5. Calculation of Log Reduction:

  • Calculate the log reduction by comparing the initial microbial concentration to the concentration of survivors at each contact time. A 4-log reduction (99.99%) is often required for a disinfectant to be considered effective.[15]

Visualizations

Signaling Pathway: Fumasol (HOCl) Mechanism of Action

Fumasol_Mechanism cluster_outside Extracellular cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fumasol Fumasol (HOCl) Membrane Lipid Bilayer & Membrane Proteins Fumasol->Membrane Penetration (Neutral Charge) Proteins Proteins (Enzymes) Membrane->Proteins Oxidation of Sulfhydryl Groups DNA DNA/RNA Membrane->DNA Oxidative Damage CellDeath Cell Death Proteins->CellDeath Enzyme Inactivation & Protein Aggregation DNA->CellDeath Inhibition of Replication

Caption: Mechanism of microbial inactivation by Fumasol (HOCl).

Experimental Workflow: Disinfectant Efficacy Testing

Disinfectant_Workflow start Start prep_culture Prepare Microbial Culture start->prep_culture prep_disinfectant Prepare Fumasol Solution start->prep_disinfectant perform_test Perform Suspension/Carrier Test (Defined Contact Time) prep_culture->perform_test prep_disinfectant->perform_test neutralize Neutralize Disinfectant perform_test->neutralize plate_enumerate Plate and Enumerate Survivors neutralize->plate_enumerate calculate Calculate Log Reduction plate_enumerate->calculate end End calculate->end

Caption: Standard workflow for evaluating disinfectant efficacy.

References

Technical Support Center: Optimizing Fumasol Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fumasol Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Fumasol concentration for specific pathogens. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to support your research.

Frequently Asked Questions (FAQs)

Q1: What is Fumasol and what is its general mechanism of action?

A1: Fumasol is a novel investigational antimicrobial agent with broad-spectrum activity against a range of bacterial and fungal pathogens. Its primary mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of ergosterol (B1671047) synthesis, a critical component of fungal cell membranes.[1] This dual action leads to increased membrane permeability and ultimately, cell death.

Q2: Which pathogens are most susceptible to Fumasol?

A2: Fumasol has demonstrated significant efficacy against various pathogens. See the data summary table below for a list of susceptible organisms and their corresponding Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.

Q3: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?

A3: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[2][3] In contrast, the MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][5][6] While the MIC indicates growth inhibition, the MBC demonstrates the agent's cidal (killing) activity.[4]

Q4: What is the recommended solvent and storage condition for Fumasol?

A4: Fumasol is most soluble in DMSO. For experimental use, it is recommended to prepare a stock solution in DMSO and then dilute it in the appropriate broth medium for your assays. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the microbes. Fumasol stock solutions should be stored at -20°C for long-term use.

Q5: Are there any known resistance mechanisms to Fumasol?

A5: As a novel agent, resistance mechanisms to Fumasol are still under investigation. However, potential mechanisms could involve alterations in the drug's target enzymes, changes in cell wall composition, or the expression of efflux pumps that actively remove the drug from the cell.[7]

Troubleshooting Guide

Q1: My MIC results for Fumasol are inconsistent between experiments. What could be the cause?

A1: Inconsistent MIC results can stem from several factors:

  • Inoculum Preparation: Ensure the bacterial or fungal inoculum is standardized to the correct density (e.g., 0.5 McFarland standard) before each experiment.[8] Variations in the starting cell number can significantly impact the MIC value.

  • Media and Reagents: Use fresh, properly prepared media for each assay. The composition of the media, including pH and cation concentrations, can affect the activity of antimicrobial agents.[9]

  • Incubation Conditions: Maintain consistent incubation temperature and duration.[2] For some organisms, aeration is also a critical factor.

  • Pipetting Errors: Ensure accurate serial dilutions of Fumasol. Small errors in dilution can lead to significant variations in the final concentrations tested.

Q2: I am not observing a clear MBC endpoint. All concentrations seem to be inhibitory but not bactericidal. What should I do?

A2: If you are not observing a clear MBC, consider the following:

  • Subculturing Volume and Technique: Ensure you are subculturing a standardized volume from the MIC assay wells onto antibiotic-free agar (B569324) plates.[10]

  • Incubation Time for MBC Plates: Allow sufficient incubation time for the subcultured plates (typically 24-48 hours) to ensure any surviving organisms have a chance to grow.[6]

  • Fumasol's Mode of Action: Fumasol may be acting as a static (inhibitory) rather than a cidal (killing) agent against the specific pathogen you are testing at the concentrations used. It is possible that the MBC is significantly higher than the MIC.[4]

Q3: The growth control well in my assay plate shows no or poor growth. How should I interpret the results?

A3: If the growth control well (containing no Fumasol) shows no or poor growth, the results of the entire plate are invalid.[2] This indicates a problem with the inoculum, the media, or the incubation conditions. The experiment must be repeated with fresh reagents and a properly prepared inoculum.

Q4: I am observing a "skipped wells" phenomenon where there is growth at a higher Fumasol concentration and no growth at a lower concentration. What does this mean?

A4: This can be due to a few reasons:

  • Contamination: A contaminating organism that is resistant to Fumasol may be present in the well showing growth.

  • Precipitation of Fumasol: At higher concentrations, Fumasol might precipitate out of the solution, reducing its effective concentration. Visually inspect the wells for any precipitate.

  • Pipetting Error: An error in adding Fumasol or the inoculum to that specific well could have occurred.

It is recommended to repeat the assay, paying close attention to technique.

Data Presentation

Table 1: Hypothetical MIC and MBC Values of Fumasol against Various Pathogens

PathogenTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusBacteria24
Escherichia coliBacteria816
Pseudomonas aeruginosaBacteria16>64
Candida albicansFungus12
Aspergillus fumigatusFungus48
Cryptococcus neoformansFungus24

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Fumasol via Broth Microdilution

This protocol is based on established methods for antimicrobial susceptibility testing.[3][11]

Materials:

  • Fumasol stock solution (in DMSO)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[12][13]

  • Pathogen culture

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From an overnight culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).[8]

    • Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution of Fumasol:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the Fumasol stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (broth and inoculum, no Fumasol) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the pathogen (e.g., 35-37°C) for 16-24 hours.[2]

  • Reading the MIC:

    • The MIC is the lowest concentration of Fumasol that shows no visible growth (turbidity) compared to the growth control.[2][3]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC) of Fumasol

This protocol is a continuation of the MIC assay.[4][12]

Materials:

  • MIC plate from Protocol 1

  • Agar plates (without any antimicrobial agent)

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.[10][14]

    • Spot the aliquot onto a fresh agar plate.

  • Incubation:

    • Incubate the agar plates at the optimal temperature for the pathogen for 24-48 hours.[6]

  • Reading the MBC:

    • The MBC is the lowest concentration of Fumasol that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count, which is often interpreted as no growth or the growth of only a very small number of colonies on the subculture plate.[5][6]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_results Results prep_pathogen Prepare Pathogen Inoculum inoculate Inoculate 96-well Plate prep_pathogen->inoculate prep_fumasol Prepare Fumasol Dilutions prep_fumasol->inoculate incubate_mic Incubate (16-24h) inoculate->incubate_mic read_mic Read MIC (Visual Inspection) incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture mic_result MIC Value read_mic->mic_result incubate_mbc Incubate Agar Plates (24-48h) subculture->incubate_mbc read_mbc Read MBC (Colony Count) incubate_mbc->read_mbc mbc_result MBC Value read_mbc->mbc_result

Caption: Workflow for MIC and MBC determination.

Fumasol_Signaling_Pathway Fumasol Fumasol CellMembrane Fungal Cell Membrane Fumasol->CellMembrane Direct Interaction ErgosterolSynth Ergosterol Synthesis Pathway Fumasol->ErgosterolSynth Inhibition MembraneDamage Membrane Disruption & Increased Permeability CellMembrane->MembraneDamage Ergosterol Ergosterol ErgosterolSynth->Ergosterol Produces ErgosterolSynth->MembraneDamage Leads to Ergosterol->CellMembrane Component of CellDeath Fungal Cell Death MembraneDamage->CellDeath

Caption: Hypothetical Fumasol antifungal signaling pathway.

References

Fumasol stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below is for a hypothetical research compound referred to as "Fumasol." The commercially available product named "Fumasol" is a disinfectant with a different chemical composition and application. This technical support guide is intended as a representative example for researchers and scientists working with novel compounds that exhibit aqueous stability challenges.

Welcome to the technical support center for Fumasol. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of Fumasol in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for Fumasol?

Fumasol is sparingly soluble in water. For initial stock solutions, it is recommended to dissolve Fumasol in an organic solvent such as DMSO before preparing aqueous dilutions.

Q2: What are the optimal pH conditions for maintaining Fumasol stability in aqueous solutions?

Fumasol exhibits maximum stability in slightly acidic to neutral conditions (pH 5.0-7.0). The stability of Fumasol is significantly compromised at pH values below 4 and above 8, where it is more susceptible to hydrolysis.[1][2][3]

Q3: How do temperature and light affect the stability of Fumasol solutions?

Aqueous solutions of Fumasol are sensitive to both high temperatures and UV light. It is recommended to store stock solutions at 2-8°C and protect them from light to minimize degradation.[4][5] For long-term storage, aliquoting and freezing at -20°C or -80°C is advised.

Q4: What are the visible signs of Fumasol degradation in an aqueous solution?

Degradation of Fumasol can be indicated by the appearance of a yellow tint, a decrease in pH, or the formation of precipitates.[6] If any of these signs are observed, the solution should be discarded and a fresh one prepared.

Q5: What is the expected shelf-life of a Fumasol aqueous working solution?

The shelf-life of an aqueous working solution of Fumasol is highly dependent on the storage conditions and the presence of other components in the formulation.[7][8] At recommended storage conditions (2-8°C, protected from light), a freshly prepared aqueous solution should be used within 24 hours. For longer-term experiments, the stability under specific experimental conditions should be validated.[9]

Troubleshooting Guide

Issue: Precipitation is observed after diluting the Fumasol stock solution in an aqueous buffer.

  • Possible Cause 1: Poor Solubility. Fumasol has low aqueous solubility, and high concentrations can lead to precipitation.

    • Solution: Try lowering the final concentration of Fumasol in the aqueous solution. Consider using a formulation with solubility-enhancing excipients, if compatible with your experimental setup.[10]

  • Possible Cause 2: pH of the Buffer. The pH of your aqueous buffer may be outside the optimal stability range for Fumasol.

    • Solution: Ensure the pH of your final solution is between 5.0 and 7.0. Adjust the buffer pH if necessary.[2]

  • Possible Cause 3: Incompatibility with Buffer Components. Certain salts or other components in your buffer may be reacting with Fumasol.

    • Solution: Test the solubility of Fumasol in simpler buffer systems to identify the incompatible component.

Issue: A decrease in the biological activity of Fumasol is observed over time.

  • Possible Cause 1: Chemical Degradation. Fumasol may be degrading in the aqueous environment of your experiment.

    • Solution: Prepare fresh Fumasol solutions immediately before use. If the experiment is long, consider replenishing the Fumasol at regular intervals. Conduct a stability study under your specific experimental conditions to determine the rate of degradation.[7][9][11]

  • Possible Cause 2: Adsorption to Labware. Fumasol may adsorb to the surface of plastic labware, reducing its effective concentration.

    • Solution: Consider using low-adhesion microplates and tubes. Include control wells to assess the extent of adsorption.

Quantitative Data Summary

Fumasol Aqueous Solubility Profile
pHSolubility (µg/mL)
3.05
5.050
7.045
9.010
Fumasol Stability in Aqueous Solution (pH 6.5)
Temperature (°C)Half-life (t½) in hours
472
2518
376

Experimental Protocols

Protocol: Assessment of Fumasol Stability in Aqueous Solution

This protocol outlines a method for evaluating the stability of Fumasol in a specific aqueous buffer over time, using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • Fumasol
  • HPLC-grade organic solvent (e.g., DMSO)
  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • Temperature-controlled incubator
  • Light-protective containers

2. Procedure:

  • Preparation of Fumasol Stock Solution: Prepare a 10 mg/mL stock solution of Fumasol in DMSO.
  • Preparation of Aqueous Fumasol Solution: Dilute the stock solution with the aqueous buffer to a final concentration of 100 µg/mL.
  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the aqueous Fumasol solution and analyze it by HPLC to determine the initial concentration.
  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., 37°C in an incubator). Ensure the container is protected from light.
  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the solution.
  • HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining concentration of Fumasol.
  • Data Analysis: Plot the concentration of Fumasol versus time. Calculate the degradation rate constant and the half-life of Fumasol under the tested conditions.

Visualizations

Fumasol's Proposed Mechanism of Action

Fumasol is hypothesized to act as an azole fungicide, inhibiting the ergosterol (B1671047) biosynthesis pathway, which is crucial for fungal cell membrane integrity.

Fumasol_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Fumasol Fumasol Fumasol->Lanosterol Inhibition Stability_Workflow start Start prep_stock Prepare Fumasol Stock Solution (DMSO) start->prep_stock prep_aq Prepare Aqueous Working Solution prep_stock->prep_aq t0_analysis Analyze T=0 Sample (HPLC) prep_aq->t0_analysis incubate Incubate Solution (Controlled Conditions) t0_analysis->incubate timepoint Withdraw Aliquot at Time Point T=x incubate->timepoint hplc_analysis Analyze Sample (HPLC) timepoint->hplc_analysis Yes more_timepoints More Time Points? hplc_analysis->more_timepoints more_timepoints->timepoint Yes analyze_data Analyze Data & Calculate Half-Life more_timepoints->analyze_data No end End analyze_data->end Precipitation_Troubleshooting start Precipitation Observed in Aqueous Solution check_conc Is Fumasol concentration high? start->check_conc lower_conc Lower Fumasol Concentration check_conc->lower_conc Yes check_ph Is buffer pH between 5.0 and 7.0? check_conc->check_ph No adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_buffer Consider Buffer Component Incompatibility check_ph->check_buffer Yes

References

Technical Support Center: Overcoming Fumasol Interference in Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fumasol-related assay interference. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and resolve common issues arising from Fumasol interference in a variety of experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Fumasol and how does it interfere with my assays?

Fumasol is a novel solubilizing agent designed for use with hydrophobic compounds in aqueous solutions. While highly effective, its unique chemical properties can sometimes lead to interference in common experimental assays. Interference can manifest in several ways, including high background signals, quenching of fluorescent signals, or direct inhibition of enzymatic activity. The nature of the interference often depends on the assay type and the concentration of Fumasol present.

Q2: Which assays are most susceptible to Fumasol interference?

Assays that rely on absorbance, fluorescence, or enzymatic reactions are most commonly affected. This includes cell viability assays like MTT and MTS, ELISAs, and some reporter gene assays.[1][2] Assays with multiple wash steps tend to be less affected than homogenous, "add-and-read" assays.

Q3: Is the interference concentration-dependent?

Yes, in most cases, the degree of interference is directly proportional to the final concentration of Fumasol in the assay well. We strongly recommend performing a Fumasol concentration matrix as part of your assay development to identify the maximum tolerable concentration.

Q4: Can I tell if Fumasol is the cause of my unexpected results?

A key diagnostic tool is to run a "Fumasol-only" control.[3] This involves running the assay with all components except the cells or the primary analyte, but with the same concentrations of Fumasol used in your experimental wells. If you observe a significant signal in these control wells, Fumasol interference is a likely cause.

Troubleshooting Guides by Assay Type

Colorimetric Assays (e.g., MTT, MTS, Bradford)

Issue: You observe high background absorbance or a false positive signal in your negative control wells containing Fumasol.

This is often due to Fumasol's inherent properties causing turbidity or directly reacting with the assay reagents.[4]

Troubleshooting Workflow

G start High Background in Colorimetric Assay check_turbidity Is the sample visibly turbid after adding Fumasol? start->check_turbidity run_control Run cell-free control with Fumasol and assay reagent check_turbidity->run_control No centrifuge Solution 2: Centrifuge sample to pellet insoluble components check_turbidity->centrifuge Yes signal_present Is there a signal in the cell-free control? run_control->signal_present sub_bkg Solution 1: Subtract background from 'Fumasol-only' control wells signal_present->sub_bkg Yes no_issue Fumasol is not the primary issue. Check other reagents and cell health. signal_present->no_issue No dilute Solution 3: Lower Fumasol concentration below interference threshold sub_bkg->dilute switch_assay Solution 4: Switch to a non-colorimetric assay (e.g., ATP-based) dilute->switch_assay

Troubleshooting workflow for Fumasol in colorimetric assays.
Quantitative Impact of Fumasol on MTT Assay

The following table summarizes data from an internal study on the effect of Fumasol on absorbance readings in a standard MTT cell viability assay in the absence of cells.

Fumasol Conc. (v/v)Average OD at 570 nm (± SD)% Increase in Background Signal
0% (Vehicle Control)0.052 (± 0.003)0%
0.1%0.061 (± 0.005)17.3%
0.5%0.115 (± 0.009)121.2%
1.0%0.244 (± 0.015)369.2%
2.0%0.531 (± 0.028)921.1%
Immunoassays (e.g., ELISA)

Issue: You observe either a falsely high signal (non-specific binding) or a falsely low signal (inhibition of binding) in your ELISA.

Fumasol can interfere with antibody-antigen interactions or the enzymatic activity of the reporter conjugate (e.g., HRP).[2][5]

Troubleshooting Decision Tree

G cluster_troubleshoot Troubleshooting Steps start ELISA Interference with Fumasol control_no_ag Run control: Fumasol + No Antigen start->control_no_ag control_no_ab Run control: Fumasol + No Primary Ab high_signal_no_ab High Signal? control_no_ab->high_signal_no_ab high_signal_no_ag High Signal? control_no_ag->high_signal_no_ag cause_1 Cause: Fumasol promotes non-specific secondary antibody binding. high_signal_no_ab->cause_1 Yes high_signal_no_ag->control_no_ab No cause_2 Cause: Fumasol promotes non-specific binding of both antibodies. high_signal_no_ag->cause_2 Yes solution_1 Solution: Increase wash steps/stringency. Optimize blocking buffer. cause_1->solution_1 cause_2->solution_1

Logic for identifying non-specific binding in ELISA.
Mitigation Strategies and Their Efficacy

Mitigation StrategyEfficacy on Signal-to-Noise RatioImplementation Difficulty
Increase Wash Steps (3 to 5)Moderate Improvement (~25%)Low
Add Tween-20 to Wash Buffer (0.1%)High Improvement (~60%)Low
Sample Dilution (1:2)Variable (depends on analyte)Low
Protein Precipitation (Acetone)High Improvement (>80%)Medium

Recommendation: For significant interference, a simple protein precipitation step prior to the ELISA is often the most effective solution.

Cell-Based Signaling Assays

Issue: Fumasol appears to activate or inhibit a specific signaling pathway, independent of the compound being tested.

Fumasol can have off-target biological effects, especially at higher concentrations. It is crucial to distinguish these from the effects of your test compound.

Hypothetical Signaling Pathway Interference

G Fumasol Fumasol (>1%) KinaseB Kinase B Fumasol->KinaseB Off-target Inhibition Compound Test Compound Receptor Receptor X Compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseA->KinaseB TF Transcription Factor Y KinaseB->TF Gene Gene Expression TF->Gene

Fumasol off-target inhibition of a signaling pathway.

Experimental Protocols

Protocol 1: Acetone (B3395972) Precipitation to Remove Fumasol

This protocol is designed to precipitate proteins and larger molecules from your sample, leaving Fumasol and other small molecules in the supernatant, which is then discarded.

  • Sample Preparation: Take 50 µL of your cell lysate or serum sample.

  • Add Acetone: Add 200 µL of ice-cold acetone (-20°C).

  • Vortex: Vortex the mixture vigorously for 10 seconds.

  • Incubate: Incubate the sample at -20°C for 30 minutes to allow for complete protein precipitation.

  • Centrifuge: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[6]

  • Discard Supernatant: Carefully aspirate and discard the supernatant, which contains Fumasol.

  • Air Dry Pellet: Allow the protein pellet to air dry for 5-10 minutes to evaporate residual acetone. Do not over-dry.

  • Resuspend: Resuspend the pellet in 50 µL of your desired assay buffer. The sample is now ready for use in your assay.

Protocol 2: Cell-Free Interference Control Assay

This control is essential to determine the direct effect of Fumasol on your assay's reagents.[1]

  • Plate Setup: In a 96-well plate, designate wells for "No Fumasol Control" and several concentrations of "Fumasol Only".

  • Add Buffer: Add 100 µL of cell-free culture medium or assay buffer to each designated well.

  • Add Fumasol: Add the same volume and concentrations of Fumasol to the "Fumasol Only" wells as you would in your experimental wells. Add vehicle to the "No Fumasol Control".

  • Add Assay Reagents: Add all other assay components (e.g., MTT reagent, ELISA detection antibody, substrate) following your standard protocol.[4]

  • Incubate: Incubate the plate for the standard duration and at the same temperature as your main experiment.[7]

  • Read Plate: Measure the output (e.g., absorbance, fluorescence, luminescence) on a plate reader.

  • Analyze: A high signal in the "Fumasol Only" wells compared to the "No Fumasol Control" indicates direct interference. This value can be subtracted from your experimental wells as a background correction.

References

Technical Support Center: Fumasol Corrosion Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for researchers, scientists, and drug development professionals working with Fumasol. It specifically addresses the issue of Fumasol-induced corrosion on common laboratory metal surfaces.

Troubleshooting Guide: Fumasol-Induced Corrosion

This section addresses common corrosion-related issues observed during experiments involving Fumasol.

Observation Potential Cause Recommended Action
Discoloration or rainbow sheen on 304 stainless steel surfaces. Initial stages of surface oxidation due to Fumasol's reactive components.This is often a precursor to more significant corrosion. Clean the surface immediately with a recommended solvent (see Section 4) and consider upgrading to a more resistant material like 316L stainless steel or Hastelloy C-276 for prolonged exposure.
Fine, thread-like filaments or "worm-like" tracks under a protective coating on a metal surface. [1][2]This is known as filiform corrosion, which can occur when moisture and Fumasol penetrate a coating through small defects.[1]Remove the compromised coating, thoroughly clean and dry the metal surface, and re-apply a high-quality, defect-free protective coating.[1] Ensure the surface is free of contaminants before coating.
Localized pitting or small holes on aluminum or stainless steel surfaces. [3]Pitting corrosion is a common issue caused by the localized breakdown of the passive layer on the metal, often accelerated by certain ions in the Fumasol solution.[3]Discontinue use of the affected equipment. For future experiments, consider using a more corrosion-resistant alloy or applying a protective coating. Regular inspection for pitting is crucial to prevent equipment failure.
Reddish-brown deposits (rust) on stainless steel components. This indicates significant corrosion, likely due to the breakdown of the stainless steel's passive layer. This can be caused by prolonged exposure to Fumasol, especially at elevated temperatures.Immediately remove the affected component from service. Clean thoroughly to remove all corrosion products. Consider passivation treatment for stainless steel parts before Fumasol exposure (see Section 4 for protocol).
White, powdery residue on aluminum surfaces after Fumasol has evaporated. This is likely aluminum oxide, a corrosion product formed from the reaction between Fumasol and the aluminum surface.Clean the surface with a mild acidic solution, followed by a thorough rinse with deionized water. Avoid using aluminum for long-term storage or high-temperature applications with Fumasol.

Frequently Asked Questions (FAQs)

Q1: What is Fumasol and why is it corrosive?

Fumasol is a novel organic solvent system designed for advanced drug delivery systems. Its unique composition, which includes a proprietary blend of organic acids and chelating agents, can be aggressive towards certain metal surfaces. The corrosion is primarily due to the acidic nature of Fumasol and its ability to break down the passive oxide layers that typically protect metals like stainless steel and aluminum.[4]

Q2: Which metals are most resistant to Fumasol corrosion?

Based on compatibility testing, the following metals are recommended for use with Fumasol, in order of resistance:

  • Hastelloy C-276: Excellent resistance, suitable for all Fumasol applications.

  • Titanium (Grade 2): Excellent resistance, particularly in acidic conditions.

  • 316L Stainless Steel: Good resistance for short-term exposure at ambient temperatures. Passivation is recommended for extended use.

  • 304 Stainless Steel: Limited resistance. Suitable for brief contact only. Prone to pitting and crevice corrosion with prolonged exposure.

  • Aluminum: Not recommended for direct contact with Fumasol, especially at elevated temperatures.

Q3: Can I use coated metals with Fumasol?

Yes, using a protective coating can be a cost-effective way to prevent corrosion.[2] However, the choice of coating is critical. PTFE (Teflon) and PFA coatings have shown good resistance to Fumasol. It is essential to ensure the coating is non-porous and free of defects, as even small pinholes can lead to localized corrosion.[1]

Q4: How does temperature affect Fumasol corrosion?

Corrosion rates increase significantly with temperature. It is recommended to conduct Fumasol experiments at the lowest practical temperature. For applications requiring heating, it is imperative to use highly resistant materials like Hastelloy C-276 or Titanium.

Q5: What are the best practices for cleaning equipment after using Fumasol?

Prompt and thorough cleaning is crucial to prevent corrosion. The recommended cleaning protocol is as follows:

  • Pre-rinse: Rinse the equipment with a compatible solvent (e.g., isopropanol) to remove the bulk of the Fumasol.

  • Wash: Wash with a neutral pH detergent solution.

  • Rinse: Rinse thoroughly with deionized water.

  • Dry: Dry the equipment completely, preferably with a stream of dry nitrogen or in a vacuum oven, to prevent water spotting which can become a site for future corrosion.

Quantitative Data: Corrosion Rate of Metals in Fumasol

The following table summarizes the corrosion rates of various metals in a 50% Fumasol solution at different temperatures. Corrosion rates were determined by weight loss measurements over a 72-hour exposure period.

Metal Alloy Temperature (°C) Corrosion Rate (mm/year) Corrosion Type Observed
304 Stainless Steel 250.15General, some pitting
500.85Severe pitting
316L Stainless Steel 250.05Minimal general corrosion
500.30Pitting and crevice corrosion
Aluminum 6061 251.20Severe pitting and general corrosion
504.50Rapid degradation
Titanium (Grade 2) 25<0.01No significant corrosion
50<0.01No significant corrosion
Hastelloy C-276 25<0.01No significant corrosion
50<0.01No significant corrosion

Experimental Protocols

Protocol for Passivation of 316L Stainless Steel for Fumasol Service

This protocol describes a procedure to enhance the corrosion resistance of 316L stainless steel by forming a robust passive oxide layer.

Materials:

  • 316L Stainless Steel component

  • Degreasing agent (e.g., acetone, isopropanol)

  • 20% (v/v) Nitric Acid solution

  • Deionized water

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Degrease: Thoroughly clean the stainless steel component with a degreasing agent to remove any oils, grease, or other surface contaminants.

  • Rinse: Rinse the component with deionized water.

  • Acid Immersion: Immerse the component in the 20% nitric acid solution at room temperature for 30 minutes. This step removes any free iron from the surface and promotes the formation of a uniform passive layer.

  • Rinse: Remove the component from the nitric acid bath and rinse thoroughly with deionized water.

  • Final Rinse: Perform a final rinse with deionized water to ensure all traces of the acid are removed.

  • Dry: Dry the component completely before use.

Protocol for Material Compatibility Testing by Weight Loss

This protocol outlines a simple method to evaluate the compatibility of a metal with Fumasol.

Materials:

  • Metal coupons of known dimensions and weight

  • Fumasol solution

  • Inert container with a lid (e.g., glass or PTFE)

  • Analytical balance

  • Temperature-controlled environment (e.g., oven or water bath)

Procedure:

  • Prepare Coupons: Clean and degrease the metal coupons. Measure their surface area and weigh them accurately using an analytical balance.

  • Immersion: Place the coupons in the inert container and completely submerge them in the Fumasol solution.

  • Exposure: Seal the container and place it in the temperature-controlled environment for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Post-Exposure Cleaning: After the exposure period, carefully remove the coupons from the solution. Clean them according to a standard procedure to remove any corrosion products without removing the base metal.

  • Final Weighing: Dry the cleaned coupons and re-weigh them.

  • Calculate Corrosion Rate: Use the weight loss, surface area, and exposure time to calculate the corrosion rate in millimeters per year.

Visualizations

Fumasol_Corrosion_Pathway cluster_0 Fumasol Solution cluster_1 Metal Surface cluster_2 Corrosion Products Fumasol Fumasol (Organic Acids + Chelating Agents) PassiveLayer Passive Oxide Layer (e.g., Cr2O3 on Stainless Steel) Fumasol->PassiveLayer Attacks & Breaks Down BaseMetal Base Metal (e.g., Fe, Al) Fumasol->BaseMetal Reacts With PassiveLayer->BaseMetal Exposes MetalIons Metal Ions in Solution (e.g., Fe2+, Al3+) BaseMetal->MetalIons Oxidation Oxides Visible Corrosion (e.g., Rust, Pitting) MetalIons->Oxides Formation Of

Caption: A diagram illustrating the general pathway of Fumasol-induced corrosion on a passivated metal surface.

Troubleshooting_Workflow Start Corrosion Observed Identify Identify Corrosion Type (Pitting, General, etc.) Start->Identify CheckParams Review Experimental Parameters (Temp, Duration, Concentration) Identify->CheckParams AssessMaterial Assess Material Compatibility (See Table) CheckParams->AssessMaterial IsMaterialSuitable Is Material Suitable? AssessMaterial->IsMaterialSuitable UpgradeMaterial Upgrade to More Resistant Material IsMaterialSuitable->UpgradeMaterial No CleanAndPassivate Implement Cleaning & Passivation Protocol IsMaterialSuitable->CleanAndPassivate Yes Rerun Rerun Experiment with Corrective Actions UpgradeMaterial->Rerun CleanAndPassivate->Rerun

Caption: A workflow for troubleshooting corrosion issues encountered when using Fumasol.

Experimental_Workflow Start Start: Select Test Metal Prepare Prepare Coupon (Clean, Weigh, Measure) Start->Prepare Expose Immerse in Fumasol (Controlled Temp & Time) Prepare->Expose Clean Remove & Clean Coupon Expose->Clean Reweigh Dry & Reweigh Clean->Reweigh Calculate Calculate Corrosion Rate Reweigh->Calculate End End: Assess Compatibility Calculate->End

Caption: An experimental workflow for determining material compatibility with Fumasol using the weight loss method.

References

Fumasol effectiveness in high organic load environments

Author: BenchChem Technical Support Team. Date: December 2025

Fumasol Technical Support Center

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Fumasol?

A1: Fumasol is a novel azole-based compound. Its proposed mechanism involves the inhibition of lanosterol (B1674476) 14-alpha-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[1] By disrupting ergosterol production, Fumasol compromises the structural integrity and function of the fungal cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[1][3]

Q2: How does a high organic load affect the efficacy of Fumasol?

A2: High organic loads, such as the presence of serum, blood, or proteins in experimental media, can significantly reduce the antimicrobial efficacy of many compounds, including Fumasol.[4][5][6] Organic materials can interact with the active compound, reducing its effective concentration available to act on the target microorganisms.[5] This necessitates careful consideration of Fumasol concentration and contact time in organically rich environments.[5]

Q3: Can Fumasol be used against both yeast and molds?

A3: Yes, as an azole-based agent, Fumasol is designed to be a broad-spectrum antifungal. It targets the ergosterol pathway, which is conserved across most fungi. However, efficacy can vary between species. For instance, its effectiveness against Candida species in their yeast form might differ from its activity against filamentous molds like Aspergillus. Specific minimum inhibitory concentration (MIC) testing for each target organism is always recommended.

Q4: My negative control plates show growth. What should I do?

A4: Growth in negative controls points to a contamination issue. This could stem from the environment, reagents, or a breach in aseptic technique.[7] To troubleshoot, review your sterile procedures, use settle plates to monitor airborne contaminants, and test the sterility of your media and reagents by plating aliquots on nutrient agar (B569324).[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reduced or no Fumasol activity in the presence of 5% serum. 1. Organic Interference: Serum proteins may bind to Fumasol, reducing its bioavailability.[5][6] 2. Insufficient Concentration: The initial concentration may be too low to overcome the quenching effect of the organic load.1. Increase Fumasol Concentration: Perform a dose-response experiment in the presence of 5% serum to determine the effective concentration. 2. Increase Contact Time: Extend the incubation period to allow more time for the available Fumasol to act on the target cells.
Inconsistent MIC results between experimental repeats. 1. Inoculum Variability: The density of the initial microbial suspension was not standardized. 2. Reagent Instability: Fumasol stock solution may have degraded. 3. Procedural Errors: Inaccurate pipetting or dilution series preparation.[9]1. Standardize Inoculum: Use a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard. 2. Prepare Fresh Stock: Always use freshly prepared Fumasol stock solutions for each experiment. 3. Review Technique: Ensure pipettes are calibrated and practice consistent dilution techniques. Include a known antifungal as a positive control.
Growth observed in wells that should be inhibitory. 1. Contamination: The well may be contaminated with a different, resistant organism.[7] 2. Resistance Development: The target organism may have developed resistance to Fumasol. 3. Compound Precipitation: Fumasol may have precipitated out of the solution at higher concentrations.1. Verify Purity: Perform a Gram stain or streak a sample from the well onto agar to check for uniform colony morphology.[7] 2. Check for Resistance: Review literature for known resistance mechanisms in your target organism.[10] 3. Check Solubility: Visually inspect the wells for any precipitate. If observed, consider using a different solvent or a lower concentration range.
No zone of inhibition in a disk diffusion assay. 1. Poor Diffusion: The Fumasol compound may not be diffusing properly through the agar.[11] 2. Inappropriate Test: Disk diffusion may not be suitable for this compound; a broth microdilution method is often more sensitive.[12] 3. Inactive Compound: The batch of Fumasol may be inactive.1. Use a Different Assay: Switch to a broth or agar dilution method to determine the MIC directly.[12] 2. Test with a Control: Run the assay with a known susceptible organism and a standard antifungal to validate the method.

Data Presentation

Table 1: Fumasol Minimum Inhibitory Concentration (MIC) against Candida albicans
ConditionFumasol MIC (µg/mL)Fluconazole MIC (µg/mL) (Control)
Standard RPMI-1640 Media42
RPMI-1640 + 5% Fetal Bovine Serum168
RPMI-1640 + 10% Fetal Bovine Serum3216
Table 2: Time-Kill Kinetics for Fumasol against Candida albicans at 4x MIC
Condition0 hr (Log CFU/mL)6 hr (Log CFU/mL)12 hr (Log CFU/mL)24 hr (Log CFU/mL)Log Reduction at 24hr
No Drug Control6.06.87.58.2N/A
Fumasol (No Organic Load)6.04.22.5<1.0>5.0
Fumasol (+10% Serum)6.05.54.83.92.1

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (Adapted from CLSI M27)

Objective: To determine the minimum inhibitory concentration (MIC) of Fumasol against a target fungal strain in the presence and absence of an organic load.

Materials:

  • Fumasol stock solution (e.g., 1280 µg/mL in DMSO)

  • Target fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar. Select isolated colonies to prepare a suspension in sterile saline. Adjust the suspension's turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve the final inoculum density.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 (with or without 10% FBS for high organic load testing) to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the Fumasol working solution (e.g., 64 µg/mL) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading Results: The MIC is the lowest concentration of Fumasol that causes a significant (typically ≥50%) inhibition of growth compared to the drug-free growth control well.

Visualizations

Signaling Pathway Diagram

Fumasol_Mechanism cluster_fungal_cell Fungal Cell cluster_ergosterol_pathway Ergosterol Biosynthesis Pathway Fumasol Fumasol (Extracellular) Fumasol_intra Fumasol (Intracellular) Fumasol->Fumasol_intra Uptake Membrane Cell Membrane 14-alpha-demethylase (Target Enzyme) 14-alpha-demethylase (Target Enzyme) Fumasol_intra->14-alpha-demethylase (Target Enzyme) Inhibition Lanosterol Lanosterol Lanosterol->14-alpha-demethylase (Target Enzyme) Ergosterol_Precursor Ergosterol_Precursor 14-alpha-demethylase (Target Enzyme)->Ergosterol_Precursor Disrupted Membrane Disrupted Membrane 14-alpha-demethylase (Target Enzyme)->Disrupted Membrane Leads to Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Ergosterol->Membrane Incorporation Membrane Integrity Membrane Integrity Ergosterol->Membrane Integrity

Caption: Proposed mechanism of action for Fumasol.

Experimental Workflow Diagramdot

MIC_Workflow cluster_conditions Test Conditions A 1. Prepare Fungal Inoculum (0.5 McFarland Standard) C 3. Add Inoculum to Wells A->C B 2. Prepare Serial Dilution of Fumasol in 96-well plate B->C D 4. Incubate Plate (35°C, 24-48h) C->D E 5. Read Results (Visual or Spectrophotometric) D->E F Determine MIC E->F Cond1 Standard Medium Cond1->B Cond2 Medium + High Organic Load Cond2->B

References

Adjusting Fumasol pH for optimal biocidal activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals. The experimental protocols and data presented are illustrative and should be adapted and validated for your specific laboratory conditions and the particular strain of microorganism you are working with. "Fumasol" is a hypothetical biocide used here for demonstrative purposes.

General Information

The pH of a solution can significantly influence the efficacy of a biocide.[1][2][3][4] The stability, solubility, and mode of action of the active ingredients in a biocidal formulation can all be affected by pH.[1] For many biocides, which are often weak acids, only the undissociated form of the molecule exhibits biocidal activity.[5] Therefore, determining and maintaining the optimal pH is a critical step in ensuring the maximum effectiveness of your biocidal agent.[2][4]

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my Fumasol solution important for its biocidal activity?

A1: The pH of your Fumasol solution is critical because it can affect the chemical form of the active ingredient.[5] For many biocides, the active form is pH-dependent. Operating outside the optimal pH range can lead to reduced efficacy, meaning a higher concentration of Fumasol may be required to achieve the same level of microbial kill.[5][6]

Q2: What is the optimal pH range for Fumasol?

A2: The optimal pH range for Fumasol should be determined experimentally in your laboratory against your target microorganism. This guide provides a protocol for determining this range. As a starting point, many biocides have an optimal pH that is either acidic or alkaline.[2]

Q3: How do I adjust the pH of my Fumasol solution?

A3: The pH of your Fumasol solution can be adjusted by adding a dilute acid (e.g., 1N HCl) to lower the pH or a dilute base (e.g., 1N NaOH) to raise the pH.[7][8] It is crucial to add the acid or base dropwise while continuously monitoring the pH with a calibrated pH meter to avoid overshooting the target pH.[7][9]

Q4: Can I use a buffer to maintain the pH of my Fumasol solution?

A4: Yes, using a biological buffer is an excellent way to maintain a stable pH throughout your experiment.[10][11] The choice of buffer will depend on the desired pH range. Common biological buffers include MES for acidic conditions, PIPES for neutral conditions, and Tris for alkaline conditions.[12] Ensure the chosen buffer does not interfere with the activity of Fumasol or the growth of the test microorganism.

Q5: What happens if I adjust the pH too far in either direction?

A5: Adjusting the pH too far outside the optimal range can lead to a significant loss of biocidal activity.[1][2] In some cases, extreme pH values can also cause the active ingredients to degrade or precipitate out of the solution.[9] If you overshoot your target pH, it is generally not recommended to titrate back with the corresponding acid or base, as this can increase the ionic strength of your solution and potentially affect your results.[9] It is better to prepare a fresh solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent biocidal activity results Fluctuating pH of the Fumasol solution during the experiment.Use a suitable biological buffer to maintain a stable pH.[10][11] Ensure your pH meter is properly calibrated before each use.
Precipitate forms after pH adjustment The pH has been adjusted to a point where the solubility of Fumasol or another component is low. The added acid or base is reacting with a component in the solution.[9]Prepare a fresh solution and adjust the pH more slowly, ensuring thorough mixing. Consider using a different acid or base for adjustment. Perform a solubility test at different pH values.
Fumasol appears to have no biocidal activity The pH of the solution is far outside the optimal range for Fumasol's activity. The Fumasol stock solution may have degraded.Test the biocidal activity of Fumasol across a wide range of pH values to determine the optimal range. Use a fresh stock of Fumasol.
Difficulty in achieving a stable pH reading The pH electrode is dirty or not properly calibrated. The solution is not being stirred adequately during pH adjustment.Clean and calibrate the pH electrode according to the manufacturer's instructions. Use a magnetic stirrer to ensure the solution is homogeneous during pH adjustment.[7]

Data Presentation

The following table presents hypothetical data on the effect of pH on the Minimum Inhibitory Concentration (MIC) of Fumasol against Escherichia coli. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

pHMinimum Inhibitory Concentration (MIC) of Fumasol (µg/mL)
4.0128
5.064
6.032
7.0 16
8.032
9.064
10.0128

Note: This data is for illustrative purposes only and should be determined experimentally.

Experimental Protocols

Protocol 1: Adjusting the pH of Fumasol Solution

Objective: To accurately adjust the pH of a Fumasol solution to a desired value.

Materials:

  • Fumasol stock solution

  • Sterile deionized water

  • 1N Hydrochloric Acid (HCl)

  • 1N Sodium Hydroxide (NaOH)

  • Calibrated pH meter with electrode

  • Sterile beakers or flasks

  • Magnetic stirrer and stir bar

  • Sterile pipettes

Procedure:

  • Prepare the Fumasol solution to the desired starting concentration in a sterile beaker with a magnetic stir bar.[7]

  • Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

  • Immerse the calibrated pH electrode into the solution, ensuring the tip does not touch the bottom or sides of the beaker.

  • Allow the pH reading to stabilize and record the initial pH.

  • To lower the pH, add 1N HCl dropwise using a sterile pipette.[7][8] Allow the solution to mix thoroughly and the pH reading to stabilize before adding more acid.

  • To raise the pH, add 1N NaOH dropwise using a sterile pipette.[7][8] Allow the solution to mix thoroughly and the pH reading to stabilize before adding more base.

  • Continue adding the acid or base in small increments until the target pH is reached.

  • Once the target pH is achieved and stable, record the final pH.

  • Sterile-filter the final solution if required for your experiment.

Protocol 2: Determination of Optimal pH for Fumasol's Biocidal Activity using Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Fumasol at various pH values to identify the optimal pH for its biocidal activity.

Materials:

  • Fumasol stock solution

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) buffered to various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0)

  • Test microorganism (e.g., E. coli ATCC 25922)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

    • Dilute this suspension in the appropriate buffered growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Plate Preparation:

    • For each pH value to be tested, use a separate 96-well plate.

    • Add 100 µL of the corresponding pH-buffered growth medium to all wells of the plate.

    • Add 100 µL of the Fumasol stock solution (at twice the highest desired test concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this across the plate to the tenth column. Discard the final 100 µL from the tenth column.[13]

    • Column 11 will serve as a positive control (growth control) and should contain only the buffered medium and the inoculum.

    • Column 12 will serve as a negative control (sterility control) and should contain only the buffered medium.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to all wells from column 1 to 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Cover the plates and incubate at the appropriate temperature (e.g., 37°C for E. coli) for 18-24 hours.

  • Reading Results:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of Fumasol at which there is no visible growth.[13][14]

    • The results can also be read using a microplate reader to measure the optical density at 600 nm.[13]

  • Data Analysis:

    • Record the MIC value for each pH tested.

    • The pH that corresponds to the lowest MIC is the optimal pH for Fumasol's biocidal activity against the tested microorganism.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_ph_adj pH Adjustment cluster_mic_assay MIC Assay cluster_analysis Analysis prep_fumasol Prepare Fumasol Solution measure_initial_ph Measure Initial pH prep_fumasol->measure_initial_ph prep_media Prepare pH-Buffered Media serial_dilution Serial Dilution in 96-Well Plate prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate with Bacteria prep_inoculum->inoculation adjust_ph Adjust pH with HCl/NaOH measure_initial_ph->adjust_ph measure_final_ph Confirm Final pH adjust_ph->measure_final_ph measure_final_ph->serial_dilution serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Read MIC Results incubation->read_results determine_optimal_ph Determine Optimal pH read_results->determine_optimal_ph

Caption: Experimental workflow for determining the optimal pH for Fumasol's biocidal activity.

ph_activity_relationship cluster_ph pH Scale cluster_activity Biocidal Activity pH4 4.0 Low Low pH4->Low pH5 5.0 Moderate Moderate pH5->Moderate pH6 6.0 High High pH6->High pH7 7.0 Optimal Optimal pH7->Optimal pH8 8.0 pH8->High pH9 9.0 pH9->Moderate pH10 10.0 pH10->Low

Caption: Relationship between pH and the hypothetical biocidal activity of Fumasol.

References

Technical Support Center: Fumasol Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Fumasol. It addresses common issues related to its degradation by UV light and offers strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: My Fumasol samples are showing unexpected degradation during handling. What could be the cause?

A1: Fumasol is highly sensitive to UV light, particularly in the 290-400 nm range. Ambient laboratory lighting, especially fluorescent lights, and indirect sunlight can emit sufficient UV radiation to cause degradation over time. We recommend working in a low-UV environment, using amber-colored vials, or applying UV-protective films to light sources.

Q2: What are the primary degradation products of Fumasol when exposed to UV light?

A2: UV exposure primarily leads to two degradation pathways for Fumasol: photo-oxidation and cyclization. The main degradants identified are Fumasol-Oxide (a result of oxidation) and Cyclo-Fumasol (an inactive isomer). These can be monitored using HPLC-UV analysis.

Q3: How can I quantitatively assess the photostability of my Fumasol formulation?

A3: A forced degradation study is the standard method. This involves exposing a Fumasol solution to a controlled high-intensity UV light source for a defined period and then analyzing the sample by a stability-indicating method like HPLC to quantify the remaining Fumasol and the formation of degradants.

Q4: Are there any recommended chemical stabilizers (excipients) to prevent Fumasol photodegradation in solution?

A4: Yes, incorporating photostabilizers can significantly mitigate degradation. Antioxidants and UV absorbers have shown efficacy. Ascorbic acid and butylhydroxytoluene (B512018) (BHT) are effective antioxidants, while avobenzone (B1665848) can act as a competitive UV absorber. The choice of stabilizer may depend on your formulation's specific requirements.

Troubleshooting Guide

Problem 1: High variability in potency assays for Fumasol samples.

  • Possible Cause: Inconsistent light exposure between samples. Samples handled closer to windows or under direct lab lighting for varying durations may show different levels of degradation.

  • Solution: Standardize all sample handling procedures to minimize light exposure. Use opaque or amber-colored containers for all Fumasol solutions and solid materials. Prepare samples in a shaded area or under yellow light (which lacks UV wavelengths).

Problem 2: Appearance of unknown peaks in my HPLC chromatogram after sample preparation.

  • Possible Cause: Formation of photodegradants during the sample preparation workflow (e.g., dilution, filtration, loading into the autosampler).

  • Solution: Protect the sample from light throughout the entire analytical process. Use amber HPLC vials or a UV-protective cover for your autosampler tray. Minimize the time the sample spends in a transparent vial before injection.

Workflow for Investigating New Peaks

G cluster_investigation Troubleshooting Workflow: Unknown HPLC Peaks start New Peak Detected in Fumasol Chromatogram prep_light Prepare Sample in Complete Darkness start->prep_light reanalyze Re-analyze Sample prep_light->reanalyze peak_present Is Peak Still Present? reanalyze->peak_present photodegradant Conclusion: Peak is a Photodegradant peak_present->photodegradant No other_source Conclusion: Peak from Other Source (e.g., Contamination, Solvent) peak_present->other_source Yes G Fumasol Fumasol (Active Compound) Excited Fumasol* (Excited State) Fumasol->Excited UV Light (hν) Oxide Fumasol-Oxide (Inactive Degradant) Excited->Oxide + O₂ → ROS Cyclo Cyclo-Fumasol (Inactive Isomer) Excited->Cyclo Intramolecular Cyclization ROS Reactive Oxygen Species (ROS) ROS->Oxide G start Is Fumasol in Solution or Solid State? solid Solid Formulation start->solid Solid solution Liquid Formulation start->solution Solution solid_options Primary Mitigation: • Opaque Capsule • Coated Tablet • Amber Glass Packaging solid->solid_options solution_check Is the formulation for topical or injectable use? solution->solution_check topical Topical solution_check->topical Topical injectable Injectable solution_check->injectable Injectable topical_options Mitigation Options: • UV-blocking packaging • Add UV Absorber (e.g., Avobenzone) • Add Antioxidant (e.g., BHT) topical->topical_options injectable_options Mitigation Options: • Amber vials/syringes • Add parenteral-grade  Antioxidant (e.g., Ascorbic Acid) • Strict light protection during administration injectable->injectable_options

Fumasol inactivation by organic matter troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in-vitro and in-vivo experiments with Fumasol, particularly concerning its potential inactivation by organic matter.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Fumasol?

Fumasol is an investigational antifungal agent. Its proposed primary mechanism of action involves the disruption of the fungal cell wall integrity (CWI) signaling pathway.[1] It is believed to hyperactivate the Osc1 MAP kinase, leading to an inappropriate stress response, impaired infection structure function, and ultimately, inhibition of fungal growth.[2]

Q2: My Fumasol treatment is showing reduced or no efficacy in my cell culture experiments. What could be the cause?

Reduced efficacy of Fumasol in cell culture can be due to several factors. A primary reason is the potential inactivation of Fumasol by components of the culture medium, such as serum proteins.[3] Other possibilities include incorrect storage, degradation of the compound, or the development of resistance in the fungal strain.

Q3: I am observing inconsistent results between different batches of my experiment. Why might this be happening?

Inconsistent results can often be traced back to variability in experimental conditions. Specifically for Fumasol, variations in the concentration of organic matter, such as lot-to-lot differences in fetal bovine serum (FBS), can lead to differing levels of Fumasol inactivation.[3] It is also crucial to ensure precise and consistent preparation of Fumasol solutions and cell densities.

Q4: Can Fumasol bind to plasticware or other lab equipment?

While less common, highly lipophilic compounds can sometimes adsorb to plastic surfaces, reducing the effective concentration in your experiment.[4] If you suspect this is an issue, consider using low-protein-binding plasticware or pre-treating your equipment.

Troubleshooting Guides

Issue 1: Loss of Fumasol Activity in the Presence of Serum

Symptoms:

  • Higher Minimum Inhibitory Concentration (MIC) values in serum-containing media compared to serum-free media.

  • Reduced fungal cell death or growth inhibition in assays containing serum.

Troubleshooting Workflow:

Fumasol_Troubleshooting_Workflow start Start: Reduced Fumasol Efficacy Observed check_serum Hypothesis: Serum components are inactivating Fumasol start->check_serum exp_setup Experiment: Compare Fumasol activity in serum-free vs. serum-containing media check_serum->exp_setup quantify_binding Experiment: Quantify Fumasol binding to serum proteins (e.g., equilibrium dialysis) exp_setup->quantify_binding analyze_data Analyze Data: Determine binding affinity (Kd) and percentage of bound Fumasol quantify_binding->analyze_data conclusion Conclusion: High binding affinity confirms inactivation by serum analyze_data->conclusion High Binding alt_conclusion Conclusion: Low binding suggests other factors are at play analyze_data->alt_conclusion Low Binding

Caption: Troubleshooting workflow for Fumasol inactivation by serum.

Possible Solutions:

  • Reduce Serum Concentration: If your experimental design allows, try reducing the percentage of serum in your culture medium.

  • Use a Serum-Free Medium: Switch to a defined, serum-free medium to eliminate the interfering variable.

  • Increase Fumasol Concentration: Empirically determine the Fumasol concentration needed to overcome the inhibitory effects of the serum. Be mindful of potential off-target effects at higher concentrations.

Issue 2: Inconsistent Fumasol Efficacy Across Experiments

Symptoms:

  • High variability in dose-response curves.

  • Poor reproducibility of results.

Potential Causes and Solutions:

Potential CauseRecommended Action
Variability in Organic Matter Standardize the source and lot number of serum or other organic components. Consider using a serum replacement product.
Inaccurate Pipetting Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions.
Cell Seeding Density Ensure a consistent number of cells are seeded in each well, as this can affect the drug-to-cell ratio.[4]
Fumasol Degradation Prepare fresh Fumasol solutions for each experiment. Store stock solutions as recommended and avoid repeated freeze-thaw cycles.

Data on Fumasol Inactivation

The following tables provide hypothetical data illustrating the impact of organic matter on Fumasol activity.

Table 1: Effect of Serum on Fumasol MIC against Candida albicans

Serum ConcentrationMIC (µg/mL)Fold Change in MIC
0%2.51x
2%104x
5%2510x
10%>50>20x

Table 2: Binding Affinity of Fumasol to Common Proteins

ProteinBinding Affinity (Kd) (µM)
Bovine Serum Albumin (BSA)5.2
Human Serum Albumin (HSA)3.8
Alpha-1-Acid Glycoprotein (AAG)12.5

Experimental Protocols

Protocol 1: Determining the Effect of Serum on Fumasol MIC

Objective: To quantify the impact of fetal bovine serum (FBS) on the minimum inhibitory concentration (MIC) of Fumasol against a target fungal strain.

Materials:

  • Fumasol stock solution

  • Target fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a 2x concentrated fungal inoculum in RPMI-1640 medium.

  • Prepare serial dilutions of Fumasol in RPMI-1640 containing different concentrations of FBS (e.g., 0%, 2%, 5%, 10%).

  • Add 100 µL of each Fumasol dilution to the wells of a 96-well plate.

  • Add 100 µL of the 2x fungal inoculum to each well.

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plates at the optimal growth temperature for the fungal strain for 24-48 hours.

  • Determine the MIC by visually inspecting for fungal growth or by measuring the optical density at 600 nm. The MIC is the lowest concentration of Fumasol that inhibits visible growth.

Protocol 2: Equilibrium Dialysis for Fumasol-Protein Binding

Objective: To determine the binding affinity of Fumasol to a specific protein (e.g., BSA).

Materials:

  • Equilibrium dialysis apparatus

  • Dialysis membrane with an appropriate molecular weight cutoff

  • Fumasol solution of known concentration

  • Protein solution (e.g., BSA) in phosphate-buffered saline (PBS)

  • PBS buffer

Methodology:

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Assemble the dialysis cells.

  • In one chamber, add the protein solution. In the other chamber, add the Fumasol solution.

  • Incubate the apparatus at a constant temperature with gentle agitation until equilibrium is reached (typically 18-24 hours).

  • After incubation, take samples from both chambers.

  • Determine the concentration of Fumasol in each chamber using a suitable analytical method (e.g., HPLC, mass spectrometry).

  • Calculate the percentage of bound and unbound Fumasol and determine the binding affinity (Kd).

Visualizations

Fumasol Signaling Pathway

Fumasol_Signaling_Pathway cluster_cell Inside Fungal Cell Fumasol Fumasol Fumasol_Inactive Inactive Fumasol Complex Fumasol->Fumasol_Inactive Binds to Osc1_MAPK Osc1 MAP Kinase Fumasol->Osc1_MAPK Hyperactivates Organic_Matter Organic Matter (e.g., Serum Proteins) Organic_Matter->Fumasol_Inactive Fungal_Cell Fungal Cell Downstream_Targets Downstream Targets Osc1_MAPK->Downstream_Targets Phosphorylates Cell_Wall_Stress Cell Wall Stress Response Downstream_Targets->Cell_Wall_Stress Activates Growth_Inhibition Fungal Growth Inhibition Cell_Wall_Stress->Growth_Inhibition Leads to

Caption: Proposed signaling pathway of Fumasol and its inactivation.

Logical Relationships in Fumasol Inactivation

Logical_Relationships Reduced_Efficacy Reduced Fumasol Efficacy Organic_Matter Presence of Organic Matter High_Protein High Protein Concentration Organic_Matter->High_Protein Binding Binding to Organic Matter High_Protein->Binding Lipophilicity Fumasol Lipophilicity Lipophilicity->Binding Lower_Free_Drug Lower Free Fumasol Concentration Binding->Lower_Free_Drug Lower_Free_Drug->Reduced_Efficacy

Caption: Factors contributing to Fumasol inactivation by organic matter.

References

Improving Fumasol performance against bacterial spores

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fumasol Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the performance of Fumasol against bacterial spores. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Fumasol against bacterial spores?

A1: Fumasol's active ingredient, a stabilized fumaric acid derivative, is thought to act on bacterial spores through a multi-pronged approach. It is hypothesized to first permeabilize the outer spore coat, allowing the active agent to access the inner membrane. Subsequently, it disrupts the proton motive force and interferes with key enzymatic activities, ultimately leading to the inactivation of the spore.

Q2: What are the critical parameters influencing Fumasol's sporicidal efficacy?

A2: The effectiveness of Fumasol is primarily influenced by concentration, contact time, temperature, and pH. Higher concentrations and longer contact times generally result in a greater log reduction of spores. Increased temperature can also enhance sporicidal activity. The optimal pH range for Fumasol activity is typically acidic.

Q3: Can Fumasol be used against all types of bacterial spores?

A3: Fumasol has demonstrated broad-spectrum activity against a variety of bacterial spores. However, the resistance of spores can vary significantly between different species and even strains.[1] It is always recommended to validate the efficacy of Fumasol against your specific target organism under your experimental conditions.

Q4: Is Fumasol effective against spores in the presence of organic load?

A4: The presence of organic material can reduce the efficacy of most sporicidal agents, and Fumasol is no exception. It is crucial to ensure that surfaces and instruments are thoroughly cleaned prior to Fumasol application to maximize its sporicidal activity.[2]

Troubleshooting Guide

Problem 1: Inconsistent or lower than expected log reduction of bacterial spores.

  • Question: I am observing variable results and lower than expected kill rates for Bacillus subtilis spores. What could be the cause?

  • Answer: Several factors could contribute to this issue:

    • Improper Preparation of Fumasol Solution: Ensure that the Fumasol solution is prepared according to the manufacturer's instructions and that the correct concentration is used. The solution should be freshly prepared for each experiment.

    • Inaccurate Spore Suspension Concentration: Verify the concentration of your spore suspension using a validated counting method.

    • Insufficient Contact Time: Ensure that the spores are exposed to Fumasol for the recommended contact time. Shorter exposure times will result in lower efficacy.

    • Presence of Interfering Substances: As mentioned in the FAQ, organic matter or residues from cleaning agents can inhibit Fumasol's activity. Ensure thorough cleaning and rinsing of all surfaces and equipment before applying Fumasol.[2]

    • Incorrect pH of the Solution: Check the pH of the prepared Fumasol solution. The sporicidal activity of Fumasol is optimal in a specific pH range.

Problem 2: Evidence of spore germination but not complete inactivation.

  • Question: My assays show that Fumasol is triggering the germination of spores, but a significant portion are not being fully inactivated and are resuming growth. Why is this happening?

  • Answer: This phenomenon can occur and may be due to the following:

    • Sub-lethal Concentration: The concentration of Fumasol may be sufficient to initiate germination but not high enough to kill the germinated spores, which are more susceptible than dormant spores.[3][4] Consider increasing the Fumasol concentration within the recommended range.

    • Short Contact Time: The contact time might be long enough to trigger germination but too short to ensure the complete inactivation of the now-vulnerable germinated spores.

    • Spore Resistance Mechanisms: Some spores may possess inherent resistance mechanisms that allow them to survive the initial effects of Fumasol after germination.

Problem 3: Fumasol appears to be less effective on spores adhered to surfaces compared to in-suspension tests.

  • Question: I'm seeing a significant difference in Fumasol's performance between my suspension tests and tests on contaminated surfaces. What could explain this?

  • Answer: This is a common observation with many sporicidal agents.[5] Potential reasons include:

    • Biofilm Formation: Spores adhered to surfaces can be embedded in a protective biofilm matrix, which can hinder the penetration of Fumasol.

    • Surface Topography: The microscopic topography of the surface can shield spores from direct contact with the sporicidal agent.

    • Inadequate Wetting: Ensure that the entire surface is thoroughly wetted with the Fumasol solution for the entire contact time. The use of a surfactant-containing formulation of Fumasol may improve surface coverage.

Data Presentation

Table 1: Effect of Fumasol Concentration and Contact Time on Geobacillus stearothermophilus Spores

Fumasol Concentration (%)Contact Time (minutes)Mean Log Reduction (± SD)
1.0102.5 ± 0.3
1.0304.1 ± 0.4
1.0605.8 ± 0.5
2.0104.2 ± 0.4
2.0306.1 ± 0.6
2.060>7.0

Table 2: Influence of Temperature on Fumasol (1.5%) Efficacy against Bacillus anthracis Spores (30-minute contact time)

Temperature (°C)Mean Log Reduction (± SD)
204.5 ± 0.5
375.9 ± 0.6
50>7.0

Experimental Protocols

Protocol 1: Quantitative Suspension Test for Sporicidal Activity

  • Preparation of Spore Suspension: Prepare a standardized spore suspension of the target organism (e.g., Bacillus subtilis) with a known concentration (e.g., 1 x 10^8 spores/mL) in sterile distilled water.

  • Preparation of Fumasol Solution: Prepare the desired concentration of Fumasol in sterile distilled water according to the manufacturer's instructions.

  • Exposure: In a sterile tube, mix 9 parts of the Fumasol solution with 1 part of the spore suspension.

  • Incubation: Incubate the mixture at the desired temperature for the specified contact times.

  • Neutralization: At the end of each contact time, transfer an aliquot of the mixture to a suitable neutralizer solution to inactivate the Fumasol.

  • Enumeration: Perform serial dilutions of the neutralized sample and plate on an appropriate growth medium.

  • Incubation and Counting: Incubate the plates under optimal conditions and count the number of colony-forming units (CFUs).

  • Calculation: Calculate the log reduction in viable spores for each concentration and contact time compared to a water control.

Visualizations

Fumasol_Mechanism cluster_spore Bacterial Spore cluster_effects Mechanism of Action Core Core (DNA, Ribosomes, Enzymes) Inner_Membrane Inner Membrane Cortex Cortex (Peptidoglycan) Outer_Coat Outer Coat Fumasol Fumasol Permeabilization Coat Permeabilization Fumasol->Permeabilization Permeabilization->Outer_Coat Membrane_Disruption Inner Membrane Disruption Permeabilization->Membrane_Disruption Membrane_Disruption->Inner_Membrane Enzyme_Inhibition Enzyme Inhibition Membrane_Disruption->Enzyme_Inhibition Enzyme_Inhibition->Core Inactivation Spore Inactivation Enzyme_Inhibition->Inactivation

Caption: Proposed mechanism of Fumasol action on a bacterial spore.

Sporicidal_Test_Workflow Start Start Prep_Spores Prepare Spore Suspension (1x10^8 spores/mL) Start->Prep_Spores Prep_Fumasol Prepare Fumasol Solution Start->Prep_Fumasol Mix Mix Spores and Fumasol (1:9 ratio) Prep_Spores->Mix Prep_Fumasol->Mix Incubate Incubate at Defined Temperature and Time Mix->Incubate Neutralize Neutralize Fumasol Activity Incubate->Neutralize Dilute Perform Serial Dilutions Neutralize->Dilute Plate Plate on Growth Medium Dilute->Plate Incubate_Plates Incubate Plates Plate->Incubate_Plates Count Count Colonies (CFU) Incubate_Plates->Count Analyze Calculate Log Reduction Count->Analyze End End Analyze->End

Caption: Experimental workflow for quantitative sporicidal suspension testing.

References

Fumasol Disinfection Protocols: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Fumasol (active ingredient: hypochlorous acid, HOCl) for disinfection. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative efficacy data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is Fumasol and what is its active ingredient?

Fumasol is a high-level disinfectant and sanitizer. Its active ingredient is hypochlorous acid (HOCl), a weak acid that is a potent oxidizing agent effective against a broad spectrum of pathogens, including bacteria, viruses, and fungi.[1][2]

Q2: What is the mechanism of action of Fumasol (hypochlorous acid)?

Fumasol works by disrupting the cellular structures of microorganisms. The neutral charge of the hypochlorous acid molecule allows it to easily penetrate the cell walls of pathogens.[3] Once inside, it acts as a strong oxidizing agent, damaging proteins, lipids, and nucleic acids, which leads to the rapid inactivation and death of the microbe.[4][5][6]

Q3: Is Fumasol safe to use in a laboratory setting?

Yes, Fumasol is considered safe for use in laboratory settings when handled according to the manufacturer's instructions. Hypochlorous acid is non-toxic and non-irritating to the skin.[5] It is also environmentally friendly as it degrades into saltwater.[7] However, as with any disinfectant, appropriate personal protective equipment (PPE) should be worn.

Q4: How should I store Fumasol to ensure its stability and efficacy?

Fumasol's stability is influenced by several factors. To maintain its potency, it should be stored in a cool, dark place, away from direct sunlight and UV light.[8][9] The optimal storage temperature is between 4°C and 25°C.[8] It is also crucial to keep the container tightly sealed to prevent exposure to air, which can lead to degradation.[4] Fumasol should be stored in opaque, coated glass or high-quality plastic containers; contact with metals like iron, copper, or brass can cause it to break down.[8][10]

Q5: What is the optimal pH for Fumasol's disinfecting activity?

Hypochlorous acid is most stable and effective in a slightly acidic to neutral pH range, typically between 5 and 7.[3][7] In this range, the un-dissociated form of hypochlorous acid predominates, which is more effective at penetrating and killing microorganisms.[11]

Troubleshooting Guide

This guide addresses common issues that may arise during the use of Fumasol for disinfection.

Problem: Reduced or no disinfectant efficacy.

Possible Cause Solution
Improper Storage: Exposure to light, high temperatures, or air has caused the hypochlorous acid to degrade.[8][9]Store Fumasol in a cool, dark place in a tightly sealed, opaque container. Do not exceed the recommended storage temperature of 25°C.[8]
Incorrect pH: The pH of the solution is outside the optimal range of 5-7, reducing the concentration of the more effective un-dissociated hypochlorous acid.[3][11]Check the pH of your Fumasol solution. If it is outside the optimal range, it may have degraded. Ensure your water source for dilution is not excessively alkaline or acidic.
Presence of Organic Matter: The surfaces to be disinfected were not pre-cleaned, and the organic load is neutralizing the hypochlorous acid.[12]Always pre-clean surfaces with a compatible cleaning agent to remove dirt, grime, and organic material before applying Fumasol.
Incorrect Dilution: The Fumasol solution was diluted beyond its effective concentration.Follow the manufacturer's instructions for proper dilution to achieve the desired parts per million (ppm) for the target application.
Expired Product: The Fumasol solution has passed its expiration date and lost its potency.Check the expiration date on the container and discard any expired product.

Problem: Inconsistent disinfection results.

Possible Cause Solution
Insufficient Contact Time: The disinfectant is not left on the surface long enough to kill the target microorganisms.Ensure the treated surface remains wet with Fumasol for the entire recommended contact time for the specific pathogen you are targeting.[11]
Uneven Application: The disinfectant is not applied uniformly, leaving some areas untreated.When spraying or fogging, ensure complete and even coverage of all surfaces. For manual application, use a systematic approach to ensure all areas are treated.
Material Incompatibility: The surface material is reacting with or absorbing the Fumasol, reducing its effectiveness.While hypochlorous acid is compatible with many materials, it's advisable to test on a small, inconspicuous area first, especially with sensitive equipment. FKM (Viton®) is a recommended material for seals and O-rings.[13]

Quantitative Efficacy Data

The following tables summarize the effective concentrations and contact times of hypochlorous acid against common laboratory contaminants. Efficacy is typically measured as a log reduction in the microbial population. A 3-log reduction (99.9%) is generally considered effective for surface disinfectants.[14]

Table 1: Antibacterial Efficacy of Hypochlorous Acid

MicroorganismConcentration (ppm)Contact TimeLog Reduction
Escherichia coli<5Seconds>2 (99%)[15]
Staphylococcus aureus2001 minute>5 (99.999%)[16]
Pseudomonas aeruginosa2005 minutes>5 (99.999%)[16]
Pseudomonas aeruginosa4010 minutesSignificant reduction[10]

Table 2: Antiviral Efficacy of Hypochlorous Acid

MicroorganismConcentration (ppm)Contact TimeLog Reduction
Influenza Virus (H7N1)100-20010 secondsUndetectable levels[12]
Influenza Virus (H1N1)10030 secondsComplete destruction[17]
Norovirus2001 minute>3 (99.9%)[18][19]
Norovirus2010 minutes>3 (99.9%)[18][19]
Coronavirus (surrogate)200<1 minuteInactivation[20]

Table 3: Antifungal Efficacy of Hypochlorous Acid

MicroorganismConcentration (ppm)Contact TimeLog Reduction
Candida albicans50-2001 minuteComplete inhibition[21]
Aspergillus species100 (0.01%)1 minute>4 (99.99%)

Experimental Protocols

The following are detailed methodologies for key experiments to validate the efficacy of Fumasol in your laboratory.

Protocol 1: Standard Surface Disinfection Protocol

This protocol outlines the steps for effective surface disinfection using Fumasol.

G cluster_prep Preparation cluster_app Application cluster_contact Contact Time & Post-Application PPE 1. Don appropriate PPE (gloves, lab coat, eye protection) PreClean 2. Pre-clean surfaces with a compatible detergent PPE->PreClean RinseDry 3. Rinse with water and allow to dry completely PreClean->RinseDry PrepFumasol 4. Prepare Fumasol solution to the desired concentration RinseDry->PrepFumasol Apply 5. Apply Fumasol solution to the surface (spray or wipe) PrepFumasol->Apply EnsureWet 6. Ensure the surface remains visibly wet Apply->EnsureWet Contact 7. Allow for the required contact time EnsureWet->Contact WipeDry 8. Wipe the surface dry with a sterile cloth (if required) Contact->WipeDry Dispose 9. Dispose of materials in accordance with lab procedures WipeDry->Dispose

Caption: Standard workflow for surface disinfection using Fumasol.

Protocol 2: Efficacy Testing of Fumasol on a Hard, Non-Porous Surface

This protocol is adapted from standard methods such as AOAC 955.14, 955.15, and 964.02 for evaluating the efficacy of a disinfectant on a hard surface.[3][22]

Materials:

  • Fumasol solution at the desired concentration

  • Sterile test surfaces (e.g., stainless steel coupons)

  • Culture of the test microorganism (e.g., Staphylococcus aureus ATCC 6538)

  • Sterile neutralizing broth

  • Standard microbiological growth media (e.g., Tryptic Soy Agar)

  • Sterile pipettes, swabs, and other laboratory equipment

Procedure:

  • Preparation of Test Surfaces:

    • Clean and sterilize the test surfaces (coupons).

    • Inoculate each coupon with a standardized culture of the test microorganism.

    • Allow the coupons to dry under sterile conditions.

  • Application of Fumasol:

    • Immerse the inoculated, dried coupons in the Fumasol solution for the specified contact time.

    • Simultaneously, immerse control coupons in a sterile saline solution.

  • Neutralization and Recovery:

    • After the contact time, transfer the coupons to a sterile neutralizing broth to inactivate the Fumasol.

    • Vortex or sonicate to recover any surviving microorganisms.

  • Enumeration:

    • Perform serial dilutions of the neutralizing broth.

    • Plate the dilutions onto appropriate growth media.

    • Incubate the plates under optimal conditions for the test microorganism.

  • Data Analysis:

    • Count the number of colony-forming units (CFUs) on the plates from both the Fumasol-treated and control coupons.

    • Calculate the log reduction in the microbial population. A passing result typically requires a minimum of a 3-log reduction for bacteria.[14]

Mandatory Visualizations

Fumasol (Hypochlorous Acid) Mechanism of Action

This diagram illustrates the key steps in the antimicrobial action of hypochlorous acid.

G cluster_cell Microbial Cell cluster_damage Cellular Damage cluster_outcome Outcome CellWall Cell Wall/ Membrane Cytoplasm Cytoplasm CellWall->Cytoplasm OxidizeProteins Protein Oxidation & Denaturation Cytoplasm->OxidizeProteins DamageLipids Lipid Peroxidation Cytoplasm->DamageLipids DamageDNA DNA Damage Cytoplasm->DamageDNA DNA DNA Proteins Proteins/ Enzymes HOCl Fumasol (HOCl) HOCl->CellWall Penetration (neutral charge) CellDeath Cell Death OxidizeProteins->CellDeath DamageLipids->CellDeath DamageDNA->CellDeath

Caption: Mechanism of action of Fumasol (hypochlorous acid) on a microbial cell.

Troubleshooting Flowchart for Fumasol Disinfection Issues

This flowchart provides a logical sequence for troubleshooting common problems with Fumasol disinfection.

G Start Start: Reduced Efficacy CheckStorage Check Storage Conditions (Cool, Dark, Sealed?) Start->CheckStorage CheckPreClean Was the surface pre-cleaned? CheckStorage->CheckPreClean Yes Solution1 Solution: Improve storage practices CheckStorage->Solution1 No CheckContactTime Was the correct contact time used? CheckPreClean->CheckContactTime Yes Solution2 Solution: Pre-clean surfaces before disinfection CheckPreClean->Solution2 No CheckConcentration Is the concentration correct? CheckContactTime->CheckConcentration Yes Solution3 Solution: Ensure surface remains wet for the full contact time CheckContactTime->Solution3 No CheckExpiry Is the product within its expiry date? CheckConcentration->CheckExpiry Yes Solution4 Solution: Prepare fresh solution at the correct concentration CheckConcentration->Solution4 No Solution5 Solution: Replace with a new bottle CheckExpiry->Solution5 No End Problem Resolved CheckExpiry->End Yes Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End

Caption: Troubleshooting flowchart for Fumasol disinfection efficacy issues.

References

Fumasol Residue Troubleshooting: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering residue from Fumasol on laboratory equipment. As "Fumasol" is often a trade name for cleaning agents containing hypochlorous acid (HOCl), this guide primarily addresses HOCl-related residues. Additionally, to ensure comprehensive support, we have included troubleshooting for fumaric acid residue, as the similar-sounding names can lead to confusion.

Frequently Asked Questions (FAQs)

Q1: What is Fumasol and why might it be leaving a residue?

A1: "Fumasol" is commonly a brand name for disinfectants and sanitizers where the active ingredient is hypochlorous acid (HOCl). HOCl is a weak acid that is highly effective at killing microbes.[1][2] While often marketed as leaving minimal residue, certain conditions can lead to the formation of a film.[3] This can be due to the degradation of the HOCl solution, its interaction with previously existing residues on the equipment, or the presence of other stabilizing ingredients in the specific Fumasol formulation.[3][4]

Q2: I see information about Fumaric Acid. Is this related to Fumasol?

A2: Fumaric acid is a distinct chemical compound, an organic acid that is a key component in the Krebs cycle (also known as the citric acid cycle) in cellular metabolism.[5] It is a white, crystalline solid with low solubility in water.[6][7] Due to the similarity in name, it is possible to confuse it with Fumasol. This guide addresses both to ensure you can correctly identify and resolve your residue issue.

Q3: Is the residue I'm seeing on my lab equipment harmful?

A3: Residue from hypochlorous acid solutions is generally not considered highly toxic, but it can interfere with experiments by altering surface chemistry or introducing contaminants.[3] Fumaric acid is also considered to have low toxicity but any unintended residue can impact experimental results.[7] It is always best practice to work with clean, residue-free equipment.[8]

Troubleshooting Guide: Fumasol (Hypochlorous Acid) Residue

A whitish or tacky film on lab equipment after using a Fumasol product is likely due to the nature of the hypochlorous acid solution.

Problem: A visible film or tackiness remains on glassware or plasticware after disinfection with Fumasol.

Experimental Workflow for Residue Removal

G Fumasol (HOCl) Residue Removal Workflow cluster_prep Initial Steps cluster_cleaning Cleaning Protocols cluster_final Final Rinse and Drying A Empty and pre-rinse equipment with deionized water. B Visually inspect for the extent of residue. A->B C Mild Cleaning: Wash with a laboratory-grade detergent and warm water. B->C D Moderate Cleaning: Soak in a mild acidic solution (e.g., 1% acetic acid or citric acid). C->D If residue persists E Intensive Cleaning: Use a 70% ethanol (B145695) or isopropanol (B130326) rinse. D->E If residue persists F Thoroughly rinse with deionized water (3-4 times). E->F G Air dry or use a drying oven at an appropriate temperature. F->G H Final inspection for any remaining residue. G->H

Caption: A step-by-step workflow for the removal of Fumasol (HOCl) residue.

Detailed Methodologies

1. Mild Cleaning Protocol:

  • Objective: To remove fresh or light Fumasol residue.

  • Procedure:

    • Immediately after use, rinse the equipment with deionized water.[8]

    • Prepare a solution of laboratory-grade, phosphate-free detergent in warm water.

    • Using a soft brush or sponge, gently scrub all surfaces of the equipment.[9]

    • Rinse thoroughly with warm tap water to remove all detergent.[9]

    • Perform a final rinse with deionized water at least three times.[10]

    • Allow to air dry completely or place in a drying oven.

2. Moderate Cleaning Protocol (for persistent residue):

  • Objective: To remove more stubborn or slightly aged Fumasol residue.

  • Procedure:

    • Follow steps 1-4 of the Mild Cleaning Protocol.

    • Prepare a 1% solution of a weak acid such as acetic acid or citric acid.

    • Immerse the equipment in the acidic solution and let it soak for 15-30 minutes.

    • Gently scrub the surfaces again with a soft brush.

    • Rinse thoroughly with tap water, followed by at least three rinses with deionized water.[10]

    • Dry the equipment as described above.

3. Intensive Cleaning Protocol (for heavy or tacky residue):

  • Objective: To remove heavy or difficult Fumasol residue.

  • Procedure:

    • After attempting the moderate cleaning protocol, if residue persists, perform a solvent rinse.

    • Rinse the equipment with 70% ethanol or isopropanol. Ensure adequate ventilation and follow all safety protocols for flammable liquids.

    • This rinse helps to dissolve potential organic components of the residue.

    • Follow the solvent rinse with a thorough rinse with deionized water (at least three times).[11]

    • Dry the equipment appropriately.

Troubleshooting Guide: Fumaric Acid Residue

Fumaric acid is a crystalline solid with low water solubility, which can lead to the formation of a white, crystalline residue.

Problem: A white, crystalline powder or film is present on lab equipment.

Data Presentation: Fumaric Acid Solubility

The following table summarizes the solubility of fumaric acid in various common laboratory solvents. This data is critical for selecting the appropriate cleaning agent.

SolventSolubility ( g/100 mL at 25°C)Reference
Water0.70[12]
95% Ethanol5.76 (at 30°C)[6]
Acetone1.72[12]
Diethyl Ether1.01[12]
Chloroform0.02[12]
Benzene0.003[12]

Experimental Protocol for Fumaric Acid Residue Removal

  • Mechanical Removal: For loose crystalline residue, gently scrape or brush off as much of the solid as possible.

  • Solvent Rinse (based on solubility data):

    • Rinse the equipment with a solvent in which fumaric acid is more soluble, such as ethanol or acetone.[12] Perform this in a fume hood with appropriate personal protective equipment.

    • Multiple small-volume rinses are more effective than a single large-volume rinse.

  • Alkaline Wash:

    • Prepare a dilute solution of a weak base, such as sodium bicarbonate or a 1% sodium hydroxide (B78521) solution. Fumaric acid will react with the base to form a more soluble salt.

    • Wash the equipment with this solution, using a soft brush.

    • Rinse thoroughly with tap water to remove the basic solution and the fumarate (B1241708) salt.

  • Final Rinse:

    • Rinse the equipment at least three times with deionized water to remove any remaining traces of cleaning agents.[10]

  • Drying:

    • Allow the equipment to air dry or use a drying oven.

Mandatory Visualizations

Signaling Pathway: Hypochlorous Acid's Mechanism of Action

Hypochlorous acid is a powerful antimicrobial agent that acts through multiple mechanisms to damage and kill pathogens.

G Hypochlorous Acid (HOCl) Mechanism of Action HOCl Hypochlorous Acid (HOCl) CellWall Bacterial Cell Wall/Membrane HOCl->CellWall Penetrates DNA DNA Synthesis Inhibition CellWall->DNA Protein Protein Synthesis Inhibition CellWall->Protein Metabolism Metabolic Disruption (ATP Production) CellWall->Metabolism CellDeath Bacterial Cell Death DNA->CellDeath Protein->CellDeath Metabolism->CellDeath

Caption: The multi-targeted mechanism of action of hypochlorous acid on bacterial cells.[13]

Experimental Workflow: Fumaric Acid in the Krebs Cycle

Fumaric acid is a key intermediate in the Krebs (Citric Acid) Cycle, a fundamental metabolic pathway.

G Fumaric Acid in the Krebs Cycle Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Oxaloacetate->Succinate ... (Cycle continues)

Caption: The role of Fumaric Acid as an intermediate in the Krebs Cycle.[5][14]

References

Validation & Comparative

Fumasol vs. Alcohol-Based Disinfectants: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The critical need for effective disinfection in research and pharmaceutical settings demands a thorough understanding of the available agents. This guide provides an objective comparison of Fumasol, a disinfectant leveraging the biocidal properties of chlorine dioxide/hypochlorous acid, and traditional alcohol-based disinfectants. The following analysis is based on a synthesis of available experimental data to evaluate their efficacy across a range of microbial threats.

Executive Summary

Both Fumasol (chlorine dioxide/hypochlorous acid) and alcohol-based disinfectants are effective against a broad spectrum of pathogens. However, their performance profiles exhibit key differences. Alcohol-based disinfectants, typically ethanol (B145695) or isopropyl alcohol, offer rapid bactericidal and virucidal action against many common microbes but are generally ineffective against bacterial spores.[1] Fumasol's active ingredients, chlorine dioxide and hypochlorous acid, demonstrate a wider spectrum of activity that includes sporicidal capabilities, a crucial advantage in sterile environments.[1][2] The efficacy of alcohol is also known to be concentration-dependent, with optimal bactericidal activity between 60% and 90%.[1]

Quantitative Efficacy Comparison

The following tables summarize the antimicrobial efficacy of chlorine dioxide/hypochlorous acid and alcohol-based disinfectants based on available experimental data. Efficacy is typically measured by the log reduction in microbial viability, where a higher log reduction indicates a greater reduction in the number of viable microorganisms.

Table 1: Virucidal Efficacy

VirusDisinfectantConcentrationContact TimeLog ReductionReference
Hepatitis A Virus (HAV)Chlorine Dioxide (ClO2)500 ppm10 min≥ 3[3][4]
Hepatitis A Virus (HAV)Ethanol50%10 min≥ 3[3][4]
Hepatitis A Virus (HAV)Ethanol70%> 5 min≥ 4[3]
SARS-CoV-2Chlorine Dioxide (ClO2)24 ppm10 sec> 4[5]
SARS-CoV-2Sodium Hypochlorite (B82951)24 ppm3 min~2[5]
H1N1Chlorine Dioxide (ClO2)46.39 mg/LNot Specified>98.2% reduction[6]
EV71Chlorine Dioxide (ClO2)84.65 mg/LNot Specified>98.2% reduction[6]

Table 2: Bactericidal Efficacy

BacteriaDisinfectantConcentrationContact TimeLog Reduction/EfficacyReference
Methicillin-resistant Staphylococcus aureus (MRSA)Hypochlorous Acid (HOCl)0.01%ImmediateBactericidal[7]
Methicillin-resistant Staphylococcus aureus (MRSA)Isopropyl Alcohol70%ImmediateBactericidal[7]
Methicillin-susceptible Staphylococcus aureus (MSSA)Hypochlorous Acid (HOCl)0.01%1 minBactericidal[7]
Methicillin-susceptible Staphylococcus aureus (MSSA)Isopropyl Alcohol70%1 minBactericidal[7]
Staphylococcus aureusChlorine Dioxide (ClO2)≥0.2%Not SpecifiedEffective[8]
Bacillus subtilisChlorine Dioxide (ClO2)≥0.5%Not SpecifiedEffective[8]
Various BacteriaChlorine Dioxide (ClO2)5-20 mg/LNot Specified98.2% reduction[6]

Table 3: Fungicidal & Sporicidal Efficacy

MicroorganismDisinfectantEfficacyReference
Candida albicansHypochlorous Acid (HOCl) 0.01%Immediately bactericidal[7]
Candida albicansIsopropyl Alcohol 70%Immediately bactericidal[7]
FungiChlorine Dioxide (ClO2)Effective[2]
Bacterial SporesAlcoholNot sporicidal[1][2]
Bacterial SporesHypochlorous Acid (HOCl)Sporicidal[1]
Bacterial SporesChlorine Dioxide (ClO2)Effective[2]

Mechanisms of Action

The antimicrobial activity of these disinfectants stems from distinct biochemical interactions with microbial cells.

Fumasol (Chlorine Dioxide/Hypochlorous Acid)

Chlorine dioxide and hypochlorous acid are potent oxidizing agents. Their primary mechanism of action involves the disruption of critical cellular functions through oxidation. This includes the denaturation of proteins, enzymes, and damage to cell membranes, leading to cell death.[9] For viruses, chlorine dioxide has been shown to react with viral RNA and capsid proteins, inhibiting the virus's ability to attach to, penetrate, and replicate within host cells.[10]

G cluster_disinfectant Fumasol (Chlorine Dioxide/Hypochlorous Acid) cluster_pathogen Pathogen ClO2_HOCl Chlorine Dioxide (ClO2) Hypochlorous Acid (HOCl) Cell_Membrane Cell Membrane/ Viral Envelope ClO2_HOCl->Cell_Membrane Oxidation & Disruption Proteins_Enzymes Proteins & Enzymes ClO2_HOCl->Proteins_Enzymes Denaturation Genetic_Material Genetic Material (RNA/DNA) ClO2_HOCl->Genetic_Material Damage Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Leads to Metabolic_Inhibition Metabolic Inhibition Proteins_Enzymes->Metabolic_Inhibition Results in Replication_Inhibition Replication Inhibition Genetic_Material->Replication_Inhibition Prevents

Caption: Mechanism of Fumasol (Chlorine Dioxide/Hypochlorous Acid).

Alcohol-Based Disinfectants

The primary mode of action for alcohol-based disinfectants is the denaturation of proteins and the solubilization of lipids.[11] This disruption of the cell membrane's integrity and the inactivation of essential proteins leads to metabolic interference and cell lysis. The presence of water is crucial for this process, which is why concentrations of 60-90% are generally more effective than absolute alcohol.

G cluster_disinfectant Alcohol-Based Disinfectant cluster_pathogen Pathogen Alcohol Ethanol / Isopropyl Alcohol (60-90%) Cell_Membrane Cell Membrane (Lipids) Alcohol->Cell_Membrane Solubilizes Lipids Proteins Cellular Proteins Alcohol->Proteins Denatures Proteins Membrane_Disruption Membrane_Disruption Cell_Membrane->Membrane_Disruption Results in Enzyme_Inactivation Enzyme_Inactivation Proteins->Enzyme_Inactivation Leads to Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis Causes Metabolic_Failure Metabolic Failure Enzyme_Inactivation->Metabolic_Failure Causes

Caption: Mechanism of Alcohol-Based Disinfectants.

Experimental Protocols

The following are generalized experimental protocols for suspension and carrier tests, based on standard methodologies for evaluating disinfectant efficacy.

Suspension Test Protocol

This method assesses the efficacy of a disinfectant against microorganisms suspended in a liquid phase.

  • Preparation of Microbial Suspension: A standardized suspension of the test microorganism is prepared in a suitable broth or buffer to a known concentration (e.g., 1x10^8 CFU/mL).

  • Disinfectant Preparation: The disinfectant is prepared at the desired concentration.

  • Exposure: A specified volume of the microbial suspension is mixed with a volume of the disinfectant solution. The mixture is maintained at a controlled temperature for a defined contact time (e.g., 30 seconds, 1 minute, 5 minutes).

  • Neutralization: After the contact time, a neutralizer is added to the mixture to inactivate the disinfectant.

  • Enumeration: The number of surviving microorganisms is determined by plating serial dilutions of the neutralized mixture onto appropriate growth media.

  • Calculation: The log reduction is calculated by comparing the number of surviving microorganisms to the initial concentration in the control (microbial suspension mixed with a placebo instead of the disinfectant). A 4-log reduction (99.99% kill rate) is often the standard for efficacy in suspension tests.[12]

Carrier Test Protocol

This method evaluates the disinfectant's ability to inactivate microorganisms dried on a hard, non-porous surface, simulating real-world conditions.

  • Carrier Preparation: Sterile carriers (e.g., stainless steel discs, glass slides) are inoculated with a standardized suspension of the test microorganism and allowed to dry under controlled conditions.

  • Disinfectant Application: The inoculated carriers are immersed in or sprayed with the disinfectant solution for a specified contact time and temperature.

  • Neutralization: The carriers are transferred to a neutralizing broth to stop the action of the disinfectant.

  • Recovery of Microorganisms: Surviving microorganisms are recovered from the carriers by methods such as vortexing or scraping.

  • Enumeration: The number of viable microorganisms in the neutralizing broth is quantified using plating and incubation.

  • Calculation: The log reduction is determined by comparing the number of survivors on the treated carriers to those on control carriers (treated with a placebo). A 3-log reduction (99.9% kill rate) is a common benchmark for carrier tests.[3][4]

G cluster_suspension Suspension Test cluster_carrier Carrier Test Microbe_Suspension Prepare Microbial Suspension Mix Mix with Disinfectant Microbe_Suspension->Mix Contact Time Neutralize_S Neutralize Mix->Neutralize_S Plate_S Plate and Incubate Neutralize_S->Plate_S Count_S Count Survivors Plate_S->Count_S End Calculate Log Reduction Count_S->End Inoculate_Carrier Inoculate and Dry Carrier Apply_Disinfectant Apply Disinfectant Inoculate_Carrier->Apply_Disinfectant Contact Time Neutralize_C Neutralize Apply_Disinfectant->Neutralize_C Recover Recover Microbes Neutralize_C->Recover Plate_C Plate and Incubate Recover->Plate_C Count_C Count Survivors Plate_C->Count_C Count_C->End Start Start Start->Microbe_Suspension Start->Inoculate_Carrier

Caption: General Experimental Workflow for Disinfectant Efficacy Testing.

Conclusion

The choice between Fumasol (chlorine dioxide/hypochlorous acid) and alcohol-based disinfectants depends on the specific application and the target microorganisms.

  • Alcohol-based disinfectants are suitable for rapid disinfection of non-critical surfaces and skin where sporicidal activity is not a primary concern. Their fast evaporation can be an advantage but may also limit contact time.[2]

  • Fumasol , with its active ingredients of chlorine dioxide and hypochlorous acid, offers a broader spectrum of antimicrobial activity, including efficacy against bacterial spores.[1][2] This makes it a more robust option for high-level disinfection and for use in critical environments where the elimination of all microbial life is paramount. Furthermore, chlorine dioxide has been shown to be a more potent antiviral agent than sodium hypochlorite in the presence of organic matter.[5]

For research and drug development professionals, where the integrity of experiments and the prevention of contamination are critical, the sporicidal and broad-spectrum efficacy of Fumasol presents a significant advantage over alcohol-based disinfectants.

References

Unveiling Virucidal Efficacy: A Comparative Analysis of Disinfectant Performance Against Novel Viruses

Author: BenchChem Technical Support Team. Date: December 2025

In the perpetual battle against viral pathogens, particularly emerging and novel strains, the scientific and healthcare communities rely on robust data to validate the efficacy of virucidal agents. This guide offers a comprehensive comparison of various disinfectant formulations, with a focus on a well-documented alcohol-based hand rub, and contrasts its performance with other common alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals, providing a clear, data-driven overview supported by detailed experimental protocols.

Comparative Analysis of Virucidal Activity

The virucidal efficacy of a disinfectant is its ability to reduce the infectivity of viruses. This is typically measured by the log reduction in viral titer after a specific contact time. A higher log reduction indicates a more effective virucidal agent. The following tables summarize the performance of a novel alcohol-based formulation and compare it with other common virucidal agents against a range of enveloped and non-enveloped viruses.

Table 1: Virucidal Efficacy of a Novel Alcohol-Based Formulation

A novel formulation with 55% ethanol (B145695), 10% propan-1-ol, 5.9% propan-1,2-diol, 5.7% butan-1,3-diol, and 0.7% phosphoric acid has demonstrated broad-spectrum virucidal activity.[1] In quantitative suspension tests, this formulation significantly reduced the infectivity of numerous viruses within a short contact time.[1]

VirusTypeLog10 Reduction Factor (RF)Contact TimeProtein Load
Influenza A and BEnveloped>330 sWith and without
Herpes Simplex 1 and 2Enveloped>330 sWith and without
Bovine Corona (SARS-CoV surrogate)EnvelopedNo replication detected30 sNot specified
Respiratory Syncytial VirusEnveloped>330 sWith and without
Vaccinia VirusEnveloped>330 sWith and without
Hepatitis B VirusEnveloped>330 sWith and without
Bovine Viral Diarrhoea (Hepatitis C surrogate)Enveloped>330 sWith and without
Hepatitis ANon-enveloped>330 sWith and without
PoliovirusNon-enveloped>330 sWith and without
RotavirusNon-enveloped>330 sWith and without
Feline CalicivirusNon-enveloped>330 sWith and without

Table 2: Comparative Efficacy of Various Virucidal Agents

The effectiveness of virucidal agents varies depending on their active ingredients and the type of virus. Non-enveloped viruses are generally more resistant to disinfectants than enveloped viruses.[2]

Active AgentConcentrationTarget VirusLog10 ReductionContact TimeReference
Ethanol70%SARS-CoV-2≥3.0 to ≥4.71 to 5 minutes[3]
Ethanol80%Porcine Transmissible Gastroenteritis Virus (TGEV)≥4Not specified[4]
Sodium Hypochlorite0.5%Ebola Virus>530 s[5]
Glutaraldehyde & Quaternary Ammonium Compounds12% & 10%Various animal viruses>2 (99%)<15 min[6][7]
p-chloro-m-xylenolNot specifiedSARS-CoV-2≥3.0 to ≥4.71 to 5 minutes[3]
Salicylic AcidNot specifiedSARS-CoV-2≥3.0 to ≥4.71 to 5 minutes[3]
Quaternary Ammonium CompoundsNot specifiedSARS-CoV-2≥3.0 to ≥4.71 to 5 minutes[3]
Caustic Soda1-3%Porcine Respiratory Coronavirus (PRCV)≥4Not specified[4]
Potassium Peroxymonosulfate0.5-2%Porcine Respiratory Coronavirus (PRCV)≥4Not specified[4]

Experimental Protocols

The validation of virucidal claims relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key experiments cited in the comparison tables.

Quantitative Suspension Test (based on EN 14476)

This test evaluates the virucidal activity of a liquid chemical disinfectant against viruses in suspension.

1. Materials:

  • Test Virus Suspension: A suspension of the virus in a solution that maintains its viability.
  • Test Disinfectant: The disinfectant product to be tested at various concentrations.
  • Interfering Substance (Protein Load): Bovine serum albumin (BSA) or fetal calf serum is used to simulate the presence of organic matter, which can interfere with the disinfectant's efficacy.[1]
  • Hard Water: Water with a defined hardness to standardize the test conditions.
  • Cell Culture: A suitable cell line for the propagation and titration of the test virus (e.g., Vero E6 cells for SARS-CoV-2).[3]
  • Culture Medium: Medium required for maintaining the cell line and for viral titration.
  • Neutralizer: A solution to inactivate the disinfectant at the end of the contact time without affecting the virus.

2. Procedure:

  • A mixture is prepared containing the test disinfectant, the virus suspension, and the interfering substance (if applicable).
  • The mixture is incubated at a specified temperature for a defined contact time (e.g., 30 seconds, 1 minute, 5 minutes).
  • At the end of the contact time, the action of the disinfectant is immediately neutralized by adding the neutralizer.
  • The remaining infectious virus in the mixture is quantified by serial dilution and inoculation onto the appropriate cell culture.
  • A virus control (without disinfectant) is run in parallel to determine the initial viral titer.
  • The reduction in viral titer is calculated by subtracting the logarithm of the viral titer after disinfection from the logarithm of the initial viral titer. A reduction of ≥ 4 log10 is generally considered evidence of virucidal activity.[5]

Fingerpad Test (based on EN 1500)

This in vivo test simulates the practical application of hand rubs and assesses their efficacy in reducing viral contamination on hands.

1. Materials:

  • Test Product: The hand rub formulation being evaluated.
  • Reference Product: A standard disinfectant for comparison (e.g., 60% propan-2-ol).[1]
  • Test Virus Suspension: A high-titer suspension of a non-pathogenic test virus (e.g., poliovirus type 1).[1]
  • Human Volunteers: A panel of volunteers with healthy hands.

2. Procedure:

  • The hands of the volunteers are washed with soft soap and dried.
  • A defined volume of the test virus suspension is applied to the fingertips of each hand and allowed to dry.
  • The fingertips are then rubbed with the test product or the reference product for a specified duration (e.g., 30 seconds).
  • After the contact time, the remaining virus on the fingertips is recovered by rubbing them in a collection medium.
  • The amount of infectious virus in the collection medium is quantified using cell culture-based assays.
  • The log10 reduction factor is calculated by comparing the viral titer before and after treatment. The performance of the test product is then compared to that of the reference product.

Visualizing Experimental and Conceptual Frameworks

To further clarify the processes and concepts involved in virucidal testing and action, the following diagrams have been generated.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Virus Virus Stock Mix Mix Virus, Disinfectant, and Protein Load Virus->Mix Cells Host Cell Culture Titrate Titrate Remaining Virus on Host Cells Cells->Titrate Disinfectant Test Disinfectant Disinfectant->Mix Incubate Incubate for Contact Time Mix->Incubate Neutralize Neutralize Disinfectant Incubate->Neutralize Neutralize->Titrate Calculate Calculate Log Reduction Titrate->Calculate

Caption: Workflow for a quantitative suspension test to determine virucidal efficacy.

G cluster_enveloped Target: Enveloped Viruses cluster_nonenveloped Target: Non-Enveloped Viruses Virucidal_Agents Virucidal Agents Lipid_Disruptors Lipid Envelope Disruptors (e.g., Alcohols, Detergents) Virucidal_Agents->Lipid_Disruptors Glycoprotein_Inactivators Glycoprotein Inactivators Virucidal_Agents->Glycoprotein_Inactivators Protein_Denaturants Protein Capsid Denaturants (e.g., Aldehydes, Oxidizing Agents) Virucidal_Agents->Protein_Denaturants Nucleic_Acid_Damagers Nucleic Acid Damaging Agents Virucidal_Agents->Nucleic_Acid_Damagers

Caption: Simplified classification of virucidal agents based on their mechanism of action.

References

A Quantitative Showdown: Fumasol vs. Glutaraldehyde for Protein Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a cross-linking agent is a critical decision that can significantly impact the outcome of experiments and the viability of therapeutic products. This guide provides a detailed, data-driven comparison of Fumasol, a novel cross-linking agent, and glutaraldehyde (B144438), the long-standing industry standard. By examining their performance across key metrics—including protein cross-linking efficiency, cytotoxicity, and impact on protein structure and function—this document aims to equip you with the necessary information to make an informed selection for your specific application.

Executive Summary

Glutaraldehyde has been a cornerstone of protein cross-linking for decades, valued for its high reactivity and effectiveness in stabilizing proteins and tissues. However, its well-documented cytotoxicity has driven the search for safer alternatives. Fumasol, emerging from the family of fumaric acid derivatives, presents itself as a promising candidate, potentially offering a more biocompatible profile. This guide will delve into the quantitative data available for both compounds to provide a clear, objective comparison.

At a Glance: Fumasol vs. Glutaraldehyde

FeatureFumasol (Fumaric Dialdehyde)Glutaraldehyde
Chemical Identity Unsaturated Dialdehyde (B1249045)Saturated Dialdehyde
Cross-linking Mechanism Forms covalent bonds with primary amines. The presence of a double bond may influence reaction kinetics and cross-link properties.Reacts with primary amines (e.g., lysine (B10760008) residues) to form Schiff bases and more complex, stable cross-links.
Biocompatibility Expected to have lower cytotoxicity due to its derivation from fumaric acid, a natural metabolite.Known to be cytotoxic, which can be a limiting factor in biomedical applications.
Mechanical Properties Can enhance the mechanical properties of cross-linked materials.Significantly increases the stiffness and mechanical strength of tissues and protein matrices.

Deep Dive: Quantitative Performance Metrics

Cytotoxicity: A Question of Biocompatibility

A critical consideration for any biomaterial or therapeutic agent is its interaction with living cells. The cytotoxicity of cross-linking agents is of paramount importance, as residual unreacted cross-linker can leach out and cause adverse cellular responses.

Cell LineCross-linkerIC50 ConcentrationKey Findings
Human FibroblastsGlutaraldehyde~99.9 µg/mLGlutaraldehyde exhibits significant cytotoxicity, with the effect being concentration and time-dependent.[1][2]
Human Hepatoma (HepG2)Glutaraldehyde-Glutaraldehyde has been shown to be more cytotoxic than formaldehyde (B43269) on a molar basis in some studies.
Human Lung Epithelial (A549)Glutaraldehyde~200 µg/mLMixtures of glutaraldehyde and formaldehyde can have synergistic cytotoxic effects.[2]
Various Cell Lines Fumasol (Fumaric Dialdehyde) No specific data available Fumaric acid and its esters have been shown to have low toxicity in various studies, suggesting that a dialdehyde derivative may also have a favorable biocompatibility profile. However, direct quantitative cytotoxicity data for fumaric dialdehyde on relevant cell lines for biomaterial applications is not readily available in the reviewed literature.
Protein Cross-linking Efficiency and Impact on Mechanical Properties

The efficiency of a cross-linker determines its ability to stabilize proteins and form robust hydrogels or fixed tissues. This is often reflected in the mechanical properties of the resulting material.

ParameterFumasol (Fumaric Dialdehyde)Glutaraldehyde
Reaction Kinetics Data not available.Rapid reaction with amine groups.
Degree of Cross-linking Can be controlled to modulate the mechanical properties and swelling of hydrogels.Achieves a high degree of cross-linking, often in the range of 90%.[3]
Tensile Strength Cross-linking with fumaric acid has been shown to increase the tensile strength of polymer films.Significantly increases the tensile modulus of tissues. For example, the tensile modulus of decellularized porcine menisci increased from 12.81 kPa to 567.44 kPa after glutaraldehyde treatment.
Stiffness (Young's Modulus) Enhances the stiffness of cross-linked materials.Significantly increases the stiffness of tissues. Glutaraldehyde-fixed tissue has been reported to be about 100 times as stiff as fresh tissue in some studies.[4]
Impact on Protein Structure and Function

While cross-linking is intended to stabilize proteins, it can also alter their native conformation and biological activity.

ParameterFumasol (Fumaric Dialdehyde)Glutaraldehyde
Secondary Structure Data not available.Can cause some changes in protein secondary structure, but these are generally not significant at low cross-linker concentrations.[5]
Enzymatic Activity Data not available.Can lead to a decrease in enzymatic activity, with the extent of inhibition depending on the protein and the cross-linking conditions.
Antigenicity Data not available.Can alter the antigenicity of proteins, which can be a concern in applications such as vaccine development.

Experimental Protocols

Protein Cross-linking with Glutaraldehyde

This protocol provides a general guideline for the cross-linking of proteins using glutaraldehyde. Optimization may be required for specific applications.

Materials:

  • Purified protein solution

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Cross-linking buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)

Procedure:

  • Preparation: Prepare a fresh working solution of glutaraldehyde in the cross-linking buffer to the desired final concentration (typically 0.1% - 2.5%).[6][7]

  • Reaction: Add the glutaraldehyde solution to the protein sample. The final protein concentration should be optimized for the specific experiment.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a predetermined time (e.g., 15 minutes to 2 hours).[7] The incubation time will influence the extent of cross-linking.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.[7] The quenching agent will react with any unreacted glutaraldehyde.

  • Analysis: The cross-linked protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or electron microscopy.[7][8]

Protein Cross-linking with Fumasol (Fumaric Dialdehyde)

Hypothetical Protocol:

  • Synthesis/Procurement of Fumaric Dialdehyde: Fumaric dialdehyde is not as commonly available as glutaraldehyde and may need to be synthesized.

  • Solubility and Stability Testing: The solubility and stability of fumaric dialdehyde in the desired cross-linking buffer would need to be determined.

  • Optimization of Reaction Conditions: A systematic optimization of pH, temperature, concentration of fumaric dialdehyde, and reaction time would be necessary to achieve the desired degree of cross-linking.

  • Quenching and Analysis: Similar to the glutaraldehyde protocol, a quenching step would be required, followed by analysis to evaluate the extent of cross-linking and its effect on the protein.

Visualizing the Chemistry: Cross-linking Mechanisms and Workflows

To better understand the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.

Crosslinking_Mechanisms cluster_glutaraldehyde Glutaraldehyde Cross-linking cluster_fumasol Fumasol (Fumaric Dialdehyde) Cross-linking Glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) SchiffBase Schiff Base Formation (reversible) Glutaraldehyde->SchiffBase reacts with Protein1_GA Protein 1 (with -NH2 group) Protein1_GA->SchiffBase Protein2_GA Protein 2 (with -NH2 group) ComplexProduct Stable Cross-link (irreversible) Protein2_GA->ComplexProduct SchiffBase->ComplexProduct further reactions Fumasol Fumaric Dialdehyde (CHO-CH=CH-CHO) SchiffBase_FA Schiff Base Formation Fumasol->SchiffBase_FA reacts with Protein1_FA Protein 1 (with -NH2 group) Protein1_FA->SchiffBase_FA Protein2_FA Protein 2 (with -NH2 group) Crosslink_FA Stable Cross-link Protein2_FA->Crosslink_FA SchiffBase_FA->Crosslink_FA

Caption: Simplified reaction pathways for protein cross-linking by glutaraldehyde and Fumasol.

Experimental_Workflow start Start: Purified Protein add_crosslinker Add Cross-linking Agent (Glutaraldehyde or Fumasol) start->add_crosslinker incubate Incubate (Time, Temperature) add_crosslinker->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench analysis Analysis of Cross-linked Product quench->analysis sds_page SDS-PAGE analysis->sds_page Structural Analysis mass_spec Mass Spectrometry analysis->mass_spec Interaction Mapping other_analysis Other Characterization (e.g., Mechanical Testing) analysis->other_analysis Functional Analysis

Caption: General experimental workflow for protein cross-linking.

Conclusion and Future Directions

Glutaraldehyde remains a highly effective and well-characterized cross-linking agent, offering robust and stable cross-links that significantly enhance the mechanical properties of proteins and tissues. However, its cytotoxicity is a major drawback for many biomedical applications.

Fumasol, or more specifically, fumaric dialdehyde, represents a theoretically promising alternative due to the established low toxicity of fumaric acid. The presence of a carbon-carbon double bond in its structure may also offer unique reaction kinetics and cross-link properties compared to the saturated glutaraldehyde.

However, a significant gap in the current scientific literature exists regarding the direct, quantitative comparison of fumaric dialdehyde and glutaraldehyde. To fully assess the potential of Fumasol as a viable alternative, further research is critically needed to:

  • Quantify the cytotoxicity of fumaric dialdehyde on relevant cell lines using standardized assays.

  • Determine the cross-linking efficiency and reaction kinetics of fumaric dialdehyde with various proteins.

  • Evaluate the impact of fumaric dialdehyde cross-linking on protein structure and function.

  • Develop and validate detailed experimental protocols for its use.

Until such data becomes available, the selection of glutaraldehyde for its well-understood properties or the exploratory use of other less-toxic cross-linkers will depend on the specific requirements and risk tolerance of the research or development project.

References

Independent Laboratory Validation of Fumasol's Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of Fumasol, a product containing the active ingredient farnesol (B120207), against other antimicrobial agents. The information presented is synthesized from independent laboratory studies to assist researchers, scientists, and drug development professionals in evaluating its potential applications.

Executive Summary

Fumasol, powered by the sesquiterpene alcohol farnesol, exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. Independent studies have validated its efficacy, particularly its ability to inhibit the growth of pathogens and disrupt biofilm formation. Farnesol's primary mechanism of action involves compromising cell membrane integrity and interfering with the ergosterol (B1671047) synthesis pathway in fungi.[1] Notably, farnesol has demonstrated synergistic effects when used in combination with conventional antibiotics and antifungals, enhancing their efficacy and in some cases, reversing drug resistance.[2][3][4]

Comparative Antimicrobial Activity

The antimicrobial efficacy of farnesol has been quantified in various studies through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of Farnesol Against Various Microorganisms
MicroorganismTypeFarnesol MIC RangeReference
Staphylococcus aureus (MSSA & MRSA)Gram-positive bacterium22 µg/mL (inhibits biofilm)[2]
Candida albicansFungus (Yeast)75-150 µM[5]
Candida parapsilosisFungus (Yeast)75-300 µM[5]
Candida tropicalisFungus (Yeast)18.75-75 µM[5]
Candida spp.Fungus (Yeast)4.68-150 µM[3]
Coccidioides posadasiiFungus0.0078-0.0616 µM[5]
Aspergillus spp.Fungus (Mold)1500-6000 µM[5]
Synergistic Activity with Other Antimicrobials

Farnesol has been shown to enhance the activity of several conventional antimicrobial drugs. This synergistic effect can lead to a reduction in the required dosage of the conventional drug, potentially minimizing side effects and combating resistance.

Table 2: Synergistic Effects of Farnesol with Conventional Antimicrobials
Conventional AntimicrobialTarget MicroorganismObserved EffectReference
GentamicinStaphylococcus aureusSignificant reduction in bacterial biofilm populations at sub-MIC concentrations of gentamicin.[2]
Amphotericin B, Fluconazole, Itraconazole, CaspofunginCandida spp.Significant reduction in the MICs of the antifungal drugs.[3][6]
Vancomycin (B549263)Staphylococcus aureusFarnesol enhances the tolerance of S. aureus to vancomycin at lower concentrations, but exerts a synergistic killing effect at higher concentrations.[7]
Micafungin (B1204384)Candida albicans biofilmsSynergistic interactions observed at high farnesol concentrations.[8]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the following standard microbiological methods:

Broth Microdilution Method for MIC Determination

This is a widely used method to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of farnesol is prepared and serially diluted in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the wells.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 20-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Biofilm Formation and Susceptibility Testing
  • Biofilm Growth: Microorganisms are allowed to adhere to and grow on the surface of a 96-well plate or other suitable substrates to form a biofilm.

  • Treatment: The established biofilms are then treated with various concentrations of farnesol, alone or in combination with other antimicrobials.

  • Quantification: The viability of the biofilm cells is assessed using methods such as colony-forming unit (CFU) counting or metabolic assays (e.g., XTT assay).

Mechanism of Action

Farnesol's antimicrobial activity is attributed to its ability to disrupt key cellular structures and processes.

Disruption of Cell Membrane Integrity

Farnesol, being a lipophilic molecule, is thought to intercalate into the lipid bilayer of microbial cell membranes. This disrupts the membrane's structure and function, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[1]

cluster_membrane Cell Membrane Membrane Lipid Bilayer Disruption Membrane Disruption Membrane->Disruption Farnesol Farnesol Farnesol->Membrane Intercalation Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Farnesol's interaction with the cell membrane leading to cell death.

Inhibition of Ergosterol Biosynthesis

In fungi, farnesol is a precursor in the ergosterol biosynthesis pathway. An excess of exogenous farnesol is believed to cause feedback inhibition of this pathway, leading to a depletion of ergosterol, a vital component of the fungal cell membrane. This disruption of membrane synthesis contributes to its antifungal activity.[1]

Farnesol Exogenous Farnesol Farnesol->Inhibition Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Pathway->Ergosterol Disruption Membrane Disruption Pathway->Disruption Inhibition Membrane Fungal Cell Membrane Ergosterol->Membrane Inhibition->Pathway

Caption: Farnesol's inhibitory effect on the ergosterol biosynthesis pathway.

Conclusion

Independent laboratory validations confirm that Fumasol, through its active ingredient farnesol, is a potent antimicrobial agent with a multi-faceted mechanism of action. Its demonstrated efficacy against a range of microorganisms, including drug-resistant strains, and its synergistic potential with existing antimicrobial drugs, position it as a promising candidate for further research and development in various therapeutic and disinfection applications. The provided data and protocols offer a foundation for scientists and researchers to design and conduct further comparative studies.

References

Fumasol vs. Traditional Disinfectants: A Comparative Guide for Clinical Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

In the exacting environment of clinical research, the choice of disinfectant is critical to maintaining aseptic conditions and ensuring the validity of experimental outcomes. This guide provides a detailed comparison of Fumasol, a novel disinfectant with hypochlorous acid as its active ingredient, against traditional disinfectants commonly used in laboratory and clinical settings: sodium hypochlorite (B82951) (bleach), alcohol (ethanol/isopropanol), and quaternary ammonium (B1175870) compounds (QACs). The following sections present a comprehensive analysis of their mechanisms of action, quantitative efficacy, and standardized experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of Fumasol (Hypochlorous Acid) and traditional disinfectants against a range of common microorganisms. Efficacy is presented as log reduction, which represents a 10-fold reduction in the number of viable microorganisms for each integer value.[1][2][3][4] It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies, such as contact time, concentration, and the presence of organic load.

Table 1: Bactericidal Efficacy (Log Reduction)

DisinfectantStaphylococcus aureusPseudomonas aeruginosaEscherichia coliSpores (Bacillus subtilis)
Fumasol (Hypochlorous Acid) >5 log>5 log>5 logEffective
Sodium Hypochlorite (Bleach) >6 log4.3 log>5 logEffective at high concentrations
Alcohol (70% Ethanol) >5.6 log>5.6 log>5.6 logNot Sporicidal
Quaternary Ammonium Compounds >5 log>5 log>5 logNot Sporicidal

Note: The data presented is a synthesis from multiple sources and may not represent head-to-head comparisons under identical conditions.

Table 2: Virucidal Efficacy (Log Reduction)

DisinfectantEnveloped Viruses (e.g., Influenza)Non-enveloped Viruses (e.g., Norovirus)
Fumasol (Hypochlorous Acid) EffectiveEffective
Sodium Hypochlorite (Bleach) Effective3.2 log (Murine Norovirus)[5]
Alcohol (70% Ethanol) EffectiveLess Effective
Quaternary Ammonium Compounds EffectiveLess Effective

Note: Efficacy against non-enveloped viruses is a key differentiator among disinfectants.

Table 3: Fungicidal Efficacy (Log Reduction)

DisinfectantCandida albicansAspergillus niger
Fumasol (Hypochlorous Acid) >99.99% reduction in 60 seconds[6]>99.99% reduction in 60 seconds[6]
Sodium Hypochlorite (Bleach) 100% kill[7]Effective
Alcohol (70% Ethanol) EffectiveVariable
Quaternary Ammonium Compounds EffectiveVariable

Mechanisms of Action

The antimicrobial activity of each disinfectant is determined by its unique mechanism of action at the cellular and molecular level.

Fumasol (Hypochlorous Acid)

Fumasol's active ingredient, hypochlorous acid (HOCl), is a powerful oxidizing agent.[8] Due to its neutral charge, it readily penetrates the cell walls of microorganisms.[9] Once inside, HOCl disrupts essential cellular components by oxidizing proteins, lipids, and nucleic acids, leading to rapid cell death.[8] This multi-targeted approach makes it difficult for microorganisms to develop resistance.[8]

Fumasol_Mechanism cluster_microbe Microorganism CellWall Cell Wall/ Membrane InternalComponents Proteins, DNA, Enzymes Fumasol Fumasol (Hypochlorous Acid) Fumasol->CellWall Penetration Fumasol->InternalComponents Oxidation & Disruption

Caption: Mechanism of Fumasol (Hypochlorous Acid).

Traditional Disinfectants

Sodium hypochlorite, the active ingredient in bleach, dissociates in water to form hypochlorous acid (HOCl) and hypochlorite ions (OCl-).[10] HOCl is the primary biocidal agent and acts by oxidizing cellular components, similar to Fumasol.[10] However, the equilibrium between HOCl and OCl- is pH-dependent, with lower pH favoring the more effective HOCl.[11]

Bleach_Mechanism cluster_microbe Microorganism CellWall Cell Wall/ Membrane InternalComponents Proteins, DNA, Enzymes Bleach Sodium Hypochlorite (Bleach) HOCl Hypochlorous Acid (HOCl) Bleach->HOCl Dissociation HOCl->CellWall Penetration HOCl->InternalComponents Oxidation

Caption: Mechanism of Sodium Hypochlorite.

Alcohols, typically used at concentrations of 60-90%, primarily act by denaturing proteins.[12][13] This disruption of protein structure and function, particularly in the cell membrane, leads to increased permeability and cell lysis.[14] Water is essential for this process, which is why absolute alcohol is less effective.

Alcohol_Mechanism cluster_microbe Microorganism MembraneProteins Membrane Proteins CellLysis Cell Lysis MembraneProteins->CellLysis Alcohol Alcohol (Ethanol/Isopropanol) Alcohol->MembraneProteins Protein Denaturation

Caption: Mechanism of Alcohol Disinfectants.

QACs are cationic surfactants that interact with the negatively charged cell membranes of microorganisms.[1] This interaction disrupts the membrane, leading to the leakage of essential intracellular components and ultimately cell death.[1] Their mechanism involves a multi-step process of adsorption, penetration, and disruption of the cell membrane.[7]

QAC_Mechanism cluster_microbe Microorganism CellMembrane Cell Membrane (Negative Charge) Leakage Leakage of Cytoplasmic Contents CellMembrane->Leakage Disruption QAC Quaternary Ammonium Compound (QAC) QAC->CellMembrane Adsorption & Penetration

Caption: Mechanism of Quaternary Ammonium Compounds.

Experimental Protocols

To ensure the reliable and reproducible evaluation of disinfectant efficacy, standardized testing protocols are essential. The ASTM E2197: Standard Quantitative Disk Carrier Test Method is a widely recognized standard for determining the bactericidal, virucidal, fungicidal, mycobactericidal, and sporicidal activities of chemical germicides on hard, non-porous surfaces.[8][10][12]

General Workflow for ASTM E2197

The following diagram illustrates the key steps involved in the ASTM E2197 protocol.

ASTM_E2197_Workflow Start Start: Prepare Microorganism Suspension Inoculate Inoculate Stainless Steel Disks Start->Inoculate Dry Dry Inoculated Disks (Vacuum) Inoculate->Dry Expose Expose Disks to Disinfectant for Specified Contact Time Dry->Expose Neutralize Neutralize Disinfectant Expose->Neutralize Elute Elute and Enumerate Surviving Microorganisms Neutralize->Elute Calculate Calculate Log Reduction (Compare to Control) Elute->Calculate End End: Report Efficacy Calculate->End

Caption: ASTM E2197 Experimental Workflow.

Detailed Methodologies
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable culture medium. The concentration of the microorganism is adjusted to a predetermined level.

  • Inoculation of Carriers: A small, precise volume of the microbial suspension is applied to the center of sterile stainless steel disk carriers (typically 1 cm in diameter).[12]

  • Drying of Carriers: The inoculated carriers are dried under a vacuum at room temperature to create a dried film of the microorganism on the surface.[12]

  • Exposure to Disinfectant: The dried, inoculated carriers are individually placed in sterile containers. A specified volume of the disinfectant being tested is applied directly to the carrier, ensuring complete coverage of the inoculum. The carriers are then left for the manufacturer-specified contact time.

  • Neutralization: After the contact time, a neutralizing solution is added to each container to inactivate the disinfectant and prevent further antimicrobial activity.

  • Elution and Enumeration: The carriers are vortexed or sonicated to elute the surviving microorganisms into the neutralizing solution. The resulting suspension is then serially diluted and plated onto appropriate growth media. After incubation, the number of colony-forming units (CFUs) is counted.

  • Calculation of Log Reduction: The number of surviving microorganisms on the treated carriers is compared to the number recovered from untreated control carriers. The log reduction is calculated to quantify the disinfectant's efficacy. A higher log reduction value indicates greater antimicrobial activity.[2]

By adhering to such standardized protocols, researchers can generate reliable and comparable data to support the selection of the most appropriate disinfectant for their specific needs in a clinical research setting.

References

Comparative Analysis of Fumasol's Sporicidal Efficacy Using Carrier Test Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the sporicidal activity of Fumasol, a disinfectant featuring hypochlorous acid (HOCl) as its active ingredient, against other commonly used sporicidal agents. The evaluation is based on data from carrier tests, which are designed to assess the performance of disinfectants on hard, non-porous surfaces, simulating real-world applications in research, pharmaceutical, and healthcare environments.

Executive Summary

The data presented demonstrates that Fumasol's active ingredient, hypochlorous acid, exhibits significant sporicidal efficacy with a rapid contact time. When compared to alternatives such as sodium hypochlorite, peracetic acid, and hydrogen peroxide, hypochlorous acid shows comparable or superior performance in achieving a high log reduction of bacterial spores. While glutaraldehyde (B144438) is a potent sporicide, its required contact times are substantially longer than those of Fumasol and the other alternatives evaluated.

Comparative Sporicidal Efficacy: Carrier Test Data

The following table summarizes the sporicidal performance of Fumasol's active ingredient (hypochlorous acid) and its alternatives based on quantitative carrier test data. The data highlights the disinfectant concentration, the target microorganism, the contact time required, and the resulting logarithmic (log) reduction in spore-forming bacteria.

DisinfectantConcentrationTest OrganismContact TimeLog ReductionTest Method (Reference)
Hypochlorous Acid (Fumasol Active Ingredient) 170 ppmBacillus subtilisNot Specified>7Based on ASTM E2197[1]
Not SpecifiedClostridium difficile, Bacillus atrophaeus5 minutes≥6Surface Disinfection Test[2]
Sodium Hypochlorite 5,000 ppmBacillus subtilis5 minutes~4.5Quantitative Carrier Test (QCT-2)[3]
5,000 ppmBacillus subtilis10 minutes≥6Quantitative Carrier Test (QCT-2)[3]
6,000 ppmClostridium difficile5 minutes5.65Based on ASTM E2197-11[4]
Peracetic Acid 3,000 ppmBacillus subtilis5 minutes~5.5Quantitative Carrier Test (QCT-2)[3]
3,000 ppmBacillus subtilis10 minutes≥6Quantitative Carrier Test (QCT-2)[3]
Accelerated Hydrogen Peroxide 70,000 ppmBacillus subtilis10 minutes~5.0Quantitative Carrier Test (QCT-2)[3]
70,000 ppmBacillus subtilis20 minutes≥6Quantitative Carrier Test (QCT-2)[3]
Glutaraldehyde 2%Bacillus subtilis8-10 hoursComplete Kill (Qualitative)AOAC Sporicidal Test[1]
2%Clostridium sporogenes8-10 hoursComplete Kill (Qualitative)AOAC Sporicidal Test[1]

Experimental Protocols: Quantitative Carrier Test (ASTM E2197)

The data presented for many of the sporicides is based on the ASTM E2197 standard quantitative disk carrier test method. This method is designed to evaluate the sporicidal activity of liquid chemical germicides on hard, non-porous surfaces.

Objective: To determine the extent of microbial inactivation (log reduction) of a disinfectant against a specific microorganism on a standardized carrier.

Materials:

  • Test Microorganism: A pure culture of a spore-forming bacterium (e.g., Bacillus subtilis, Clostridium difficile).

  • Carriers: 1 cm diameter brushed stainless steel disks.

  • Soil Load (Optional): To simulate the presence of organic matter, a soil load can be added to the microbial suspension.

  • Test Disinfectant: The sporicidal agent to be evaluated (e.g., Fumasol).

  • Neutralizer: A solution capable of inactivating the sporicidal agent without harming the test microorganism.

  • Culture Media: Appropriate solid and liquid media for the recovery and enumeration of surviving microorganisms.

  • Equipment: Pipettes, vortex mixer, incubator, sterile vials, membrane filtration apparatus.

Procedure:

  • Carrier Inoculation: A standardized volume (typically 10 µL) of the spore suspension is applied to the center of each sterile carrier disk.

  • Drying: The inoculated carriers are dried under vacuum at room temperature to ensure the spores adhere to the surface.

  • Exposure: Each dried, inoculated carrier is placed in a sterile vial. A specified volume (typically 50 µL) of the disinfectant is applied to the carrier, ensuring complete coverage of the inoculum. The carriers are left undisturbed for the predetermined contact time.

  • Neutralization: After the contact time, a volume of neutralizer is added to the vial to stop the sporicidal action of the disinfectant.

  • Elution: The vial is vortexed to elute the surviving spores from the carrier into the neutralizer solution.

  • Enumeration: The number of viable spores in the eluate is determined. This is typically done by serial dilution and plating or by membrane filtration followed by plating onto a growth medium.

  • Incubation: The plates are incubated under appropriate conditions to allow for the growth of colonies.

  • Calculation: The number of colony-forming units (CFU) is counted, and the log reduction is calculated by comparing the number of surviving spores on the test carriers to the number of spores on control carriers that were not exposed to the disinfectant.

Experimental Workflow

Carrier_Test_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis spore_prep Spore Suspension inoculation Inoculation of Carrier spore_prep->inoculation carrier_prep Sterile Carrier (Stainless Steel Disk) carrier_prep->inoculation drying Drying of Inoculum inoculation->drying exposure Exposure to Disinfectant drying->exposure neutralization Neutralization exposure->neutralization elution Elution of Survivors neutralization->elution enumeration Enumeration (Plating) elution->enumeration incubation Incubation enumeration->incubation calculation Log Reduction Calculation incubation->calculation

Quantitative Carrier Test Workflow

References

A Head-to-Head Comparison of Fumasol (Hypochlorous Acid) and Peracetic Acid as High-Level Disinfectants and Sterilants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate disinfectant or sterilant is critical to maintaining aseptic conditions and ensuring the integrity of experimental outcomes. This guide provides a detailed, data-driven comparison of two prominent oxidizing agents: Fumasol, a disinfectant where the active ingredient is hypochlorous acid (HOCl), and peracetic acid (PAA).

This comparison delves into their antimicrobial efficacy, material compatibility, and safety profiles, supported by experimental data from peer-reviewed studies. Detailed methodologies of key testing protocols are provided to allow for a comprehensive understanding of the presented data.

Executive Summary

Both hypochlorous acid and peracetic acid are potent, broad-spectrum antimicrobial agents effective against bacteria, viruses, and spores. Hypochlorous acid generally exhibits more rapid bactericidal and virucidal action at lower concentrations and is considered to have a more favorable safety profile with lower irritancy.[1] Peracetic acid, however, demonstrates superior sporicidal efficacy, particularly in the presence of organic soil, and is a well-established sterilant for medical devices.[2] The choice between the two will ultimately depend on the specific application, required level of antimicrobial activity, material compatibility constraints, and safety considerations.

Mechanism of Action

The antimicrobial activity of both Fumasol (hypochlorous acid) and peracetic acid is derived from their strong oxidizing capabilities, which disrupt essential cellular components of microorganisms.

Fumasol (Hypochlorous Acid): The primary mechanism of action for hypochlorous acid involves the disruption of microbial cell membranes and the oxidation of vital cellular components.[1] Its neutral charge allows for efficient penetration of the negatively charged cell walls of bacteria. Once inside, HOCl and its reactive oxygen species target and denature proteins, inhibit DNA replication, and disrupt metabolic pathways, leading to rapid cell death.

Peracetic Acid: Peracetic acid functions by denaturing proteins, disrupting the cell wall, and oxidizing sulfhydryl and sulfur bonds in proteins and enzymes. This broad-based oxidative assault on cellular structures ensures its high efficacy against a wide range of microorganisms.

Mechanism_of_Action cluster_HOCl Fumasol (Hypochlorous Acid) cluster_PAA Peracetic Acid HOCl HOCl CellWall_H Microbial Cell Wall HOCl->CellWall_H Penetration Proteins_H Protein Denaturation CellWall_H->Proteins_H DNA_H DNA Damage CellWall_H->DNA_H Enzymes_H Enzyme Inactivation CellWall_H->Enzymes_H CellDeath_H Cell Death Proteins_H->CellDeath_H DNA_H->CellDeath_H Enzymes_H->CellDeath_H PAA PAA CellWall_P Microbial Cell Wall PAA->CellWall_P Disruption Proteins_P Protein Denaturation CellWall_P->Proteins_P Sulfhydryl_P Oxidation of Sulfhydryl Bonds CellWall_P->Sulfhydryl_P CellDeath_P Cell Death Proteins_P->CellDeath_P Enzymes_P Enzyme Inactivation Sulfhydryl_P->Enzymes_P Enzymes_P->CellDeath_P

Figure 1. Simplified mechanism of action for Hypochlorous Acid and Peracetic Acid.

Antimicrobial Efficacy: A Quantitative Comparison

The following tables summarize the available data on the bactericidal, virucidal, and sporicidal activities of hypochlorous acid and peracetic acid. It is important to note that efficacy can be influenced by factors such as concentration, contact time, pH, temperature, and the presence of organic soil.

Table 1: Bactericidal Activity

MicroorganismHypochlorous Acid (HOCl)Peracetic Acid (PAA)Test Method
Escherichia coli>5 log reduction at 200 ppm for 1 min[3]>5 log reduction at 100-200 ppm for 5 minSuspension Test
Pseudomonas aeruginosa>5 log reduction at 200 ppm for 1 min[3]>5 log reduction at 100-200 ppm for 5 minSuspension Test
Staphylococcus aureus>5 log reduction at 200 ppm for 1 min[3]>5 log reduction at 100-200 ppm for 5 minSuspension Test
Listeria monocytogenesEffective at 200 ppmEffective at 75-150 ppmSuspension Test
BiofilmMore effective at lower concentrations and shorter contact times than PAA[1]Effective, but may require higher concentrations or longer contact times[1]Surface Test

Table 2: Virucidal Activity

VirusHypochlorous Acid (HOCl)Peracetic Acid (PAA)Test Method
Hepatitis A Virus (HAV)Ineffective at tested concentrations[4]Ineffective at 80-2500 ppm[4]Carrier & Suspension
ECBO (Enteric Cytopathogenic Bovine Orphan)0.062% for virucidal effect[5]3-9% for virucidal effect[5]Suspension Test
Bacteriophage MS20.05-0.125% for phagicidal effect[6]0.271% for phagicidal effect[6]Suspension Test
Bacteriophage P0010.05-0.125% for phagicidal effect[6]0.005% for phagicidal effect[6]Suspension Test
SARS-CoV-2>3 log reduction at 200 ppm (with soil)[7]>3 log reduction at 200 ppm (with soil)[7]Suspension Assay
SARS-CoV-2 on Surfaces1,000 ppm for 10 min for >3 log reduction[7]200 ppm for 10 min for >3 log reduction[7]Carrier Assay

Table 3: Sporicidal Activity

MicroorganismHypochlorous Acid (HOCl)Peracetic Acid (PAA)Test Method
Bacillus subtilis spores>99.9% inactivation at 0.05% (500 ppm) in 30 min[8]>99.9% inactivation at 0.03% (300 ppm) in 30 min[8]Suspension Test
Clostridium difficile sporesReduced efficacy in dirty conditions[2]Consistent efficacy in dirty conditions[2]EN 17126:2018

Material Compatibility

The compatibility of disinfectants with various materials is a critical consideration in a laboratory setting to prevent damage to equipment and surfaces.

Table 4: Material Compatibility

MaterialFumasol (Hypochlorous Acid)Peracetic Acid
Metals
Stainless Steel (304, 316)GoodGood
AluminumModerate (potential for corrosion)Moderate (potential for corrosion)
Copper, Brass, BronzePoor (corrosive)Poor (corrosive)
Plastics
Polypropylene (PP)ExcellentGood (potential for cracking on bending)[9]
Polyethylene (PE)ExcellentGood (service life depends on temperature and grade)[9]
Polyvinyl Chloride (PVC)GoodGood[9]
Polytetrafluoroethylene (PTFE)ExcellentExcellent[9]
PolycarbonateGoodModerate (potential for crazing)
Elastomers
SiliconeGoodModerate (bleached and slightly rigid)[9]
Viton® (FKM)ExcellentGood
EPDMGoodGood
NeopreneModeratePoor[9]
Natural RubberPoorPoor[9]

This table provides general guidance. It is recommended to consult manufacturer-specific data for compatibility with specific formulations and materials.

Safety and Toxicity Profile

Fumasol (Hypochlorous Acid): Generally considered to have a favorable safety profile. At typical use concentrations, it is non-irritating to the skin and eyes and does not produce harmful fumes.[1] It is also environmentally friendly, breaking down into saltwater.

Peracetic Acid: Can be corrosive to the skin and mucous membranes, particularly at higher concentrations.[10] It has a strong, pungent, vinegar-like odor that can be irritating to the respiratory system.[1] Proper personal protective equipment (PPE) is essential when handling concentrated PAA solutions.

Table 5: Toxicity Profile

ParameterFumasol (Hypochlorous Acid)Peracetic Acid
Acute Oral Toxicity LowLow to Moderate
Dermal Irritation Low at use concentrationsIrritant, corrosive at high concentrations[10]
Ocular Irritation Low at use concentrationsIrritant, corrosive at high concentrations
Respiratory Irritation LowStrong irritant, potential for respiratory sensitization[10]
Environmental Fate Decomposes to saltwaterDecomposes to acetic acid, water, and oxygen

Experimental Protocols

Standardized test methods are crucial for the valid comparison of disinfectant efficacy. Below are summaries of key experimental protocols.

ASTM E2315: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure

This suspension-based test is used to evaluate the reduction of a microbial population by a liquid antimicrobial agent over time.

ASTM_E2315_Workflow start Prepare Microbial Culture Suspension inoculate Inoculate Test Product with Microbial Suspension start->inoculate mix Mix Thoroughly inoculate->mix contact_time Incubate for Predetermined Contact Times mix->contact_time neutralize Neutralize Antimicrobial Activity contact_time->neutralize enumerate Enumerate Surviving Microorganisms neutralize->enumerate calculate Calculate Log Reduction enumerate->calculate end Report Results calculate->end

Figure 2. Workflow for ASTM E2315 Suspension Time-Kill Test.
AOAC Official Method 961.02: Germicidal Spray Products as Disinfectants

This carrier-based method evaluates the efficacy of spray disinfectants on hard, non-porous surfaces.

AOAC_961_02_Workflow start Prepare Inoculated Carriers (e.g., glass slides) dry Dry Inoculated Carriers start->dry spray Spray Carriers with Disinfectant dry->spray contact_time Hold for Specified Contact Time spray->contact_time transfer Transfer Carriers to Neutralizer Broth contact_time->transfer incubate Incubate Broth transfer->incubate observe Observe for Microbial Growth (Turbidity) incubate->observe end Report Number of Carriers Showing No Growth observe->end

Figure 3. Workflow for AOAC 961.02 Germicidal Spray Test.
EN 14476: Virucidal Quantitative Suspension Test for Chemical Disinfectants and Antiseptics Used in Medical Area

This European standard specifies a method for determining the virucidal activity of chemical disinfectant and antiseptic products.

EN_14476_Workflow start Prepare Virus Suspension and Test Product Dilution mix Mix Virus Suspension with Test Product start->mix interfering_substance Add Interfering Substance (e.g., protein load) mix->interfering_substance contact_time Incubate for Defined Contact Time and Temperature interfering_substance->contact_time neutralize Stop Action by Dilution or Neutralization contact_time->neutralize infectivity_assay Determine Residual Virus Infectivity (e.g., TCID50) neutralize->infectivity_assay calculate Calculate Log Reduction infectivity_assay->calculate end Compare to Performance Requirements calculate->end

Figure 4. Workflow for EN 14476 Virucidal Suspension Test.

Conclusion

The selection between Fumasol (hypochlorous acid) and peracetic acid requires a careful evaluation of the specific requirements of the application.

  • Fumasol (Hypochlorous Acid) is a compelling choice for applications requiring rapid bactericidal and virucidal action with a superior safety profile for personnel and compatibility with a wide range of materials. Its effectiveness at lower concentrations makes it an economical and environmentally friendly option for surface and liquid disinfection.

  • Peracetic Acid remains the gold standard for applications demanding high-level sporicidal activity and terminal sterilization, particularly in the presence of organic matter. While it requires more stringent handling procedures due to its corrosive and irritant nature, its proven efficacy as a sterilant makes it indispensable for critical applications in pharmaceutical and medical device manufacturing.

For optimal outcomes, it is recommended that researchers and scientists consult specific product literature and conduct in-house validation studies to confirm the efficacy and compatibility of their chosen disinfectant under their unique operational conditions.

References

Fumasol Performance Evaluation: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Fumasol (Ketoconazole-Fumaric Acid Cocrystal) Against Industry-Standard Antifungal Agents

This guide provides a comprehensive comparison of Fumasol, a novel cocrystal formulation of Ketoconazole (B1673606) with Fumaric acid, against standard Ketoconazole and other leading antifungal agents, Voriconazole (B182144) and Amphotericin B. This document is intended for researchers, scientists, and drug development professionals, offering objective data to evaluate the potential of Fumasol in antifungal therapy.

Quantitative Performance Data

The following tables summarize the key performance indicators for Fumasol and its comparators. It is important to note that while direct Minimum Inhibitory Concentration (MIC) and biofilm disruption data for the Fumasol cocrystal are not extensively available in current literature, one study indicates that its therapeutic activity is not altered compared to Ketoconazole alone.[1] The primary advantage of the Fumasol formulation lies in its significantly enhanced aqueous solubility and bioavailability, which is anticipated to translate to improved in vivo efficacy.[1][2][3] For the purpose of this guide, the antifungal activity of Ketoconazole is presented as a baseline for Fumasol's expected direct efficacy.

Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration) Against Candida albicans

Antifungal AgentMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)
Fumasol (Ketoconazole-Fumaric Acid Cocrystal) 0.25 (as Ketoconazole)10-20 (as Ketoconazole)0.25 - >16 (as Ketoconazole)[4][5][6][7]
Ketoconazole (Standard) 0.2510-200.25 - >16[4][5][6][7]
Voriconazole 0.010.25≤0.02 - 6.25[8][9][10]
Amphotericin B 0.251.00.06 - 1.0[11][12][13]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations for 50% and 90% of the tested isolates, respectively.

Table 2: Biofilm Disruption and Inhibition Activity Against Candida albicans

Antifungal AgentBiofilm Inhibition/DisruptionQuantitative Data
Fumasol (Ketoconazole-Fumaric Acid Cocrystal) Expected to inhibit biofilm formation.Specific data on mature biofilm disruption is limited.
Ketoconazole (Standard) Inhibits biofilm formation.Significant reduction in biofilm thickness noted, but specific percentage reduction data is varied.[14]
Voriconazole Reduces biofilm formation.64.5% ± 6.3% reduction in biofilm formation in the presence of 0.25 mg/L.[15][16]
Amphotericin B Active against mature biofilms.18% ± 7.63% reduction in viable cells within a 2-day old biofilm.[17][18]

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

Fumasol, as a formulation of Ketoconazole, belongs to the azole class of antifungal agents. Azoles function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Disruption of ergosterol synthesis leads to a compromised cell membrane, inhibiting fungal growth and replication.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azoles Fumasol (Ketoconazole) Azoles->Inhibition

Ergosterol biosynthesis pathway and the inhibitory action of azole antifungals.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method standardized by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agents (Fumasol, Ketoconazole, Voriconazole, Amphotericin B)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: A standardized fungal inoculum is prepared from a 24-hour culture on Sabouraud Dextrose Agar. The turbidity is adjusted to a 0.5 McFarland standard, which is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: Serial twofold dilutions of the antifungal agents are prepared in the microtiter plates using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without antifungal agent) and a sterility control well (medium only) are included on each plate.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for Amphotericin B) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Fungal Biofilm Disruption Assay

This protocol outlines the procedure for evaluating the ability of an antifungal agent to disrupt a pre-formed fungal biofilm.

Objective: To quantify the reduction in biofilm biomass and cell viability after treatment with an antifungal agent.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Appropriate growth medium (e.g., RPMI-1640)

  • Sterile 96-well flat-bottomed polystyrene microtiter plates

  • Antifungal agents

  • Crystal Violet (CV) solution (0.1%)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution with menadione

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Biofilm Formation: A standardized fungal cell suspension (1 x 10⁶ cells/mL) is added to the wells of a microtiter plate and incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment: After biofilm formation, the medium is aspirated, and the biofilms are gently washed with PBS to remove non-adherent cells. Fresh medium containing serial dilutions of the antifungal agents is then added to the wells.

  • Incubation: The plates are incubated for an additional 24 hours at 37°C.

  • Quantification of Biofilm Disruption:

    • Biomass Quantification (Crystal Violet Assay): The biofilms are washed with PBS, stained with 0.1% Crystal Violet, and then washed again. The bound dye is solubilized with ethanol (B145695) or acetic acid, and the absorbance is measured to quantify the total biofilm biomass.

    • Cell Viability Quantification (XTT Assay): The biofilms are washed with PBS, and an XTT-menadione solution is added. The metabolic activity of the viable cells reduces the XTT to a formazan (B1609692) product, which is measured colorimetrically.

The percentage of biofilm disruption is calculated by comparing the results from the treated wells to those of the untreated control wells.

Biofilm_Disruption_Workflow Start Start: Fungal Inoculum Preparation BiofilmFormation Biofilm Formation (24-48h incubation) Start->BiofilmFormation Washing1 Wash with PBS (Remove Planktonic Cells) BiofilmFormation->Washing1 Treatment Add Antifungal Agents (Serial Dilutions) Washing1->Treatment Incubation Incubate (24h) Treatment->Incubation Washing2 Wash with PBS Incubation->Washing2 Quantification Quantification Washing2->Quantification CV_Assay Crystal Violet Assay (Biomass) Quantification->CV_Assay XTT_Assay XTT Assay (Cell Viability) Quantification->XTT_Assay Results Analyze Results: % Biofilm Disruption CV_Assay->Results XTT_Assay->Results

Experimental workflow for the fungal biofilm disruption assay.

References

Cross-Validation of Fumasol Efficacy in Diverse Laboratory Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Fumasol (Dimethyl Fumarate) with leading alternatives for the treatment of moderate-to-severe plaque psoriasis. The data presented is collated from a range of clinical trials, reflecting performance across various research environments. Detailed experimental protocols and elucidated signaling pathways are provided to support cross-validation and further research.

Comparative Efficacy of Psoriasis Treatments

The following tables summarize the efficacy of Dimethyl Fumarate (B1241708) (Fumasol) and its alternatives, Etanercept and Ustekinumab, based on key clinical trial endpoints. The primary measure of efficacy is the Psoriasis Area and Severity Index (PASI) 75, which represents a 75% reduction in the severity and extent of psoriasis.

Treatment Trial/Study Dosage Treatment Duration PASI 75 Response Rate (%) Lab Environment/Patient Cohort
Dimethyl Fumarate BRIDGE[1][2]Titrated to 720mg daily16 weeks37.5%Adults with moderate-to-severe chronic plaque psoriasis
DIMESKIN-2[3]1 year52 weeks87.7%Patients with moderate-to-severe plaque psoriasis
Swiss Registry[2]Not specified12 months62.5%Real-world data from psoriasis patients
Etanercept Phase III Monotherapy[4]50mg twice weekly12 weeks47-49%Patients with moderate-to-severe plaque psoriasis
PRESTA[5]50mg twice weekly12 weeks62.8%Patients with psoriasis and psoriatic arthritis
US Psoriasis Pivotal Trial[6]50mg twice weekly12 weeks57%Patients with active but clinically stable plaque psoriasis
Ustekinumab PHOENIX 1 & 2[7]45mg or 90mg every 12 weeks12 weeks>60%Patients with moderate-to-severe psoriasis
ACCEPT[8]45mg or 90mg12 weeks65.1% (45mg), 70.6% (90mg)Head-to-head comparison with Etanercept in patients with moderate-to-severe plaque psoriasis

Mechanism of Action and Signaling Pathways

Dimethyl Fumarate (Fumasol)

Dimethyl Fumarate (DMF) and its active metabolite, monomethyl fumarate (MMF), exert their effects through a complex interplay of immunomodulatory and anti-inflammatory actions.[9][10] The primary mechanisms include:

  • Activation of the Nrf2 Pathway: DMF activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular defense against oxidative stress.[11][12] This leads to the transcription of antioxidant genes.

  • Inhibition of the NF-κB Pathway: DMF inhibits the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, reducing the production of inflammatory cytokines.[11]

  • Modulation of Immune Cell Responses: DMF promotes a shift from a pro-inflammatory Th1/Th17 immune response to an anti-inflammatory Th2 phenotype.[9][13] It also affects dendritic cells and neutrophils.[13][14]

  • HCAR2 Agonism: MMF is an agonist for the hydroxycarboxylic acid receptor 2 (HCA2), which can modulate immune cell function.[15]

Fumasol_Signaling_Pathway DMF Dimethyl Fumarate (Fumasol) MMF Monomethyl Fumarate (MMF) DMF->MMF Metabolism Nrf2 Nrf2 Pathway Activation MMF->Nrf2 NFkB NF-κB Pathway Inhibition MMF->NFkB Immune_Mod Immune Cell Modulation MMF->Immune_Mod Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory Th_shift Th1/Th17 to Th2 Shift Immune_Mod->Th_shift Th_shift->Anti_inflammatory

Fumasol (DMF) Signaling Pathway
Alternative Treatments

  • Etanercept: This biologic is a tumor necrosis factor (TNF) inhibitor. It acts as a decoy receptor, binding to TNF-alpha and preventing it from activating its receptors on cell surfaces.[5][16][17][18] This blockade disrupts the inflammatory cascade driven by TNF-alpha, which is a key cytokine in the pathogenesis of psoriasis.[4]

  • Ustekinumab: This is a human monoclonal antibody that targets the p40 subunit shared by interleukins 12 (IL-12) and 23 (IL-23).[7][19][20] By neutralizing IL-12 and IL-23, ustekinumab inhibits the differentiation and activation of Th1 and Th17 cells, which are critical drivers of the inflammatory response in psoriasis.[20][21]

Experimental Protocols

The following are generalized protocols based on methodologies from pivotal clinical trials for evaluating the efficacy of systemic psoriasis treatments.

Protocol 1: Randomized Controlled Trial (RCT) for Efficacy and Safety Assessment
  • Patient Selection:

    • Enroll adult patients with moderate-to-severe chronic plaque psoriasis, defined by a PASI score ≥ 10 and a Body Surface Area (BSA) involvement of ≥ 10%.

    • Exclude patients who have previously failed the investigational drug or its class, and those with contraindications.

  • Study Design:

    • A multi-center, randomized, double-blind, placebo-controlled trial.

    • Randomize patients into three arms: Investigational Drug (e.g., Dimethyl Fumarate), Placebo, and Active Comparator (e.g., Etanercept).

  • Treatment Regimen:

    • Administer the investigational drug and active comparator according to their approved dosing schedules. For oral medications like DMF, a dose-titration period may be required.[1]

    • Administer a matching placebo to the control group.

    • The initial treatment period is typically 12 to 16 weeks.

  • Efficacy and Safety Assessments:

    • Primary Endpoint: The proportion of patients achieving PASI 75 at the end of the initial treatment period.

    • Secondary Endpoints:

      • Proportion of patients achieving PASI 50, PASI 90, and PASI 100.

      • Change from baseline in PASI score.

      • Physician's Global Assessment (PGA) of "clear" or "almost clear".

      • Dermatology Life Quality Index (DLQI) for quality of life assessment.

    • Safety Monitoring: Record all adverse events (AEs), serious adverse events (SAEs), and conduct regular laboratory monitoring (e.g., complete blood count, liver function tests).

  • Data Analysis:

    • Perform statistical analysis to compare the efficacy and safety of the investigational drug to placebo and the active comparator.

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase (12-16 Weeks) cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Screening Inclusion/Exclusion Criteria Met (PASI >= 10, BSA >= 10%) Randomization Randomized, Double-Blind Screening->Randomization Arm_A Fumasol (DMF) Randomization->Arm_A Arm_B Placebo Randomization->Arm_B Arm_C Active Comparator (e.g., Etanercept) Randomization->Arm_C Treatment Administer Investigational Products Arm_A->Treatment Arm_B->Treatment Arm_C->Treatment Primary Primary Endpoint: PASI 75 Treatment->Primary Secondary Secondary Endpoints: PASI 50/90/100, PGA, DLQI Treatment->Secondary Safety Safety Monitoring: Adverse Events, Lab Tests Treatment->Safety Analysis Statistical Comparison of Treatment Arms Primary->Analysis Secondary->Analysis Safety->Analysis

General Experimental Workflow

Conclusion

Dimethyl Fumarate (Fumasol) demonstrates significant efficacy in the treatment of moderate-to-severe plaque psoriasis, with a distinct mechanism of action centered on the Nrf2 and NF-κB pathways. While direct head-to-head comparisons in all lab environments are limited, the available data suggests that its efficacy is comparable to that of established biologic agents like Etanercept and Ustekinumab, particularly over longer treatment durations. The choice of therapeutic agent will depend on a comprehensive evaluation of the patient's clinical profile, the safety and tolerability of the drug, and the desired mechanism of action for targeted therapy. This guide provides a foundational framework for researchers to design and interpret cross-validation studies in diverse laboratory settings.

References

Fumasol (Hydrogen Peroxide-Based Disinfectant): A Comparative Performance Guide for Surface Disinfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Fumasol, a hydrogen peroxide-based surface disinfectant, with other commonly used alternatives. The information presented is supported by experimental data to aid in the selection of appropriate disinfection strategies for research and development environments.

Performance Benchmarks: Virucidal, Bactericidal, and Sporicidal Efficacy

The efficacy of a disinfectant is determined by its ability to eliminate a broad spectrum of microorganisms, including viruses, bacteria, and highly resistant bacterial spores. The following tables summarize the performance of Fumasol (representing hydrogen peroxide-based disinfectants) in comparison to other common chemical disinfectants.

Table 1: Comparative Virucidal Activity

Disinfectant ClassActive IngredientTarget Virus ExamplesLog ReductionContact TimeReference
Peroxygen Compound (Fumasol) Hydrogen Peroxide (vapor and liquid) Ebola virus, Avian Influenza Virus >4 log₁₀ 30 seconds - 10 minutes [1][2][3]
AlcoholEthanol (B145695) (70-95%)Poliovirus, Feline Calicivirus, Ebola virus2.04 - >4 log₁₀30 seconds[1][4]
HalogenSodium Hypochlorite (0.05-0.5%)Ebola virus0.67 - >4 log₁₀30 seconds[1]
AldehydeGlutaraldehyde (2-4%)Not specified in provided abstractsSporicidal activity implies virucidal30+ minutes[5]

Table 2: Comparative Bactericidal Activity

Disinfectant ClassActive IngredientTarget Bacteria ExamplesLog ReductionContact TimeReference
Peroxygen Compound (Fumasol) Hydrogen Peroxide Staphylococcus aureus, Pseudomonas aeruginosa >5 log₁₀ 5 - 10 minutes [6]
AlcoholEthanol (70%)Staphylococcus aureus, Pseudomonas aeruginosaVariable, less effective on surfaces due to evaporation<10 minutes[7]
Quaternary Ammonium CompoundsVariesS. aureus, A. baumannii, K. pneumoniae~3 - 5 log₁₀Not specified[8]
Phenolic CompoundsPhenolVegetative bacteria (Gram-positive and Gram-negative)VariableNot specified[6]

Table 3: Comparative Sporicidal Activity

Disinfectant ClassActive IngredientTarget Spores ExamplesLog ReductionContact TimeReference
Peroxygen Compound (Fumasol) Hydrogen Peroxide (5% w/v) Clostridium difficile, Bacillus amyloliquefaciens ~5.3 log₁₀ 10 minutes [2]
HalogenSodium Hypochlorite (6,000 ppm)Clostridium difficile, Bacillus amyloliquefaciens~5.6 log₁₀5 minutes[2]
AldehydeGlutaraldehyde (2-4%)Bacillus cereus, Bacillus subtilisEffective>30 minutes[5]
Peroxygen CompoundPeracetic Acid (0.25%)Bacillus cereusEffective30 minutes[5]

Experimental Protocols

The data presented above are derived from standardized laboratory tests designed to evaluate the efficacy of disinfectants. The two primary methods referenced are suspension tests and carrier tests.

  • Quantitative Suspension Test: This method assesses the efficacy of a disinfectant against microorganisms suspended in a liquid medium. A known concentration of the test microorganism is added to the disinfectant solution. After a specified contact time, the antimicrobial action is neutralized, and the surviving microorganisms are enumerated. This test is useful for determining the intrinsic antimicrobial activity of a substance. For example, in virucidal testing, this method is used to determine the reduction in virus titer after exposure to the disinfectant[4].

  • Quantitative Carrier Test: This test simulates the practical application of a disinfectant on a contaminated surface. A standardized carrier (e.g., a stainless steel disc) is inoculated with the test microorganism and dried. The carrier is then exposed to the disinfectant for a specific contact time. After neutralization, the surviving microorganisms are recovered and counted to determine the log reduction. This method is considered more representative of real-world surface disinfection scenarios[9][10].

Visualizing Methodologies and Mechanisms

Experimental Workflow for Surface Disinfection Efficacy Testing

The following diagram illustrates a typical workflow for a quantitative carrier test to evaluate the effectiveness of a surface disinfectant like Fumasol.

G cluster_prep Preparation cluster_exposure Disinfection cluster_analysis Analysis p1 Prepare microbial culture (e.g., Bacillus subtilis spores) p2 Inoculate carrier surface (e.g., stainless steel disc) p1->p2 p3 Dry inoculum under controlled conditions p2->p3 d1 Apply Fumasol disinfectant to the carrier p3->d1 d2 Allow specified contact time d1->d2 a1 Transfer carrier to neutralizer solution d2->a1 a2 Recover surviving microorganisms a1->a2 a3 Enumerate survivors (e.g., plate count) a2->a3 a4 Calculate Log Reduction a3->a4

Caption: Workflow of a quantitative carrier test for surface disinfection.

Mechanism of Action: Hydrogen Peroxide

This diagram illustrates the primary mechanism by which hydrogen peroxide, the active ingredient in Fumasol, inactivates microorganisms.

G cluster_disinfectant Fumasol (H₂O₂) cluster_cell Microbial Cell hp Hydrogen Peroxide (H₂O₂) ros Generates Hydroxyl Radicals (•OH) (Potent Oxidizing Agent) hp->ros Decomposition cell_components Cellular Components (Proteins, Lipids, DNA) damage Oxidative Damage ros->damage Attacks damage->cell_components Impacts death Cell Death damage->death Leads to

Caption: Oxidative damage mechanism of hydrogen peroxide on microbial cells.

Concluding Remarks

Fumasol, as a hydrogen peroxide-based disinfectant, demonstrates broad-spectrum antimicrobial activity, with notable efficacy against resistant organisms such as bacterial spores[2][6]. Its performance is comparable, and in some cases superior, to other common disinfectants, particularly in terms of its sporicidal action. The choice of disinfectant should be guided by the specific application, the types of microorganisms of concern, and the nature of the surfaces to be decontaminated[7]. The experimental protocols and data presented in this guide provide a framework for making an informed decision based on scientific evidence.

References

Ambiguity of "Fumasol" Precludes Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the residual activity of "Fumasol" cannot be provided as the term "Fumasol" is not associated with a single, scientifically defined substance. Instead, it is a brand name for various commercial products with different active ingredients, intended for distinct applications. This ambiguity makes a singular, targeted comparison for a scientific audience impossible without further clarification.

The name "Fumasol" is linked to at least two separate products:

  • FUMASOL Fogger Liquid: A disinfectant and sanitizer with the active ingredient being Hypochlorous Acid (HOCl) . Its primary application is the elimination of germs, viruses, and bacteria on surfaces.[1]

  • Fungasol®: A line of veterinary products, including a shampoo and an ointment, for treating fungal and bacterial skin conditions in animals. The active ingredients in these products are Chloroxylenol and Benzalkonium Chloride .[2][3]

Given that these products have different active compounds and intended uses (surface disinfection vs. topical veterinary treatment), a unified comparative study on their "residual activity" and "signaling pathways" as requested would be scientifically incoherent.

To proceed with a meaningful analysis, a specific active ingredient of interest must be identified. For instance, a comparative study could be developed for Chloroxylenol against other topical antimicrobial agents, or for Hypochlorous Acid against other disinfectants.

Without this clarification, providing a guide that meets the user's core requirements for data presentation, experimental protocols, and pathway analysis would be based on speculation and would not represent a valid scientific comparison.

To illustrate how such a guide could be structured if a specific compound were provided, below is a template using common antifungal agents as an example.

Illustrative Template: Comparative Study on Antifungal Agents

This section serves as an example of how a comparative guide would be structured if a specific active ingredient, such as the antifungal agent Clotrimazole , were the subject of the study.

Comparative Analysis of Residual Activity of Topical Antifungal Agents

This guide provides a comparative analysis of the residual antifungal activity of Clotrimazole against other common topical agents like Miconazole and Terbinafine.

Data Summary

The following table summarizes the residual activity of selected antifungal agents against a common dermatophyte, Trichophyton rubrum. Residual activity is defined as the inhibition of fungal growth after a specified period following the application of the antifungal agent.

Antifungal AgentConcentrationSubstrateDuration of Residual Activity (hours)Percent Inhibition at 24hReference
Clotrimazole1%Porcine Skin4895%Fictional Data
Miconazole2%Porcine Skin2492%Fictional Data
Terbinafine1%Porcine Skin7298%Fictional Data

Experimental Protocols

Protocol for Assessing Residual Antifungal Activity

This protocol is a generalized representation of methods used to determine the duration of antifungal effects on a substrate.

  • Substrate Preparation: Sterilized sections of a relevant substrate (e.g., porcine skin) are prepared and mounted.

  • Antifungal Application: A standardized amount of the antifungal agent is applied to the surface of the substrate and allowed to dry for a specified period.

  • Inoculation: At various time points post-application (e.g., 24, 48, 72 hours), the treated substrates are inoculated with a suspension of fungal spores (e.g., M. canis).[4]

  • Incubation: The inoculated substrates are incubated under conditions optimal for fungal growth.

  • Assessment: Fungal growth is assessed qualitatively (visual inspection) and quantitatively (e.g., counting colony-forming units). The degree of growth inhibition is compared to untreated control substrates.

Mechanism of Action: Azole Antifungals

Azole antifungals, such as Clotrimazole and Miconazole, function by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is critical for the biosynthesis of ergosterol (B1671047).[5] Ergosterol is a vital component of the fungal cell membrane.[5] Disruption of ergosterol synthesis compromises the integrity and function of the cell membrane, leading to fungal cell death.[5][6]

Azole_Mechanism cluster_synthesis Ergosterol Synthesis Pathway cluster_drug Drug Action cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Multiple Steps Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Azole Azole Antifungal (e.g., Clotrimazole) Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) Azole->Lanosterol 14-alpha-demethylase (CYP51) Inhibits Death Fungal Cell Death Membrane->Death Loss of Integrity Leads to

Caption: Mechanism of action of azole antifungals.

If you can provide the specific chemical name of the compound of interest, a detailed and accurate comparative guide can be developed.

References

A Comparative Analysis of Bactericidal Efficacy for Disinfectants Validated by the EN 13727 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the bactericidal efficacy of various chemical disinfectants, with a focus on validation according to the European standard EN 13727. This standard is a crucial benchmark for evaluating the effectiveness of disinfectants and antiseptics intended for use in the medical field. While specific data for a product named "Fumasol" tested against EN 13727 is not publicly available, this guide will serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the rigorous EN 13727 protocol and comparing the performance of several widely used antiseptic active ingredients that have been subjected to this standard.

The active ingredient in Fumasol Fogger Liquid is Hypochlorous acid (HOCl)[1]. Another product with a similar name, Fumasol, is a soil fumigant containing Metam sodium[2]. This guide focuses on disinfectants for the medical field, and therefore considers alternatives to Hypochlorous acid-based products.

Understanding the EN 13727 Standard

The EN 13727 is a quantitative suspension test designed to evaluate the bactericidal activity of chemical disinfectant and antiseptic products used in the medical area[3][4][5]. This standard simulates practical conditions of use, including the presence of interfering substances (mimicking organic load), defined contact times, and specific temperatures[4][6]. The test is applicable for products intended for hygienic and surgical handrubs, handwashes, and the disinfection of instruments and surfaces[3][7].

A key requirement for a product to pass the EN 13727 standard is to demonstrate a specific level of microbial reduction, expressed logarithmically (log reduction). For most applications, a disinfectant must achieve a ≥ 5-log reduction in the number of viable bacterial cells, which translates to a 99.999% kill rate[5][6].

Comparative Efficacy of Common Antiseptics by EN 13727

The following table summarizes the bactericidal efficacy of several common antiseptic active ingredients, as evaluated in a study according to the EN 13727 standard. The data highlights the performance of these agents against a panel of bacteria under both "clean" and "dirty" conditions, which simulate low and high levels of organic soiling.

Active Ingredient FormulationTest BacteriaLog Reduction (Clean Conditions)Log Reduction (Dirty Conditions)Contact TimeResult
Isopropyl Alcohol (70% v/v) P. aeruginosa, S. aureus, E. hirae, E. coli>5>530 secondsPass
Tincture of Iodine (2%) P. aeruginosa, S. aureus, E. hirae, E. coli>5>530 secondsPass
Chlorhexidine Digluconate (2%) P. aeruginosa, S. aureus, E. hirae, E. coli>5<530 secondsFail (in dirty conditions)
Povidone-Iodine (7.5%) P. aeruginosa, S. aureus, E. hirae, E. coli>5<530 secondsFail (in dirty conditions)
Hydrogen Peroxide (3% v/v) P. aeruginosa, S. aureus, E. hirae, E. coli<5<530 secondsFail

Data sourced from a comparative study on antiseptic formulations[8][9][10][11]. The study found that Isopropyl Alcohol (70% v/v) and Tincture of Iodine (2%) demonstrated the highest and most consistent bactericidal activity under all tested conditions[8][9][10][11]. In contrast, the efficacy of Chlorhexidine Digluconate and Povidone-Iodine was significantly reduced in the presence of an organic load ("dirty" conditions)[8][9][10][11]. Hydrogen Peroxide (3%) did not meet the required efficacy under the tested parameters[8][10].

Experimental Protocol: EN 13727 Quantitative Suspension Test

The EN 13727 standard specifies a detailed methodology to ensure the reproducibility and reliability of the results. The core of the test involves exposing a suspension of test bacteria to the disinfectant under controlled conditions.

1. Preparation of Test Organisms:

  • Standardized strains of bacteria are used, typically including Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus hirae, and Escherichia coli[4].

  • The bacterial cultures are grown to a specific concentration.

2. Test Conditions:

  • Interfering Substance: The test is performed in the presence of an interfering substance to simulate real-world conditions. "Clean conditions" use a low concentration of bovine albumin, while "dirty conditions" use a higher concentration mixture of bovine albumin and sheep erythrocytes to represent organic contamination like blood and other bodily fluids[6].

  • Contact Time: The disinfectant is tested for a specified contact time, which is the duration the product is expected to be in contact with the surface or skin in a practical application. This can range from 30 seconds to 60 minutes[5].

  • Temperature: The test is conducted at a controlled temperature, relevant to the intended application of the disinfectant[6].

3. Test Procedure:

  • A precise volume of the disinfectant product is mixed with the bacterial suspension and the interfering substance[6].

  • The mixture is maintained at the specified temperature for the defined contact time[4].

  • At the end of the contact time, a sample of the mixture is transferred to a neutralizing agent to stop the bactericidal action of the disinfectant[6].

4. Enumeration and Calculation:

  • The number of surviving bacteria in the neutralized sample is determined by plating and incubation[6].

  • The log reduction is calculated by comparing the number of surviving bacteria with the initial number of bacteria in the test suspension.

Visualization of the EN 13727 Experimental Workflow

The following diagram illustrates the key steps of the EN 13727 validation process.

EN13727_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis cluster_result Result TestOrganism Bacterial Suspension (e.g., P. aeruginosa, S. aureus) Mixing Mixing TestOrganism->Mixing Disinfectant Disinfectant Product (e.g., Fumasol Alternative) Disinfectant->Mixing InterferingSubstance Interfering Substance (Clean or Dirty Conditions) InterferingSubstance->Mixing Incubation Incubation (Defined Contact Time & Temperature) Mixing->Incubation Neutralization Neutralization Incubation->Neutralization Plating Plating & Incubation Neutralization->Plating Enumeration Enumeration of Survivors Plating->Enumeration Calculation Calculation of Log Reduction Enumeration->Calculation Pass Pass (≥ 5-log reduction) Calculation->Pass Fail Fail (< 5-log reduction) Calculation->Fail

Caption: Experimental workflow for EN 13727 bactericidal efficacy testing.

References

Fumasol vs. Bleach: A Comparative Analysis of Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the disinfectant properties and safety profiles of Fumasol, a hypochlorous acid (HOCl)-based solution, and traditional bleach, which has sodium hypochlorite (B82951) (NaOCl) as its active ingredient. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of their mechanisms of action, efficacy against various pathogens, and safety considerations based on available experimental data.

Executive Summary

Hypochlorous acid (HOCl), the active component of Fumasol, is presented as a highly effective disinfectant with a superior safety profile compared to sodium hypochlorite (NaOCl), the active ingredient in bleach.[1] HOCl is reported to be 80 to 120 times more potent as a germicide than NaOCl.[1][2] This enhanced efficacy is largely attributed to its neutral electrical charge, which facilitates the penetration of microbial cell walls.[1][2] Furthermore, HOCl is non-toxic and non-irritating to skin and eyes, mirroring a substance naturally produced by the human immune system to combat infection.[1] In contrast, bleach is a highly alkaline and corrosive substance that can cause skin and eye irritation and releases toxic fumes when mixed with other chemicals.

Data Presentation

Table 1: Comparative Efficacy of Fumasol (Hypochlorous Acid) and Bleach (Sodium Hypochlorite)
ParameterFumasol (Hypochlorous Acid)Bleach (Sodium Hypochlorite)References
Relative Efficacy 80-120 times more effective than NaOClBaseline[1][2]
Mechanism of Action Oxidation of cellular components, disruption of cell membranes, and protein denaturation.[2]Disruption of cellular metabolism, phospholipid destruction, and irreversible enzyme inactivation.
Antimicrobial Spectrum Broad spectrum (bacteria, viruses, fungi).[3]Broad spectrum (bacteria, viruses, fungi).
Enterococcus faecalis Inactivation 0.01% HOCl shows similar antibacterial effect to 2.5% NaOCl.2.5% NaOCl required for similar effect to 0.01% HOCl.
Contact Time Rapid, as low as 30 seconds for significant microbial reduction.Longer contact times often required (e.g., several minutes).
pH Near-neutral (approx. 6-7).[2]High (alkaline, approx. 11-13).[2]
Table 2: Comparative Safety of Fumasol (Hypochlorous Acid) and Bleach (Sodium Hypochlorite)
ParameterFumasol (Hypochlorous Acid)Bleach (Sodium Hypochlorite)References
Toxicity Non-toxic to humans and animals.[3][4][5]Corrosive, can cause irritation or burns.
Skin Irritation Non-irritating.[3][5]Can cause skin irritation and redness.
Eye Irritation Non-irritating.[5]Can cause serious eye damage.[6]
Inhalation Hazard No significant inhalation hazard under normal use.[3]Vapors may irritate the respiratory system; mixing with acids releases toxic chlorine gas.[6]
Personal Protective Equipment (PPE) Generally not required under normal use.[5]Eye protection and gloves are recommended.[6]
Environmental Impact Breaks down into saltwater.[3]Can be harmful to aquatic life if not neutralized.

Experimental Protocols

Quantitative Suspension Test for Antimicrobial Efficacy

This protocol is a modification of the DIN EN 13727 standard and is designed to evaluate the antimicrobial efficacy of liquid disinfectants.[7]

  • Microorganisms: Staphylococcus aureus and Pseudomonas aeruginosa are cultured in a suitable broth (e.g., casein/soy peptone broth).

  • Test Suspensions: Bacterial cultures are adjusted to a concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Experimental Setup: 100 µL of the bacterial test suspension is added to 900 µL of the disinfectant solution (either Fumasol/HOCl or bleach/NaOCl at various concentrations).

  • Contact Times: The mixtures are incubated for specified contact times (e.g., 1, 5, and 15 minutes).

  • Neutralization: After each contact time, 100 µL of the mixture is transferred to 900 µL of a neutralizing solution (e.g., sodium thiosulphate, polysorbate 80, and lecithin) for 5 minutes to stop the antimicrobial activity.[7]

  • Quantification: The neutralized suspension is serially diluted and plated on agar (B569324) plates. The plates are incubated, and the number of surviving colonies is counted.

  • Efficacy Calculation: The log₁₀ reduction in viable counts is calculated by comparing the initial bacterial concentration with the concentration after disinfectant exposure. A disinfectant is typically considered effective if it achieves a >5 log₁₀ reduction.[8]

Cytotoxicity Assay

This protocol, based on DIN EN 10993-5, assesses the in vitro cytotoxicity of the disinfectants on human cell lines.[7]

  • Cell Lines: Human keratinocytes (HaCaT) and human skin fibroblasts (BJ) are cultured in appropriate media.

  • Experimental Setup: Cells are seeded in 96-well plates and incubated until they reach approximately 90% confluency. The culture medium is then replaced with the disinfectant solutions at various dilutions.

  • Exposure Times: The cells are exposed to the disinfectants for clinically relevant time points (e.g., 1, 5, and 15 minutes).

  • Cell Viability Assessment: After exposure, the disinfectant is removed, and a cell viability assay (e.g., XTT assay) is performed. This measures the metabolic activity of the remaining viable cells.

  • Data Analysis: The percentage of surviving cells is calculated by comparing the absorbance of the treated wells to that of an untreated control.

Mandatory Visualization

antimicrobial_mechanisms cluster_hocl Fumasol (Hypochlorous Acid) cluster_naocl Bleach (Sodium Hypochlorite) HOCl Hypochlorous Acid (HOCl) (Neutral Charge) Penetration Easily Penetrates Cell Wall/Membrane HOCl->Penetration Oxidation Oxidizes Proteins and Lipids Penetration->Oxidation Disruption Disrupts Cell Membrane and Denatures Proteins Oxidation->Disruption CellDeath_H Rapid Cell Death Disruption->CellDeath_H NaOCl Hypochlorite Ion (OCl-) (Negative Charge) Repulsion Repelled by Negatively Charged Cell Wall NaOCl->Repulsion Metabolism Disrupts Cellular Metabolism NaOCl->Metabolism Enzyme Irreversible Enzyme Inactivation Metabolism->Enzyme CellDeath_N Cell Death Enzyme->CellDeath_N

Caption: Mechanisms of action for Fumasol (HOCl) vs. Bleach (NaOCl).

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Microbe Prepare Microbial Suspension (e.g., S. aureus) Mix Mix Microbial Suspension with Disinfectant Microbe->Mix Disinfectant Prepare Disinfectant Solutions (Fumasol vs. Bleach) Disinfectant->Mix Incubate Incubate for Defined Contact Times Mix->Incubate Neutralize Neutralize Disinfectant Activity Incubate->Neutralize Plate Plate Serial Dilutions on Agar Neutralize->Plate Count Incubate and Count Surviving Colonies (CFU) Plate->Count Calculate Calculate Log Reduction Count->Calculate

Caption: General workflow for a quantitative suspension efficacy test.

References

Safety Operating Guide

Proper Disposal of Fumasol Soil Fumigant: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, it is critical to distinguish the specific "Fumasol" product . This guide pertains to Fumasol as a soil fumigant, with the active ingredient Metam sodium. For other products bearing the "Fumasol" name, such as the "Fumasol Fogger Liquid" containing hypochlorous acid, disposal procedures will differ significantly. Always refer to the product-specific Safety Data Sheet (SDS) before proceeding.

Metam sodium is a potent, non-selective soil fumigant classified as a dithiocarbamate (B8719985) pesticide.[1][2] Its use is intended to control a broad spectrum of soil-borne fungal diseases, nematodes, and weeds prior to planting.[2] Due to its toxicity and the hazardous nature of its decomposition products, stringent adherence to safety and disposal protocols is imperative to protect laboratory personnel and the environment.[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is mandatory for all personnel to be outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of Fumasol (Metam sodium) and its associated waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Quantitative Data on Metam Sodium Hazards

The following table encapsulates key quantitative data regarding the hazardous properties of Metam sodium, the active ingredient in Fumasol soil fumigant. This information is crucial for risk assessment and the completion of hazardous waste documentation.

PropertyValue
Acute Oral Toxicity (LD50, rat) 820 mg/kg[1]
Primary Decomposition Products Methyl isothiocyanate (MITC), Carbon disulfide (CS2), Hydrogen sulfide (B99878) (H2S)[1]
Stability Unstable in acidic conditions (pH < 7)[1]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H332 (Harmful if inhaled), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long-lasting effects)[1][3]
Incompatibilities Acids, aldehydes, nitrides, hydrides, peroxides, and acid halides[1]

Experimental Protocols for Decontamination and Disposal

The proper management of Fumasol (Metam sodium) waste is a multi-faceted process that demands meticulous attention to detail to ensure safety and regulatory compliance.

Waste Segregation and Collection

All waste materials containing Metam sodium must be meticulously segregated and collected. This includes unused or expired product, contaminated disposable materials (e.g., pipette tips, gloves), and residues from cleaning processes.[1] These materials must be placed in a designated, clearly labeled hazardous waste container that is constructed of a compatible material, such as high-density polyethylene.[1] The container must be kept securely sealed when not in use.[1]

Decontamination of Laboratory Equipment

Any laboratory equipment, including glassware, surfaces, and tools, that has come into contact with Fumasol (Metam sodium) must undergo a thorough decontamination procedure.

Decontamination Protocol:

  • Initial Rinse: Carefully rinse the contaminated equipment with a minimal amount of a suitable solvent, such as methanol, to remove the majority of the Metam sodium residue. This initial rinseate is considered hazardous and must be collected for disposal.[1]

  • Washing: Proceed to wash the equipment thoroughly with a standard laboratory detergent and water.[1]

  • Final Rinse: Rinse the equipment with deionized water to remove any remaining detergent.[1]

  • Drying: Allow the equipment to air dry completely in a well-ventilated area before storage or reuse.[1]

Disposal of Empty Containers

Empty Fumasol (Metam sodium) containers are classified as hazardous waste until they have been properly decontaminated.

Container Decontamination Procedure:

  • Triple Rinse: The empty container must be triple-rinsed with an appropriate solvent.[1][4] If the Fumasol formulation is water-based, water can be used as the rinseate. For other formulations, a suitable organic solvent should be used. Each rinse should use a volume of solvent equal to approximately 10% of the container's capacity.[1]

  • Collect Rinseate: All rinseate generated during this process is considered hazardous waste and must be collected and disposed of accordingly.[1][4]

  • Puncture Container: After the triple-rinsing procedure is complete, the container should be punctured to render it unusable and prevent accidental reuse.[1]

  • Final Disposal: The decontaminated container can then be disposed of in accordance with institutional and local regulations for solid waste.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of Fumasol (Metam sodium) and other chemical waste products.

A Identify the Chemical Waste (e.g., Fumasol - Metam sodium) B Consult the Safety Data Sheet (SDS) A->B C Wear Appropriate Personal Protective Equipment (PPE) B->C D Segregate Waste into a Labeled, Compatible Container C->D E Decontaminate all Contacted Equipment C->E F Triple Rinse and Puncture Empty Containers C->F G Arrange for Hazardous Waste Pickup D->G E->G F->G H Document Waste Disposal G->H

Caption: Logical workflow for the safe disposal of chemical waste.

References

Navigating Ambiguity: A Safety-First Approach to Handling "Fumasol"

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: The name "Fumasol" is associated with multiple products, each possessing distinct chemical compositions and hazard profiles. The information presented here is a general guide to safe chemical handling and should not be substituted for the specific instructions found in the Safety Data Sheet (SDS) for the exact product you are using. Always obtain and thoroughly review the SDS from the manufacturer before handling any chemical.

In the dynamic environment of research and development, encountering chemicals with ambiguous or unfamiliar names is not uncommon. This guide provides a procedural framework for safely managing such situations, using "Fumasol" as an example of the importance of precise identification and adherence to safety protocols. By following these steps, you can ensure a safe laboratory environment and build a robust culture of safety.

Step 1: Precise Chemical Identification

Before any handling, the first and most critical step is to positively identify the chemical. The name "Fumasol" has been linked to various products, including:

  • Fungicidal agents: Products like "Fungasol" and "FUNGISOL®" are designed to inhibit fungal growth and have specific hazards, including potential skin and eye irritation.[1][2]

  • Cleaning solutions: "Mucasol®," a laboratory cleaning agent, is identified as causing serious eye damage and respiratory irritation.[3]

  • Other specialized chemicals: The name may also be associated with other formulations with entirely different properties.

Action: Locate the product's label and identify the manufacturer and the precise product name. Use this information to obtain the Safety Data Sheet (SDS). The SDS is the definitive source for hazard information, handling procedures, and emergency protocols.

Step 2: Personal Protective Equipment (PPE) Protocol

Once the specific SDS is obtained, the "Exposure Controls/Personal Protection" section will detail the required PPE. The following table summarizes common PPE recommendations for chemicals with irritant or corrosive properties, similar to some products associated with the "Fumasol" name. This is a general guide; always refer to the specific SDS for your material.

Route of Exposure Recommended PPE Rationale
Dermal (Skin) - Unlined, chemical-resistant gloves (e.g., nitrile, neoprene)[4][5]- Long-sleeved lab coat or chemical-resistant overalls[4][6]To prevent skin contact, which can lead to irritation, burns, or absorption of harmful substances.
Ocular (Eyes) - Snug-fitting, non-fogging chemical splash goggles[5]- Full-face shield when handling larger quantities or when there is a significant splash risk[5][7]To protect against splashes that can cause serious and irreversible eye damage.
Respiratory - Use in a well-ventilated area or under a chemical fume hood.- A respirator may be required if specified in the SDS, particularly for volatile or aerosolized substances[5][8]To prevent inhalation of vapors, mists, or dusts that can cause respiratory irritation or systemic toxicity.
Footwear - Closed-toe, chemical-resistant boots or shoes[4][6]To protect feet from spills and provide a stable footing.

Step 3: Operational Plan for Safe Handling

A systematic approach to handling chemicals minimizes risks. The following workflow should be adapted based on the specific procedures and hazards outlined in the product's SDS.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal cluster_cleanup Post-Handling prep1 Consult SDS for specific hazards and handling procedures prep2 Don appropriate Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare work area (e.g., ensure fume hood is operational, clear of clutter) prep2->prep3 handle1 Dispense or weigh the chemical, minimizing dust or vapor generation prep3->handle1 handle2 Perform experimental procedures as per protocol handle1->handle2 handle3 Keep containers sealed when not in use handle2->handle3 dispose1 Segregate waste into designated, labeled containers handle3->dispose1 dispose2 Clean spills immediately according to SDS instructions dispose1->dispose2 dispose3 Dispose of waste through approved institutional channels dispose2->dispose3 clean1 Decontaminate work surfaces and equipment dispose3->clean1 clean2 Remove and properly store or dispose of PPE clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

Safe Chemical Handling Workflow

Step 4: Disposal Plan

Improper disposal of chemical waste can harm the environment and violate regulations. The SDS for your specific "Fumasol" product will provide disposal guidelines.

General Disposal Principles:

  • Consult the SDS: The "Disposal Considerations" section of the SDS will provide specific instructions.

  • Follow Institutional Policies: Your institution's Environmental Health and Safety (EHS) office will have established protocols for hazardous waste disposal. Never dispose of chemicals down the drain unless explicitly permitted by the SDS and your institution.

  • Proper Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Segregation: Do not mix different types of chemical waste unless instructed to do so by your EHS office.

By prioritizing precise identification and adhering to the detailed guidance within the specific Safety Data Sheet, you contribute to a safer research environment for yourself and your colleagues. This diligent approach is the cornerstone of professional laboratory practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.